16-phenoxy tetranor Prostaglandin F2alpha
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQZCFUFGJPFI-UEAHRUCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51705-19-2 | |
| Record name | 16-Phenoxy-17,18,19,20-tetranorprostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051705192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-PHENOXY-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I3HIL901K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Ocular Hypotensive Mechanism of 16-phenoxy tetranor Prostaglandin F2α: A Molecular Dissection
An In-Depth Technical Guide for Researchers
Abstract: 16-phenoxy tetranor Prostaglandin F2α is a potent synthetic analog of the endogenous prostaglandin F2α (PGF2α). Its structural modifications, specifically the phenoxy group at the ω-terminus, confer enhanced metabolic stability and significantly greater binding affinity for the prostaglandin F (FP) receptor compared to its natural counterpart.[1][2] This has established it and similar analogs, like latanoprost, as first-line therapeutics for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[3][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning its therapeutic effect, from receptor activation and intracellular signaling to the modulation of aqueous humor outflow dynamics. We will explore the core signaling cascades, the rationale behind key experimental validations, and provide actionable protocols for researchers in the field.
Part 1: Receptor Engagement and Signal Transduction
The therapeutic action of 16-phenoxy tetranor PGF2α is initiated by its specific and high-affinity binding to the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[1][6] This interaction is the critical first step that triggers a cascade of intracellular events, primarily through the Gq protein signaling pathway.[7]
Enhanced FP Receptor Affinity
The defining characteristic of 16-phenoxy tetranor PGF2α is its superior binding to the FP receptor. The addition of a phenoxy group to the prostaglandin structure significantly enhances its affinity.[8] This modification not only increases the potency of the molecule but also contributes to its prolonged duration of action.
Causality Insight: The rationale for developing analogs with higher receptor affinity is twofold. Firstly, it allows for a lower effective therapeutic dose, minimizing potential off-target effects. Secondly, a stronger ligand-receptor interaction can lead to a more sustained signaling response, which is ideal for a once-daily dosing regimen common in glaucoma therapy.[5]
| Compound | Relative Binding Affinity to FP Receptor | Source |
| Prostaglandin F2α (Endogenous) | 100% | (Reference Standard) |
| 16-phenoxy tetranor PGF2α | ~440% | [1][2] |
The Gq/Phospholipase C Signaling Cascade
Upon binding of 16-phenoxy tetranor PGF2α, the FP receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.[7] This activation leads to the dissociation of the Gαq subunit, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC).[7][9]
PLC acts on phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two critical second messengers:[7][9]
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.
-
Diacylglycerol (DAG): Remains embedded in the plasma membrane.
This primary signaling pathway is the central hub from which downstream physiological effects diverge.
Calcium Mobilization and Protein Kinase C Activation
The generation of IP3 and DAG triggers two parallel signaling arms:
-
IP3 and Calcium (Ca²⁺) Release: IP3 binds to its specific receptors on the membrane of the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca²⁺) into the cytosol.[9] This transient spike in cytosolic Ca²⁺ acts as a crucial signal for numerous cellular processes.
-
DAG and Protein Kinase C (PKC): DAG, in conjunction with the increased cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family.[10] Activated PKC phosphorylates a wide array of target proteins, modulating their activity and leading to changes in gene expression and cellular function. It has been suggested that PGF2α acts by activating PKC to inhibit progesterone production in luteal cells.[10]
These events form the core of the intracellular response to FP receptor stimulation.
Part 2: The Physiological Outcome: Increased Aqueous Humor Outflow
The primary mechanism by which 16-phenoxy tetranor PGF2α and its analogs reduce IOP is by increasing the outflow of aqueous humor, predominantly through the unconventional or uveoscleral outflow pathway.[11][12][13] This process involves significant remodeling of the extracellular matrix (ECM) within the ciliary muscle.[14] A secondary effect on the conventional (trabecular) outflow pathway is also proposed.[3][15]
Uveoscleral Outflow and ECM Remodeling
The uveoscleral pathway allows aqueous humor to exit the eye through the interstitial spaces within the ciliary muscle.[11] The resistance to this outflow is largely determined by the density and composition of the ECM surrounding the ciliary muscle cells.
FP receptor activation in ciliary muscle cells initiates signaling cascades that lead to an increased expression and secretion of Matrix Metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, and MMP-9.[11][16] These enzymes are responsible for degrading components of the ECM, such as collagens.[11] This enzymatic remodeling increases the spaces between ciliary muscle fibers, thereby reducing hydraulic resistance and facilitating a significant increase in uveoscleral outflow.[11] The signaling pathway involves the induction of transcription factors like c-Fos and c-Jun, which form the AP-1 complex that can activate MMP gene promoters.[11][17]
Modulation of the Trabecular Meshwork and Cytoskeleton
While the primary effect is on the uveoscleral pathway, evidence also points to an influence on the conventional trabecular outflow system.[3][14] This is thought to be mediated by changes in the cytoskeleton of trabecular meshwork (TM) cells. The Rho/Rho-associated kinase (ROCK) signaling pathway is a key regulator of TM cell contractility and cytoskeletal organization.[18][19] Activation of the Rho/ROCK pathway leads to TM contraction, which increases outflow resistance.[19] While PGF2α analogs are known to activate Rho, the ultimate effect on TM outflow is complex and may involve a balance of multiple signaling inputs that lead to a net relaxation or change in cell shape that facilitates outflow.
Part 3: Experimental Validation Protocols
To investigate the mechanism of action of 16-phenoxy tetranor PGF2α, a series of well-established in-vitro assays can be employed. The following protocols provide a self-validating framework for confirming the key steps in the signaling cascade.
Protocol 1: Intracellular Calcium Mobilization Assay
Objective: To quantify the increase in cytosolic free calcium in response to FP receptor agonism. This directly validates the activation of the Gq/PLC/IP3 pathway.
Methodology:
-
Cell Culture: Plate primary human ciliary muscle (HCM) or trabecular meshwork (HTM) cells onto 96-well, black-walled, clear-bottom plates and grow to ~90% confluency.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with the buffer to remove extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for 2-5 minutes to establish a stable signal.
-
Compound Addition: Using the reader's injection system, add varying concentrations of 16-phenoxy tetranor PGF2α to the wells.
-
Post-Injection Measurement: Immediately begin measuring fluorescence intensity every 1-2 seconds for 3-5 minutes to capture the transient calcium peak.
-
Data Analysis: The change in fluorescence (or ratio for ratiometric dyes like Fura-2) is proportional to the change in intracellular [Ca²⁺]. Plot the peak response against the agonist concentration to determine the EC₅₀.
Trustworthiness Check: A positive control (e.g., ATP, which also signals through a Gq-coupled receptor) should be run in parallel. A negative control using an FP receptor antagonist prior to agonist addition should block the calcium signal, confirming receptor specificity.
Protocol 2: MMP Activity Assay (Gelatin Zymography)
Objective: To measure the activity of secreted MMPs (specifically gelatinases like MMP-2 and MMP-9), providing direct evidence of ECM-remodeling enzyme upregulation.
Methodology:
-
Cell Treatment: Grow HCM cells to confluency. Replace the growth medium with serum-free medium for 24 hours to reduce background protease activity.
-
Stimulation: Treat the cells with 16-phenoxy tetranor PGF2α (e.g., 1 µM) or vehicle control in serum-free medium for 24-72 hours.[16]
-
Sample Collection: Collect the conditioned medium from the cells. Centrifuge to remove any cellular debris.
-
Protein Quantification: Determine the total protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading.
-
Electrophoresis: Load equal amounts of protein onto a non-reducing SDS-PAGE gel co-polymerized with gelatin (1 mg/mL).
-
Renaturation & Development:
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow enzymes to refold.
-
Incubate the gel in a development buffer containing CaCl₂ and ZnCl₂ (required for MMP activity) at 37°C for 18-24 hours.
-
-
Staining & Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Analysis: Quantify the band intensity using densitometry software.
Trustworthiness Check: The development step should be repeated with a buffer containing a broad-spectrum MMP inhibitor (e.g., EDTA). The absence of clear bands in this control gel confirms that the observed activity is due to metalloproteinases.[16]
Sources
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. caymanchem.com [caymanchem.com]
- 3. aoa.org [aoa.org]
- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 7. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 10. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of action of prostaglandins on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 13. drugs.com [drugs.com]
- 14. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Effect of prostaglandin analogs on matrix metalloproteinases and tissue inhibitor of metalloproteinases in eyelid muscle specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 16-phenoxy tetranor PGF2α
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activity of 16-phenoxy tetranor PGF2α, a potent and metabolically stable synthetic analog of prostaglandin F2α (PGF2α). We will delve into its molecular interactions, cellular signaling cascades, and physiological effects, offering insights for researchers and drug development professionals exploring its therapeutic potential.
Introduction: A Potent Analog in the Prostaglandin Family
16-phenoxy tetranor PGF2α is a synthetic prostaglandin analog designed for enhanced biological activity and metabolic stability compared to its endogenous counterpart, PGF2α.[1] Prostaglandins are a class of lipid compounds with diverse hormone-like effects, acting as autocrine and paracrine factors in close proximity to their site of synthesis.[2] PGF2α itself is involved in a wide array of physiological processes, including smooth muscle contraction, luteolysis, and inflammation.[2] The structural modifications in 16-phenoxy tetranor PGF2α, specifically the addition of a phenoxy group at the 16th position and the tetranor alteration of the omega chain, confer unique properties that make it a subject of significant interest in pharmacology.
The primary target of 16-phenoxy tetranor PGF2α is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Its significantly enhanced binding affinity for the FP receptor underpins its potent biological effects.[1] This guide will explore the intricacies of this interaction and its downstream consequences.
Molecular Profile and Physicochemical Properties
The structural modifications of 16-phenoxy tetranor PGF2α are key to its enhanced biological activity.
-
16-phenoxy group: The introduction of a phenoxy group at the C-16 position is a critical modification. This bulky aromatic group is understood to enhance the binding affinity of the molecule to the FP receptor.[3] The precise interactions with the receptor's binding pocket are a subject of ongoing research, but it is hypothesized that this group engages in favorable hydrophobic and/or aromatic interactions, leading to a more stable ligand-receptor complex.
-
Tetranor modification: The "tetranor" designation indicates the removal of four carbons from the omega (ω) chain of the prostaglandin structure. This alteration is primarily associated with increased metabolic stability. Prostaglandins are typically rapidly metabolized through oxidation of the ω-chain. By shortening this chain, 16-phenoxy tetranor PGF2α is less susceptible to enzymatic degradation, leading to a longer biological half-life and sustained activity.
To enhance its cellular permeability and bioavailability, 16-phenoxy tetranor PGF2α is often formulated as a prodrug, such as a methyl ester or isopropyl ester.[1][4] These esterified forms are more lipophilic and can more readily cross cell membranes. Once inside the target tissue, endogenous esterases hydrolyze the ester bond, releasing the active carboxylic acid form of the molecule.[5]
Table 1: Physicochemical Properties of 16-phenoxy tetranor PGF2α and its Prodrugs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 16-phenoxy tetranor PGF2α | C22H30O6 | 390.47 | Crystalline Solid |
| 16-phenoxy tetranor PGF2α methyl ester | C23H32O6 | 404.5 | Oily Solid |
| 16-phenoxy tetranor PGF2α isopropyl ester | C25H36O6 | 432.5 | Oily Solid |
High-Affinity Binding to the Prostaglandin F Receptor (FP Receptor)
The biological activity of 16-phenoxy tetranor PGF2α is initiated by its high-affinity binding to the FP receptor. It has been reported to bind to the FP receptor on ovine luteal cells with a remarkable 440% greater affinity than the native PGF2α.[1] This enhanced affinity is a direct consequence of its structural modifications.
Experimental Protocol: Competitive Radioligand Binding Assay for FP Receptor
This protocol outlines a general method for determining the binding affinity of a test compound like 16-phenoxy tetranor PGF2α to the FP receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor (commercially available or prepared from cell lines).
-
Radiolabeled PGF2α (e.g., [3H]-PGF2α).
-
Unlabeled PGF2α (for determining non-specific binding).
-
Test compound (16-phenoxy tetranor PGF2α).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A fixed concentration of [3H]-PGF2α (typically at or below its Kd).
-
Increasing concentrations of the test compound or unlabeled PGF2α.
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Causality Behind Experimental Choices:
-
Use of a radiolabeled ligand: Allows for sensitive and quantitative detection of binding.
-
Competitive binding format: Enables the determination of the affinity of an unlabeled compound by its ability to displace the radiolabeled ligand.
-
Filtration step: Provides a rapid and effective way to separate bound and free radioligand.
-
Cheng-Prusoff equation: A standard method for converting the experimentally determined IC50 value to the more intrinsic measure of affinity, the Ki value.
Downstream Signaling Pathway: Activation of the Gq/Phospholipase C Cascade
The FP receptor is a member of the Gq family of G-protein coupled receptors. Upon binding of an agonist like 16-phenoxy tetranor PGF2α, the receptor undergoes a conformational change that activates the associated heterotrimeric Gq protein. This initiates a well-defined intracellular signaling cascade.
The key steps in this pathway are:
-
Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gq protein.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This leads to a rapid increase in intracellular calcium concentration ([Ca2+]i).[8]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased [Ca2+]i, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes a common method for measuring the increase in intracellular calcium in response to an FP receptor agonist.
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to 16-phenoxy tetranor PGF2α.
Materials:
-
A cell line endogenously or recombinantly expressing the FP receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (16-phenoxy tetranor PGF2α).
-
A fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation).[9]
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 1-2 hours at 37°C to allow the dye to enter the cells and be de-esterified.
-
-
Compound Preparation: Prepare serial dilutions of 16-phenoxy tetranor PGF2α in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the automated injector to add the different concentrations of the test compound to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).[10]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Causality Behind Experimental Choices:
-
Calcium-sensitive dyes: These dyes exhibit a significant increase in fluorescence upon binding to free calcium, providing a direct readout of intracellular calcium levels.
-
Pluronic F-127: A non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester dyes in the aqueous loading buffer.
-
Kinetic reading: Essential for capturing the rapid transient increase in intracellular calcium that occurs upon receptor activation.
-
Automated injection: Ensures that the agonist is added simultaneously to all wells and that the fluorescence reading begins immediately, which is critical for capturing the peak response.
Physiological and Therapeutic Implications
The potent agonism of 16-phenoxy tetranor PGF2α at the FP receptor translates into significant physiological effects, primarily related to smooth muscle contraction and luteolysis. These effects form the basis of its potential therapeutic applications.
Ocular Hypotensive Effects and Glaucoma Treatment
Prostaglandin F2α analogs are a first-line treatment for open-angle glaucoma, a condition characterized by elevated intraocular pressure (IOP).[11] FP receptor agonists lower IOP by increasing the uveoscleral outflow of aqueous humor.[12] The proposed mechanism involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.
The high potency of 16-phenoxy tetranor PGF2α suggests it could be a highly effective ocular hypotensive agent. Its metabolic stability would also be advantageous, potentially allowing for less frequent dosing.
Luteolytic Activity and Reproductive Applications
In many species, PGF2α is the natural luteolysin, responsible for the regression of the corpus luteum at the end of the estrous cycle if pregnancy does not occur.[13] Potent FP receptor agonists like 16-phenoxy tetranor PGF2α can be used to synchronize estrus in livestock for breeding purposes and to terminate unwanted pregnancies.[14][15] The enhanced potency and prolonged action of this analog could offer advantages in veterinary medicine.
Conclusion
16-phenoxy tetranor PGF2α is a powerful synthetic prostaglandin analog with significantly enhanced affinity for the FP receptor and increased metabolic stability. Its biological activity is mediated through the canonical Gq/PLC signaling pathway, leading to a robust increase in intracellular calcium. These properties make it a valuable tool for research into FP receptor function and a promising candidate for the development of new therapeutics in ophthalmology and reproductive medicine. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in various preclinical and clinical settings.
References
- Bito, L. Z. (1972). Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids. Experimental Eye Research, 14(2), 181-192.
-
Prostaglandin. (2023, November 28). In Wikipedia. Retrieved January 24, 2026, from [Link]
- Yousufzai, S. Y., & Abdel-Latif, A. A. (1995). Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. Experimental Eye Research, 61(5), 535-544.
- Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.
- Bishop, C. V., et al. (2010). Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells. Endocrinology, 151(11), 5496–5505.
- Boivin, S., et al. (2021). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 64(22), 16474-16488.
- Brumsted, J. R., et al. (1989). Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. Fertility and Sterility, 52(5), 769-773.
- Wang, T., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Journal of Pharmacological and Toxicological Methods, 86, 1-9.
-
ResearchGate. (n.d.). Calcium Mobilization Assay. Retrieved January 24, 2026, from [Link]
- Altman, D. W., & Fisher, T. E. (2009). Prostaglandin F2 alpha and the thromboxane A2 analogue ONO-11113 stimulate Ca2+ fluxes and other physiological responses in rat liver. Further evidence that prostanoids may be involved in the action of arachidonic acid and platelet-activating factor. The Biochemical journal, 260(1), 85–91.
- Takagi, Y., et al. (2018). Ocular hypotensive effects of prostaglandin analogs in Japanese patients with normal-tension glaucoma: a literature review. Clinical Ophthalmology, 12, 1821–1829.
- Sharif, N. A., et al. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 175(8), 1119-1138.
- Asher, G. W., et al. (1995). Luteolytic potency of a prostaglandin analogue at different stages of the oestrous cycle in red deer. Reproduction, Fertility and Development, 7(4), 833-839.
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved January 24, 2026, from [Link]
- Komoto, J., et al. (2006). Prostaglandin F2α Formation from Prostaglandin H2 by Prostaglandin F Synthase (PGFS): Crystal Structure of PGFS Containing Bimatoprost. Biochemistry, 45(46), 13735-13742.
- Cunha, T. S., et al. (2022). Evaluation of luteolysis, follicle size, and time to ovulation in Holstein heifers treated with two different analogs and doses of prostaglandin-F2α. Journal of Dairy Science, 105(8), 6945-6956.
- Woodward, D. F., et al. (1993). Studies on the ocular hypotensive effects of prostaglandin F2 alpha ester prodrugs and receptor selective prostaglandin analogs. Journal of Ocular Pharmacology, 9(3), 195-207.
- Duffy, D. M., & Stouffer, R. L. (2008). Prostaglandin Synthesis, Metabolism, and Signaling Potential in the Rhesus Macaque Corpus Luteum throughout the Luteal Phase of the Menstrual Cycle. Endocrinology, 149(7), 3525–3535.
- Dams, I., et al. (2013). Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- De Ceuninck, L., et al. (2014). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1175, 109-119.
- Stocco, C., et al. (2001).
-
Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved January 24, 2026, from [Link]
- Woodward, D. F., et al. (1995). Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha. Journal of Ocular Pharmacology and Therapeutics, 11(3), 389-403.
- Griffin, B. W., et al. (1999). AL-8810: a novel prostaglandin F2alpha analog with selective antagonist effects at the prostaglandin F2alpha (FP) receptor. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284.
- Long, B. H., et al. (1988). Structure-activity relationships of VP-16 analogues. Cancer Research, 48(24 Pt 1), 7158-7162.
- Liu, Z. Y., Wu, X. R., & He, X. C. (1985). [Synthesis of 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 20(2), 140–142.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Prostaglandin F2 alpha and the thromboxane A2 analogue ONO-11113 stimulate Ca2+ fluxes and other physiological responses in rat liver. Further evidence that prostanoids may be involved in the action of arachidonic acid and platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. dovepress.com [dovepress.com]
- 12. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin Synthesis, Metabolism, and Signaling Potential in the Rhesus Macaque Corpus Luteum throughout the Luteal Phase of the Menstrual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Luteolysis induced by a prostaglandin F2alpha analogue occurs independently of prolactin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Activity of 16-phenoxy tetranor Prostaglandin F2α
Abstract
This technical guide provides a comprehensive overview of 16-phenoxy tetranor Prostaglandin F2α, a potent and metabolically stable analog of the naturally occurring Prostaglandin F2α (PGF2α). We will delve into the intricate details of its molecular structure, including its stereochemistry, and explore the key structural modifications that confer its enhanced biological activity. This guide will elucidate its mechanism of action through the prostaglandin F receptor (FP receptor) and the subsequent downstream signaling cascades. Furthermore, we will present detailed protocols for the chemical synthesis, analytical characterization, and biological evaluation of this compound, making this a valuable resource for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and reproductive biology.
Introduction: The Prostaglandin F2α Analogs
Prostaglandins are a class of lipid compounds that are derived from fatty acids and exert diverse hormone-like effects in animals.[1] Prostaglandin F2α (PGF2α) is a crucial member of this family, playing a significant role in smooth muscle contraction and luteolysis.[2] However, the therapeutic applications of native PGF2α are often limited by its rapid in vivo metabolism. This has spurred the development of synthetic analogs with improved stability and enhanced potency. 16-phenoxy tetranor Prostaglandin F2α is a prime example of such an analog, designed to resist metabolic degradation and exhibit superior affinity for its target receptor.[3]
This guide will provide a deep dive into the core structural features of 16-phenoxy tetranor Prostaglandin F2α and the scientific rationale behind its design. We will explore how its unique chemical architecture translates into its potent biological activity, offering insights for the design of future prostaglandin-based therapeutics.
Molecular Structure and Stereochemistry
The systematic name for 16-phenoxy tetranor Prostaglandin F2α is 9α,11α,15R-trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid .[2] Let's dissect this name to understand the molecule's intricate structure:
-
Prosta-5Z,13E-dien-1-oic acid: This forms the core prostaglandin skeleton, a 20-carbon carboxylic acid containing a cyclopentane ring. The designations "5Z" and "13E" refer to the stereochemistry of the double bonds in the two side chains, which are crucial for proper receptor binding.
-
9α,11α,15R-trihydroxy: These denote the specific stereoconfiguration of the three hydroxyl groups. The "α" designation indicates that the hydroxyl groups at positions 9 and 11 are oriented on the same side of the cyclopentane ring, below the plane of the ring. The "R" configuration at the C15 hydroxyl group in the omega side chain is also essential for biological activity.
-
16-phenoxy: This is the key modification that distinguishes this analog. A phenoxy group (-O-Ph) is attached at the 16th carbon position. This bulky aromatic group serves to sterically hinder the action of the enzyme 15-hydroxyprostaglandin dehydrogenase, which is the primary enzyme responsible for the metabolic inactivation of prostaglandins.
-
17,18,19,20-tetranor: This indicates the removal of the last four carbon atoms from the omega side chain, which is a common strategy in designing prostaglandin analogs to modulate their activity and metabolic profile.
The precise stereochemistry of these functional groups is paramount for the molecule's high-affinity interaction with the FP receptor.
Prodrug Formulations
To enhance lipophilicity and improve bioavailability, particularly for topical applications like in the treatment of glaucoma, 16-phenoxy tetranor Prostaglandin F2α is often formulated as a prodrug. Common examples include:
-
Methyl ester (C23H32O6): The carboxylic acid is esterified with a methyl group.[4]
-
Isopropyl ester (C25H36O6): The carboxylic acid is esterified with an isopropyl group.[5]
-
Methyl amide (C23H33NO5): The carboxylic acid is converted to a methyl amide.[2]
These ester and amide prodrugs are readily hydrolyzed by endogenous esterases and amidases in tissues to release the active carboxylic acid form.[2][4][5]
Mechanism of Action: Targeting the FP Receptor
16-phenoxy tetranor Prostaglandin F2α exerts its biological effects by acting as a potent agonist of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[2] This analog exhibits a significantly higher binding affinity for the FP receptor compared to the endogenous ligand, PGF2α, with reports indicating an affinity that is 440% greater.[3]
FP Receptor Signaling Pathway
The activation of the FP receptor by 16-phenoxy tetranor Prostaglandin F2α initiates a well-defined downstream signaling cascade mediated by the Gq family of G proteins. The key steps are as follows:
-
Receptor Activation: Binding of the agonist to the FP receptor induces a conformational change in the receptor.
-
Gq Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme, phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The elevated intracellular calcium levels, in conjunction with DAG, activate Protein Kinase C (PKC).
-
Cellular Response: Activated PKC then phosphorylates a variety of downstream target proteins, leading to the ultimate cellular responses, such as smooth muscle contraction or luteolysis.
The following diagram illustrates the FP receptor signaling pathway:
Synthesis and Characterization
Analytical Characterization
To ensure the identity, purity, and structural integrity of synthesized 16-phenoxy tetranor Prostaglandin F2α, a combination of analytical techniques is employed.
Table 1: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a specific retention time under defined chromatographic conditions. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the calculated molecular weight (e.g., for the methyl ester: C23H32O6, MW = 404.5 g/mol ). Fragmentation patterns can provide further structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation and stereochemical assignment. | A complex spectrum with characteristic chemical shifts and coupling constants for the protons and carbons in the molecule, confirming the connectivity and stereochemistry of the various functional groups. |
A detailed protocol for the HPLC analysis of prostaglandin analogs can be found in the literature, often employing reversed-phase columns and UV detection.[7] Similarly, established methods for the NMR characterization of prostaglandins provide a reference for spectral interpretation.[8][9][10][11]
Biological Activity and Therapeutic Potential
The primary biological activities of 16-phenoxy tetranor Prostaglandin F2α stem from its potent agonism at the FP receptor, leading to:
-
Luteolysis: The regression of the corpus luteum, which is a key process in the reproductive cycle of many mammals.[2]
-
Smooth Muscle Contraction: Potent contraction of uterine and other smooth muscles.[2]
These properties make it a valuable tool in veterinary medicine for estrous cycle synchronization and termination of pregnancy. In human medicine, its ability to increase uveoscleral outflow has led to its investigation and the development of related analogs for the treatment of glaucoma by reducing intraocular pressure.[2]
Quantitative Biological Data
The enhanced potency of 16-phenoxy tetranor Prostaglandin F2α compared to native PGF2α can be quantified using various in vitro assays.
Table 2: Comparative Biological Activity
| Compound | Assay | Endpoint | Result | Reference |
| 16-phenoxy tetranor PGF2α | Competitive Radioligand Binding (ovine luteal cells) | Binding Affinity | 440% greater than PGF2α | [3] |
| PGF2α | Inositol Phosphate Formation (HEK 293 cells with hcb-FP receptor) | EC50 | 10 nM | [12] |
Further studies are required to determine the specific EC50 and IC50 values for 16-phenoxy tetranor Prostaglandin F2α in functional and binding assays, respectively.
Experimental Protocols
The following protocols provide a framework for the biological characterization of 16-phenoxy tetranor Prostaglandin F2α.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the FP receptor.
Experimental Workflow:
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human FP receptor (e.g., HEK293 cells). Homogenize the cells in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
50 µL of radioligand (e.g., [³H]-PGF2α) at a concentration near its Kd.
-
50 µL of the test compound (16-phenoxy tetranor PGF2α) at various concentrations. For determining non-specific binding, use a high concentration of unlabeled PGF2α. For total binding, add assay buffer.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13]
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the FP receptor.
Experimental Workflow:
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing the FP receptor into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells to remove excess dye.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Record a baseline fluorescence reading. Inject the test compound (16-phenoxy tetranor PGF2α) at various concentrations and immediately begin monitoring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[7][14][15][16]
Conclusion
16-phenoxy tetranor Prostaglandin F2α stands as a testament to the power of medicinal chemistry in enhancing the therapeutic potential of natural compounds. Its strategic structural modifications result in a molecule with increased metabolic stability and significantly enhanced affinity for the FP receptor. This in-depth guide has provided a comprehensive examination of its structure, mechanism of action, and methods for its synthesis and biological evaluation. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers in the ongoing exploration of prostaglandin analogs and their therapeutic applications. As our understanding of the intricacies of prostaglandin signaling continues to evolve, compounds like 16-phenoxy tetranor Prostaglandin F2α will undoubtedly play a crucial role in the development of novel and more effective therapies for a range of physiological conditions.
References
-
16-phenoxy tetranor Prostaglandin F2α methyl ester. Cayman Chemical.
-
16-phenoxy tetranor Prostaglandin F2α methyl amide. Cayman Chemical.
-
16-Phenoxy tetranor prostaglandin F2α. MedChemExpress.
-
16-phenoxy tetranor Prostaglandin F2α. Bertin Bioreagent.
-
16-phenoxy tetranor Prostaglandin F2α isopropyl ester. Cayman Chemical.
-
16-phenoxy tetranor Prostaglandin F2α cyclopropyl methyl amide. Cayman Chemical.
-
human Prostanoid FP Receptor Cell Line. Revvity.
-
Crider, J. Y., & Griffin, B. W. (1997). Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha. The Journal of biological chemistry, 272(43), 27147–27154.
-
Lille, Ü., & Pehk, T. (1986). 13С NMR spectroscopy of prostaglandins. 2. Prostanoids with oxygen at C 9 and their intermediates. Eesti NSV Teaduste Akadeemia Toimetised. Keemia, 35(3), 185-193.
-
Prostaglandin. Wikipedia.
-
Park, J. H., Lee, J. H., Pyo, J. S., & Lee, D. W. (2020). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of pharmaceutical and biomedical analysis, 189, 113467.
-
Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(11), 4357.
-
Calcium imaging protocol. BrainVTA.
-
Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 63(15), 8196–8211.
-
Prostaglandin F Receptor Reporter Assay Kit. Cayman Chemical.
-
De Pascali, F., Inoue, A., & Benovic, J. L. (2018). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Journal of cellular signaling, 3(1), e16.
-
Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform. International Journal of Molecular Sciences, 21(1), 268.
-
Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 695.
-
Results from the IC50 assay. ResearchGate.
-
Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Molecules, 28(11), 4357.
-
16-phenoxy tetranor Prostaglandin F2α. Bertin Bioreagent.
-
Kawada, K., Kimura, B. J., & Rexroad, C. E. (1995). Synthesis and biological activity of azide-substituted 16-phenoxy- and 17-phenyl-PGF2 alpha prostaglandins. Journal of medicinal chemistry, 38(2), 266–276.
-
Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative ophthalmology & visual science, 46(12), 4558–4565.
-
204958Orig1s000. accessdata.fda.gov.
-
Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM.
Sources
- 1. Mobilization of extracellular Ca2+ by prostaglandin F2 alpha can be modulated by fluoride in 3T3-L1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin photoaffinity probes: synthesis and biological activity of azide-substituted 16-phenoxy- and 17-phenyl-PGF2 alpha prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kirj.ee [kirj.ee]
- 9. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 10. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. brainvta.tech [brainvta.tech]
- 15. jdc.jefferson.edu [jdc.jefferson.edu]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Receptor Binding Affinity of 16-phenoxy tetranor Prostaglandin F2α
This guide provides a comprehensive technical overview of 16-phenoxy tetranor Prostaglandin F2α and its interaction with the Prostaglandin F2α receptor (FP receptor). It is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid pharmacology and related therapeutic areas. This document delves into the molecular interactions, signaling pathways, and the methodologies for quantifying the binding affinity of this potent synthetic prostaglandin analog.
Introduction: The Significance of the FP Receptor and its Ligands
The Prostaglandin F2α (PGF2α) receptor, a member of the G-protein coupled receptor (GPCR) family, is a key player in a multitude of physiological processes.[1][2] Its activation by the endogenous ligand PGF2α mediates uterine smooth muscle contraction, luteolysis, and the regulation of intraocular pressure.[3][4] Consequently, the FP receptor has emerged as a critical therapeutic target for conditions ranging from reproductive health to glaucoma.[1][3]
Synthetic prostaglandin analogs, such as 16-phenoxy tetranor Prostaglandin F2α, have been developed to overcome the metabolic instability of the natural ligand while exhibiting enhanced affinity and selectivity for the FP receptor.[3] 16-phenoxy tetranor PGF2α is a metabolically stable analog characterized by a phenoxy group at the ω-terminus. This structural modification significantly enhances its binding affinity, reportedly binding to the FP receptor on ovine luteal cells with 440% greater affinity than PGF2α itself.[3][5] Understanding the precise binding characteristics of such analogs is paramount for the development of novel therapeutics with improved efficacy and side-effect profiles.
The Prostaglandin F2α (FP) Receptor Signaling Cascade
The FP receptor primarily couples to the Gq family of G proteins.[6] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).
Furthermore, studies have demonstrated that PGF2α can transactivate the epidermal growth factor receptor (EGFR) and subsequently trigger the mitogen-activated protein kinase (MAPK) signaling pathway, implicating the FP receptor in the regulation of cell proliferation.[6][7]
Caption: FP Receptor Signaling Cascade.
Quantifying Binding Affinity: A Technical Protocol
The "gold standard" for determining the affinity of a ligand for its receptor is the radioligand binding assay.[8][9] This section provides a detailed protocol for a competitive binding assay to determine the inhibition constant (Ki) of 16-phenoxy tetranor PGF2α for the FP receptor. This type of assay measures the ability of an unlabeled test compound (the "competitor," in this case, 16-phenoxy tetranor PGF2α) to displace a radiolabeled ligand that has a known affinity for the receptor.[10][11]
Essential Reagents and Materials
-
Radioligand: [³H]-PGF2α (a commonly used radioligand for the FP receptor).
-
Test Compound: 16-phenoxy tetranor PGF2α.
-
FP Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human FP receptor (e.g., HEK293-FP) or a tissue known to be rich in FP receptors (e.g., bovine corpus luteum).[12]
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. The inclusion of divalent cations like Mg²⁺ is often crucial for optimal GPCR-ligand interactions.
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Control: A high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine to reduce non-specific binding).
-
Scintillation Cocktail and Counter.
Experimental Workflow: A Step-by-Step Guide
The following protocol is a self-validating system, incorporating controls for total binding, non-specific binding, and data analysis to ensure the integrity of the results.
Step 1: Membrane Preparation
-
Rationale: To isolate the fraction of the cell that contains the FP receptor.
-
Procedure:
-
Harvest cells or tissue and homogenize in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[13]
-
Step 2: Competitive Binding Assay
-
Rationale: To measure the displacement of the radioligand by the test compound across a range of concentrations.
-
Procedure (in a 96-well plate format):
-
Total Binding Wells: Add FP receptor membranes, a fixed concentration of [³H]-PGF2α (typically at or near its Kd value), and binding buffer.
-
Non-specific Binding (NSB) Wells: Add FP receptor membranes, [³H]-PGF2α, and a saturating concentration of unlabeled PGF2α.
-
Competitor Wells: Add FP receptor membranes, [³H]-PGF2α, and varying concentrations of 16-phenoxy tetranor PGF2α (typically in serial dilutions).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]
-
Step 3: Separation of Bound and Free Ligand
-
Rationale: To isolate the radioligand that is bound to the receptor from the unbound radioligand in the solution.
-
Procedure:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.[13]
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Dry the filter mat.
-
Step 4: Quantification
-
Rationale: To measure the amount of radioactivity bound to the membranes on the filters.
-
Procedure:
-
Add scintillation cocktail to each well of the filter plate.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]
-
Sources
- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 2. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. multispaninc.com [multispaninc.com]
- 12. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to the Convergent Synthesis of 16-phenoxy-17,18,19,20-tetranor Prostaglandin F2α
Abstract
This technical guide provides a comprehensive overview of a robust and widely adopted synthetic strategy for 16-phenoxy-17,18,19,20-tetranor Prostaglandin F2α, a potent and metabolically stable analog of the endogenous Prostaglandin F2α (PGF2α). This analog exhibits significantly higher binding affinity to the prostaglandin F (FP) receptor, making it and its derivatives (such as Latanoprost) critical active pharmaceutical ingredients (APIs) in therapeutic areas like ophthalmology for the treatment of glaucoma.[1][2] The synthetic approach detailed herein is rooted in the classic Corey lactone methodology, a convergent strategy that has become a cornerstone of prostaglandin synthesis for its efficiency and stereochemical control.[3][4] We will dissect the synthesis into its core stages: the elaboration of the ω-chain (lower side-chain), the critical stereoselective reduction of the C-15 ketone, and the installation of the α-chain (upper side-chain), followed by final deprotection. This guide emphasizes the causal relationships behind procedural choices, offering field-proven insights into achieving high diastereoselectivity and overall yield.
Introduction: The Significance of the Phenoxy Moiety
Endogenous prostaglandins are characterized by rapid metabolism, primarily through oxidation of the C-15 hydroxyl group, which significantly shortens their biological half-life. The synthesis of 16-phenoxy-17,18,19,20-tetranor PGF2α addresses this limitation. The introduction of a phenoxy group at the C-16 position sterically hinders the metabolic oxidation of the crucial C-15 hydroxyl group, leading to a metabolically stable compound with enhanced therapeutic duration.[5] This structural modification also surprisingly increases the binding affinity for the FP receptor to 440% of that of native PGF2α, highlighting its importance as a therapeutic agent.[1][2][5]
The core challenge in synthesizing this and other PGF2α analogs lies in the precise installation of multiple stereocenters on the cyclopentane core and the two side chains. The landmark work by E.J. Corey established a highly effective retrosynthetic approach that disconnects the molecule into three key fragments: the cyclopentane core (derived from the "Corey Lactone"), the α-chain, and the ω-chain.[4] This convergent strategy allows for the independent synthesis and later coupling of these fragments, maximizing efficiency and simplifying purification.
Retrosynthetic Analysis and Overall Strategy
Our synthetic strategy begins with the commercially available (−)-Corey lactone diol. This key intermediate contains the requisite stereochemistry of the cyclopentane core. The synthesis proceeds through a linear sequence of elaborating the two side chains onto this core.
Figure 1: A high-level retrosynthetic pathway for 16-phenoxy tetranor PGF2α based on the Corey lactone approach.
Synthesis of the ω-Chain and Enone Formation
The first major stage involves the installation of the lower side chain containing the 16-phenoxy moiety. This is typically achieved via a Horner-Wadsworth-Emmons (HWE) reaction, which is favored over a classical Wittig reaction for its superior E-selectivity and the ease of removal of the phosphate by-product.
Step 1: Preparation of the Corey Aldehyde
The synthesis commences with the protection of the two hydroxyl groups of the Corey lactone, commonly as p-phenylbenzoate (PBP) or tetrahydropyranyl (THP) ethers, to prevent unwanted side reactions. The protected lactone is then reduced to the corresponding lactol (a hemiacetal) using a sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H). Subsequent oxidation, typically under Swern or Moffatt conditions, furnishes the key "Corey Aldehyde" intermediate without epimerization of the adjacent stereocenter.
Step 2: Horner-Wadsworth-Emmons Condensation
The Corey Aldehyde is then subjected to an HWE reaction with the phosphonate bearing the phenoxy-terminated side chain. The choice of base is critical; a mild base such as lithium chloride and an amine base (e.g., DBU or triethylamine) in an aprotic solvent like acetonitrile is often used to prevent elimination or epimerization of the aldehyde.[6] This reaction reliably forms the E-enone, establishing the correct geometry of the C13-C14 double bond.
Protocol 1: Horner-Wadsworth-Emmons Reaction for ω-Chain Installation
-
To a solution of dimethyl (2-oxo-4-phenoxybutyl)phosphonate (1.2 eq.) in anhydrous acetonitrile, add lithium chloride (1.2 eq.) and DBU (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to generate the phosphonate anion.
-
Cool the reaction mixture to 0 °C and add a solution of the Corey Aldehyde (1.0 eq.) in acetonitrile dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enone intermediate.
| Reagent | Molar Eq. | Purpose |
| Corey Aldehyde | 1.0 | Electrophile |
| Dimethyl (2-oxo-4-phenoxybutyl)phosphonate | 1.2 | HWE Reagent (ω-Chain) |
| Lithium Chloride (LiCl) | 1.2 | Lewis acid to enhance reactivity |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1.1 | Non-nucleophilic base |
| Acetonitrile (MeCN) | - | Aprotic solvent |
| Typical Yield | - | 85-95% |
| Table 1: Reagents and typical yield for the HWE condensation step. |
Stereoselective Reduction of the C-15 Ketone
The reduction of the C-15 ketone to the corresponding (S)-alcohol is arguably the most critical step in the synthesis, as the stereochemistry at this position is paramount for biological activity. Failure to control this reduction leads to the formation of the 15-(R) epimer, a diastereomeric impurity that is difficult to separate and pharmacologically inactive.[3]
The desired outcome is achieved by using sterically demanding reducing agents that approach the ketone from the less hindered Re-face.
Figure 2: Options for the critical C-15 ketone reduction, highlighting the desired stereochemical outcome.
Causality in Reagent Selection:
-
L-Selectride® (Lithium tri-sec-butylborohydride): This is a widely used reagent for this transformation. Its large steric profile ensures hydride delivery to the desired face of the prochiral ketone, typically yielding high diastereomeric ratios (>95:5). The reaction must be performed at low temperatures (e.g., -78 °C) to maximize selectivity.[7]
-
Enzymatic Reduction: Biocatalysis offers an excellent alternative, often providing near-perfect enantioselectivity. Ketoreductases (KREDs) or whole-cell systems like Pichia glucozyma can be employed for this reduction.[8][9] While highly selective, this approach requires specialized expertise in biocatalysis and process optimization.
Protocol 2: Stereoselective Reduction with L-Selectride®
-
Dissolve the enone intermediate (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add L-Selectride® (1.5 eq., 1.0 M solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor progress by TLC, noting the formation of a more polar spot.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of 30% hydrogen peroxide solution, followed by aqueous NaOH (3M).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to isolate the desired 15-(S)-allyl alcohol.
| Parameter | Condition | Rationale |
| Temperature | -78 °C | Maximizes stereoselectivity by minimizing thermal energy, enhancing the energetic difference between the two transition states. |
| Reagent | L-Selectride® | Steric bulk directs hydride attack to the less hindered face of the ketone. |
| Quench | H₂O₂, NaOH | Oxidizes and breaks down the borane byproducts into easily removable boric acid salts. |
| Diastereomeric Ratio (S:R) | >95:5 | A measure of the reaction's stereochemical fidelity. |
| Table 2: Critical parameters for the stereoselective reduction of the C-15 ketone. |
Installation of the α-Chain and Final Elaboration
With the ω-chain and the C-15 stereocenter correctly established, the focus shifts to the upper side chain.
Step 3: Deprotection and Lactone Reduction
The protecting groups on the Corey lactone core (e.g., p-phenylbenzoate) are removed, typically by hydrolysis with a base like K₂CO₃ in methanol. This reveals the C-9 and C-11 hydroxyl groups. The resulting intermediate is then reduced again with DIBAL-H to open the lactone ring and form a triol intermediate.
Step 4: Wittig Reaction for the α-Chain
The α-chain is installed using a classic Wittig reaction. The required phosphonium ylide, (4-carboxybutyl)triphenylphosphonium bromide, is generated in situ using a strong base like potassium tert-butoxide. The reaction with the aldehyde (derived from the triol) forms the C5-C6 cis-(Z) double bond, a characteristic feature of PGF2α. The use of salt-free ylides in aprotic solvents favors the formation of the Z-alkene.[10][11]
Step 5: Final Deprotection and Esterification (if required)
If any acid-labile protecting groups were used (e.g., THP), a final acidic workup is required.[12] For many applications, the final carboxylic acid is converted to an ester prodrug, such as the isopropyl ester found in Latanoprost. This can be achieved under standard esterification conditions (e.g., isopropyl alcohol with an acid catalyst or using isopropyl iodide and a base like DBU).[13] Purification by preparative HPLC is often necessary to ensure the final API meets stringent purity requirements, particularly for removing any 5,6-trans isomer impurity.[14]
Conclusion
The synthesis of 16-phenoxy-17,18,19,20-tetranor Prostaglandin F2α is a testament to the power of modern synthetic organic chemistry. The Corey lactone strategy provides a reliable and stereocontrolled route to this complex and therapeutically vital molecule. Success hinges on a deep understanding of the underlying reaction mechanisms, particularly in the selection of reagents for the Horner-Wadsworth-Emmons olefination to ensure E-selectivity and, most critically, the use of sterically-demanding reducing agents to control the C-15 stereocenter. The protocols and insights provided in this guide serve as a robust framework for researchers and drug development professionals engaged in the synthesis of this important class of prostaglandin analogs.
References
-
ResearchGate. (n.d.). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Retrieved from ResearchGate. [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Journal of Organic Chemistry, 80(16), 8134-8141. [Link]
-
Smazal, A., et al. (2023). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Molecules, 28(15), 5882. [Link]
-
SciSpace. (2020). Concise, scalable and enantioselective total synthesis of prostaglandins. Retrieved from SciSpace. [Link]
-
Brumsted, J. R., et al. (1989). Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. Fertility and Sterility, 52(5), 769-73. [Link]
-
AIR Unimi. (n.d.). A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost. Retrieved from AIR Unimi. [Link]
-
Liu, Z. Y., Wu, X. R., & He, X. C. (1985). [Synthesis of 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha]. Yao Xue Xue Bao, 20(2), 140-2. [Link]
-
Newton, R. F., et al. (1980). Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1, 2789-2797. [Link]
- Gutman, A., et al. (2003). Process for the preparation of latanoprost.
-
Clarke, C. G., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters, 24(48), 8966–8970. [Link]
-
Corey, E. J., et al. (1972). New reagents for stereoselective carbonyl reduction. Improved synthetic route to the primary prostaglandins. Journal of the American Chemical Society, 94(24), 8616–8618. [Link]
-
Kakehi, G., et al. (2023). Organocatalyst-mediated, pot-economical total synthesis of latanoprost. Chemical Science, 14(20), 5467-5472. [Link]
-
ResearchGate. (n.d.). Stereoselective Reduction of 2-Hydroxy Ketones towards syn- and anti-1,2-Diols. Retrieved from ResearchGate. [Link]
-
Catanoiu, O., et al. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(21), 5037. [Link]
-
ResearchGate. (n.d.). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. Retrieved from ResearchGate. [Link]
-
Catanoiu, O., et al. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(21), 5037. [Link]
-
Paul, C. E., et al. (2022). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. ChemBioChem, 23(19), e202200388. [Link]
-
Liu, Y., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2530. [Link]
- Babiak, K. A., et al. (1992). Process for production of prostaglandin intermediates.
-
Tănase, C. I., & Drăghici, C. (2012). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 57(11-12), 845-853. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. US5079371A - Process for production of prostaglandin intermediates - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. air.unimi.it [air.unimi.it]
- 9. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]
- 13. Latanoprost synthesis - chemicalbook [chemicalbook.com]
- 14. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]
16-Phenoxy Tetranor PGF2α: A Comprehensive Technical Guide for Researchers
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with 16-phenoxy tetranor PGF2α, a potent and selective prostaglandin F2α (PGF2α) analog. This document provides a comprehensive overview of its synthesis, mechanism of action, and key applications, supported by detailed experimental protocols and field-proven insights to facilitate its effective use in a research setting.
Introduction: Understanding the Significance of 16-Phenoxy Tetranor PGF2α
Prostaglandin F2α (PGF2α) is a naturally occurring lipid autacoid that mediates a wide range of physiological and pathological processes, including smooth muscle contraction, luteolysis, and inflammation.[1] Its therapeutic potential, however, is often limited by its rapid in vivo metabolism. This has driven the development of synthetic analogs with improved stability and receptor selectivity.
16-phenoxy tetranor PGF2α is a metabolically stable PGF2α analog characterized by the substitution of a phenoxy group at the C-16 position and the shortening of the omega side chain.[2][3] This structural modification confers a significantly higher binding affinity for the prostaglandin F receptor (FP receptor) compared to the parent compound, PGF2α.[3][4] This enhanced affinity and stability make it a valuable tool for studying FP receptor-mediated signaling and a promising candidate for therapeutic development, particularly in the fields of reproductive biology and ophthalmology.[2][5]
Synthesis of 16-Phenoxy Tetranor PGF2α: A Representative Pathway
Experimental Workflow: Synthesis via Corey Lactone
Caption: A representative synthetic workflow for 16-phenoxy tetranor PGF2α starting from the Corey lactone.
Mechanism of Action: High-Affinity FP Receptor Agonism
16-phenoxy tetranor PGF2α exerts its biological effects through potent and selective agonism of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3] The binding of 16-phenoxy tetranor PGF2α to the FP receptor initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family.
Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses.
Signaling Pathway: FP Receptor Activation
Caption: Simplified signaling cascade following the activation of the FP receptor by 16-phenoxy tetranor PGF2α.
Comparative Pharmacology: Benchmarking Against Other PGF2α Analogs
The enhanced potency of 16-phenoxy tetranor PGF2α is best understood in the context of other clinically and experimentally relevant PGF2α analogs. The following table summarizes key comparative data.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary Application(s) |
| PGF2α | ~3.1[6] | 11.5 - 18.6[6][7] | Endogenous Ligand |
| 16-phenoxy tetranor PGF2α | Significantly Higher than PGF2α (440% greater affinity)[3][4] | Data not readily available | Research, Luteolysis, Glaucoma |
| Latanoprost (acid) | 98[8] | 29.9 - 124[7][8] | Glaucoma |
| Travoprost (acid) | 35[8] | 1.4 - 3.6[8] | Glaucoma |
Note: Ki and EC50 values can vary depending on the cell type and assay conditions.
Key Research Applications and Experimental Protocols
Investigating Luteolytic Mechanisms
16-phenoxy tetranor PGF2α is a potent luteolytic agent, making it an excellent tool for studying the molecular mechanisms of corpus luteum regression.[2][5]
Protocol 1: In Vivo Luteolysis Assessment in a Rat Model
Objective: To evaluate the luteolytic effect of 16-phenoxy tetranor PGF2α by measuring changes in serum progesterone levels.
Materials:
-
Mature female Sprague-Dawley rats
-
16-phenoxy tetranor PGF2α
-
Vehicle (e.g., saline with 1% ethanol)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Progesterone ELISA kit
Procedure:
-
Induce pseudopregnancy in female rats by sterile mating with a vasectomized male. Day 1 is confirmed by the presence of a vaginal plug.
-
On day 9 of pseudopregnancy, administer a single subcutaneous injection of 16-phenoxy tetranor PGF2α at a predetermined dose (e.g., 10-100 µg/kg) or vehicle.
-
Collect blood samples via tail vein or retro-orbital sinus at baseline (pre-injection) and at various time points post-injection (e.g., 2, 4, 8, 12, and 24 hours).
-
Separate serum by centrifugation.
-
Quantify serum progesterone concentrations using a commercially available progesterone ELISA kit, following the manufacturer's instructions.
-
A significant decrease in progesterone levels in the treated group compared to the vehicle control group indicates luteolysis.
Causality Insight: The timing of administration (mid-luteal phase) is critical as the corpus luteum is most sensitive to PGF2α analogs during this period. The measurement of progesterone is a direct and reliable indicator of corpus luteum function.
Glaucoma Research: Evaluating Intraocular Pressure Reduction
PGF2α analogs are a first-line treatment for glaucoma, and 16-phenoxy tetranor PGF2α can be used in animal models to study the mechanisms of intraocular pressure (IOP) reduction.[3]
Protocol 2: In Vivo Glaucoma Model in Rabbits
Objective: To assess the IOP-lowering effect of topically administered 16-phenoxy tetranor PGF2α.
Materials:
-
New Zealand white rabbits
-
16-phenoxy tetranor PGF2α formulated for ophthalmic use (e.g., in a sterile saline solution with a suitable solubilizer)
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
Procedure:
-
Acclimatize rabbits and obtain baseline IOP measurements for several days to establish a diurnal rhythm.
-
On the day of the experiment, measure baseline IOP.
-
Administer a single drop (e.g., 30 µL) of the 16-phenoxy tetranor PGF2α formulation to one eye and a vehicle control to the contralateral eye.
-
Measure IOP in both eyes at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
A significant reduction in IOP in the treated eye compared to the control eye and baseline indicates an ocular hypotensive effect.
Causality Insight: The use of the contralateral eye as a control helps to account for systemic absorption and diurnal variations in IOP. Tonometry is a non-invasive and standard method for IOP measurement in animal models.[9]
In Vitro Characterization: Quantifying Receptor Interaction and Signaling
Receptor Binding Affinity
Protocol 3: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 16-phenoxy tetranor PGF2α for the FP receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human FP receptor
-
[3H]-PGF2α (radioligand)
-
Unlabeled PGF2α (for non-specific binding determination)
-
16-phenoxy tetranor PGF2α (competitor ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-PGF2α (typically at or below its Kd), and varying concentrations of 16-phenoxy tetranor PGF2α.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled PGF2α).
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Causality Insight: This assay directly measures the ability of the test compound to compete with a known radioligand for binding to the receptor, providing a quantitative measure of its affinity.
Functional Potency: Calcium Mobilization
Protocol 4: Fluo-4 AM Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of 16-phenoxy tetranor PGF2α by measuring intracellular calcium mobilization.
Materials:
-
A cell line expressing the FP receptor (e.g., HEK293 cells)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
16-phenoxy tetranor PGF2α
-
A fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate the FP receptor-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with Fluo-4 AM in assay buffer (with Pluronic F-127 and probenecid, if necessary) and incubate in the dark at 37°C for 1 hour.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Inject varying concentrations of 16-phenoxy tetranor PGF2α and immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes).
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Calculate the peak fluorescence response for each concentration.
-
Plot the response against the log of the agonist concentration to determine the EC50 value.
Causality Insight: This is a direct functional assay that measures a key second messenger event downstream of Gq-coupled receptor activation, providing a reliable measure of agonist potency.[10][11]
Analytical Quantification in Biological Matrices
Accurate quantification of 16-phenoxy tetranor PGF2α in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[2][10]
Workflow: HPLC-MS/MS Quantification
Caption: A general workflow for the quantification of 16-phenoxy tetranor PGF2α in biological samples using HPLC-MS/MS.
Conclusion and Future Directions
16-phenoxy tetranor PGF2α stands out as a powerful pharmacological tool for the investigation of FP receptor biology. Its enhanced stability and high affinity make it a superior alternative to native PGF2α in many experimental contexts. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to confidently and effectively utilize this potent analog in their studies.
Future research efforts may focus on the development of novel prodrug formulations to further enhance its therapeutic index, as well as its application in exploring the role of the FP receptor in other physiological and pathological processes, such as cardiovascular disease and cancer.
References
-
Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. (1981). Prostaglandins, 21(5), 835–842. Retrieved from [Link]
-
Sharif, N. A., Kaddour-Djebbar, I., Abdel-Latif, A. A., & Crider, J. Y. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501–515. Retrieved from [Link]
-
Wikipedia. (2023). Prostaglandin F2alpha. Retrieved from [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2015). Journal of Visualized Experiments, (102), e52967. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Functional luteolysis in the pseudopregnant rat: effects of prostaglandin F2 alpha and 16-aryloxy prostaglandin F2 alpha in vitro. (1977). Prostaglandins, 14(3), 513–522. Retrieved from [Link]
-
Cayman Chemical. (n.d.). 16-phenoxy tetranor Prostaglandin F2α methyl ester. Retrieved from [Link]
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2alpha and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. Retrieved from [Link]
-
Evaluation of Rabbit Model for Glaucoma Study:: Drug Interaction in a Rabbit Model Instilled with Ophthalmic Preparation containing Latanoprost and Timolol. (2009). Journal of Health Science, 55(2), 245-251. Retrieved from [Link]
-
Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. (2002). Investigative Ophthalmology & Visual Science, 43(1), 167-175. Retrieved from [Link]
-
UPLC-MS/MS assay of Tedizolid in rabbit aqueous humor: Application to ocular pharmacokinetic study. (2021). Journal of Chromatography B, 1172, 122621. Retrieved from [Link]
-
Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study. (2015). PLoS ONE, 10(6), e0129419. Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Effects of prostaglandin F2alpha and latanoprost on phosphoinositide turnover, myosin light chain phosphorylation and contraction in cat iris sphincter. (2001). Journal of Ocular Pharmacology and Therapeutics, 17(3), 223–235. Retrieved from [Link]
-
Telemetric Measurement Of Intraocular Pressure In A Rabbit Model. (2006). Investigative Ophthalmology & Visual Science, 47(13), 1234. Retrieved from [Link]
-
Defining Progesterone Profiles and Luteolysis After One or Two Prostaglandin F2α Injections in a 5-Day CIDR-Cosynch Protocol for Suckling Beef Cows. (2023). Journal of Dairy & Veterinary Sciences, 16(1). Retrieved from [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002). In Methods in Molecular Biology (Vol. 190, pp. 35-49). Humana Press. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aqueous Prostaglandin Eye Drop Formulations [mdpi.com]
- 5. Functional luteolysis in the pseudopregnant rat: effects of prostaglandin F2 alpha and 16-aryloxy prostaglandin F2 alpha in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Effects of prostaglandin F2alpha and latanoprost on phosphoinositide turnover, myosin light chain phosphorylation and contraction in cat iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hellobio.com [hellobio.com]
A Technical Guide to the Pharmacokinetics of 16-phenoxy tetranor Prostaglandin F2α
This in-depth technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of 16-phenoxy tetranor Prostaglandin F2α, a potent and metabolically stable analog of Prostaglandin F2α (PGF2α). As a compound of significant interest for researchers, scientists, and drug development professionals, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its potential therapeutic applications, which include roles in reproductive biology and the treatment of glaucoma.[1]
While specific, publicly available pharmacokinetic data for 16-phenoxy tetranor PGF2α is limited, this guide will leverage established knowledge of closely related PGF2α analogs, particularly the well-characterized drug latanoprost, to provide a scientifically grounded and insightful exploration of its likely ADME properties. The experimental protocols and analytical methodologies detailed herein represent the gold standard for characterizing the pharmacokinetics of such compounds.
Introduction to 16-phenoxy tetranor Prostaglandin F2α
16-phenoxy tetranor Prostaglandin F2α is a synthetic analog of the naturally occurring PGF2α. The key structural modifications, the "tetranor" designation indicating the shortening of the carboxylic acid side chain by four carbons and the addition of a terminal phenoxy group, are designed to enhance its metabolic stability and receptor binding affinity.[1][2][3][4] Indeed, it has been demonstrated that 16-phenoxy tetranor PGF2α binds to the prostaglandin F receptor (FP receptor) with a significantly higher affinity (440%) than the endogenous PGF2α.[1][2][3][4]
This enhanced affinity and stability make it a valuable tool in pharmacological research and a potential therapeutic agent.[5] Like many prostaglandin analogs, it is often formulated as a more lipophilic prodrug, such as a methyl ester or methyl amide, to improve its absorption across biological membranes.[1][2] These ester or amide linkages are readily cleaved by endogenous esterases or amidases in target tissues to release the biologically active free acid.[1][2]
Predicted Pharmacokinetic Profile
Based on the known pharmacokinetics of latanoprost, a structurally related PGF2α analog used clinically for glaucoma, we can predict the likely ADME pathway for 16-phenoxy tetranor PGF2α.[6][7][8][9]
Absorption
When administered topically to the eye, as is common for glaucoma medications, 16-phenoxy tetranor PGF2α, formulated as a prodrug (e.g., methyl ester), is expected to be absorbed through the cornea.[7][8][9] The ester prodrug is then hydrolyzed by esterases within the cornea to the active 16-phenoxy tetranor PGF2α acid.[7][8][9] Peak concentrations in the aqueous humor would likely be reached within one to two hours of topical administration.[6][8]
Systemic absorption following topical ocular administration is expected to be low but rapid, with peak plasma concentrations of the active acid occurring within minutes.[6]
Distribution
The volume of distribution for systemically available 16-phenoxy tetranor PGF2α is anticipated to be relatively small, similar to that of latanoprost acid (approximately 0.16 L/kg).[6][8] The active acid would be measurable in the aqueous humor for several hours, while plasma levels are expected to be transient.[8]
Metabolism
The primary metabolic pathway for 16-phenoxy tetranor PGF2α that reaches systemic circulation is predicted to be hepatic β-oxidation of the carboxylic acid side chain.[7][8][9] This process would lead to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites. The phenoxy group at the ω-terminus is expected to confer resistance to ω-oxidation, a common metabolic pathway for other prostaglandins, thus contributing to its metabolic stability.
Excretion
Following metabolism in the liver, the inactive metabolites are expected to be primarily eliminated via the kidneys.[7][8] The elimination from plasma is predicted to be rapid, with a short half-life, similar to the approximately 17-minute half-life of latanoprost acid.[6][7][8][9]
Experimental Protocols for Pharmacokinetic Characterization
To definitively determine the pharmacokinetic profile of 16-phenoxy tetranor PGF2α, a series of well-established experimental protocols should be employed.
Animal Model Selection
New Zealand White rabbits are a commonly used and appropriate model for ocular pharmacokinetic studies due to their large eyes and well-characterized ocular anatomy.[10] For systemic pharmacokinetic studies, beagle dogs or non-human primates are often selected.
Dosing and Sample Collection
Ocular Pharmacokinetics:
-
Administer a single topical dose of the 16-phenoxy tetranor PGF2α prodrug formulation to the eyes of the rabbits.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose), collect aqueous humor samples.
-
Euthanize the animals at each time point and collect ocular tissues (cornea, iris-ciliary body, lens, vitreous humor, and retina-choroid).
Systemic Pharmacokinetics:
-
Administer the compound intravenously (to determine clearance and volume of distribution) and via the intended clinical route (e.g., topical ocular) in separate groups of animals.
-
Collect blood samples at frequent intervals (e.g., 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-dose).
-
Collect urine and feces over a 24 or 48-hour period to assess excretion pathways.
Bioanalytical Method
A sensitive and specific bioanalytical method is crucial for accurately quantifying 16-phenoxy tetranor PGF2α and its metabolites in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique.[11]
Method Development Steps:
-
Standard and Internal Standard Preparation: Synthesize or procure analytical standards for 16-phenoxy tetranor PGF2α and its predicted metabolites. A stable isotope-labeled internal standard should also be used for accurate quantification.
-
Sample Preparation: Develop a robust method for extracting the analytes from the biological matrix (e.g., plasma, aqueous humor). Solid-phase extraction (SPE) is a common and effective technique for this purpose.[12]
-
Chromatographic Separation: Optimize the HPLC conditions (column, mobile phase, flow rate, and gradient) to achieve good separation of the parent drug and its metabolites from endogenous interferences.[12]
-
Mass Spectrometric Detection: Tune the mass spectrometer for optimal detection of the precursor and product ions for each analyte (Multiple Reaction Monitoring - MRM mode).
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Quantitative Data Summary and Interpretation
The data obtained from the experimental studies would be used to calculate key pharmacokinetic parameters. The table below illustrates the expected parameters and their significance, with hypothetical values based on latanoprost for context.
| Parameter | Description | Expected Value (based on latanoprost) | Significance |
| Tmax (ocular) | Time to reach maximum concentration in aqueous humor | 1-2 hours | Indicates the rate of absorption into the target tissue. |
| Cmax (ocular) | Maximum concentration in aqueous humor | 15-30 ng/mL | Represents the peak exposure at the site of action. |
| t1/2 (ocular) | Half-life in aqueous humor | 2-3 hours | Determines the duration of action in the eye. |
| Tmax (plasma) | Time to reach maximum concentration in plasma | ~5 minutes | Shows the speed of systemic absorption. |
| Cmax (plasma) | Maximum concentration in plasma | < 100 pg/mL | Low systemic exposure is desirable to minimize side effects. |
| t1/2 (plasma) | Half-life in plasma | < 20 minutes | Rapid elimination from the systemic circulation is a key safety feature. |
| CL | Systemic Clearance | ~0.4 L/h/kg | Measures the efficiency of drug removal from the body. |
| Vd | Volume of Distribution | ~0.16 L/kg | Indicates the extent of drug distribution into tissues. |
| % Excreted in Urine | Percentage of the dose recovered in urine | > 80% | Confirms the primary route of elimination. |
Conclusion
16-phenoxy tetranor Prostaglandin F2α is a promising PGF2α analog with enhanced metabolic stability and receptor affinity. While direct pharmacokinetic data is not extensively published, a comprehensive understanding of its likely ADME profile can be extrapolated from closely related compounds like latanoprost. This guide outlines the predicted pharmacokinetic pathway, from its absorption as a prodrug to its rapid systemic clearance and renal excretion of metabolites. The detailed experimental and analytical protocols provided offer a robust framework for researchers and drug development professionals to definitively characterize the pharmacokinetics of this and other novel prostaglandin analogs, paving the way for their potential clinical applications.
References
-
Bertin Technologies. 16-phenoxy tetranor Prostaglandin F2α methyl ester - Biochemicals - CAT N°: 10010102. [Link]
-
Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. PubMed. [Link]
-
Ocular and systemic pharmacokinetics of latanoprost in humans. PubMed. [Link]
-
HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. PubMed. [Link]
-
Latanoprost. StatPearls - NCBI Bookshelf. [Link]
-
Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]
-
Xalatan (latanoprost) Ophthalmic Solution, Labeling Revision. accessdata.fda.gov. [Link]
-
Method for the measurement of prostaglandin F2.alpha. in biological fluids by gas chromatography-mass spectrometry. ACS Publications. [Link]
-
Latanoprost. Wikipedia. [Link]
-
Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. PubMed. [Link]
-
Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes. PubMed. [Link]
-
Pharmacokinetics and Pharmacology of Latanoprost 0.005% without Benzalkonium Chloride Vs Latanoprost 0.005% with Benzalkonium Chloride in New Zealand White Rabbits and Beagles. ResearchGate. [Link]
-
Protocols for the Measurement of the F2-isoprostane, 15(S)-8-iso-prostaglandin F2α, in Biological Samples by GC-MS or GC-MS/MS Coupled With Immunoaffinity Column Chromatography. PubMed. [Link]
-
Prostaglandin F2alpha. Wikipedia. [Link]
Sources
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Latanoprost - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Glaucoma Game-Changer: An In-depth Technical History of 16-phenoxy tetranor Prostaglandin F2α (Latanoprost)
For the Researcher, Scientist, and Drug Development Professional
This guide offers a comprehensive exploration of the discovery and history of 16-phenoxy tetranor Prostaglandin F2α, the active acid form of the groundbreaking glaucoma medication, latanoprost. We will delve into the scientific rationale that drove its development, the technical hurdles that were overcome, and the key experimental evidence that established it as a cornerstone of modern ophthalmic therapy.
The Precursor Problem: Prostaglandins and Intraocular Pressure
The story of 16-phenoxy tetranor Prostaglandin F2α begins with the paradoxical nature of its parent compound, Prostaglandin F2α (PGF2α). Prostaglandins, a class of lipid compounds, were known to have a myriad of physiological effects, including potent pro-inflammatory actions.[1] Early research into their effects on the eye revealed a frustrating duality: while they could lower intraocular pressure (IOP), a key goal in glaucoma management, they also induced significant side effects such as conjunctival hyperemia (red eye) and irritation.[1] This inflammatory response rendered natural prostaglandins unsuitable for therapeutic use in chronic conditions like glaucoma.
The challenge for scientists was to dissociate the desirable IOP-lowering effect from the undesirable inflammatory side effects. This necessitated a deep dive into the structure-activity relationships of prostaglandins and their interaction with ocular tissues. The prevailing hypothesis was that the IOP reduction was mediated by a specific prostanoid receptor, the FP receptor, while the side effects were due to interactions with other prostaglandin receptors.[2]
The Breakthrough: Rational Drug Design and the Birth of a Novel Analog
The quest for a selective FP receptor agonist with a favorable therapeutic window led researchers to systematically modify the PGF2α molecule. Two key challenges needed to be addressed: rapid metabolic degradation in the eye and poor corneal penetration.
A pivotal moment in this journey was the work of a team of scientists, including Johan Stjernschantz, who meticulously explored modifications to the PGF2α structure.[1] Their research culminated in the synthesis of a novel analog: 16-phenoxy-17,18,19,20-tetranor Prostaglandin F2α . This compound featured a crucial structural alteration: the addition of a phenoxy group at the 16th carbon position and the shortening of the omega chain.[3] This modification proved to be a masterstroke, as it conferred metabolic stability to the molecule, preventing its rapid breakdown by ocular enzymes.[3]
Furthermore, to enhance corneal penetration, a prodrug strategy was employed. The carboxylic acid group of 16-phenoxy tetranor Prostaglandin F2α was esterified with an isopropyl group, creating the compound that would become known as latanoprost .[4] This esterified form is more lipophilic, allowing it to readily pass through the cornea.[4] Once inside the eye, corneal esterases efficiently hydrolyze the isopropyl ester, releasing the biologically active free acid, 16-phenoxy tetranor Prostaglandin F2α, at the target site.[4]
Unveiling the Mechanism of Action: A New Pathway for Aqueous Outflow
The IOP-lowering effect of 16-phenoxy tetranor Prostaglandin F2α is primarily attributed to its action as a selective agonist of the prostaglandin F (FP) receptor.[2][5] Unlike previous glaucoma medications that primarily reduced the production of aqueous humor, this new class of drugs worked by increasing its outflow from the eye.[6]
Specifically, the activation of FP receptors in the ciliary muscle triggers a signaling cascade that leads to the remodeling of the extracellular matrix.[2][7] This involves the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other components of the extracellular matrix.[2][7] The resulting relaxation and increased spacing within the ciliary muscle enhances the outflow of aqueous humor through the uveoscleral pathway , an alternative drainage route to the conventional trabecular meshwork.[2][6][7]
Signaling Pathway of 16-phenoxy tetranor Prostaglandin F2α
Figure 1. Signaling pathway of latanoprost leading to IOP reduction.
Experimental Validation: From Benchtop to Bedside
The development of 16-phenoxy tetranor Prostaglandin F2α was underpinned by rigorous experimental validation at every stage.
Receptor Binding Affinity
A key early indicator of the potential of this new analog was its high binding affinity for the FP receptor. While the initial search pointed to a 440% greater affinity for the non-esterified 16-phenoxy tetranor PGF2α to ovine luteal FP receptors compared to PGF2α, further studies in human ocular tissues were crucial.[3] Competitive binding assays demonstrated that latanoprost acid (the active form) has a high affinity for the human FP receptor, with a reported Ki value of approximately 98 nM.[8]
Table 1: Comparative Binding Affinities of Prostaglandin Analogs
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Latanoprost Acid | FP | ~98[8] |
| Bimatoprost Acid | FP | ~83[8] |
| Travoprost Acid | FP | High (not specified)[8] |
Note: Data is compiled from various sources and methodologies, and direct comparison should be made with caution.
Preclinical Efficacy in Animal Models
The IOP-lowering efficacy of latanoprost was first demonstrated in preclinical studies using various animal models, including rabbits and monkeys. These studies were critical in establishing the dose-response relationship and the duration of action. For instance, studies in albino rabbits showed that topical application of latanoprost significantly reduced IOP, with the peak effect observed around six hours after administration.[9] These animal models were instrumental in confirming the uveoscleral outflow mechanism and providing the necessary safety and efficacy data to proceed to human trials.
Clinical Trials: Superiority over the Gold Standard
The true testament to the efficacy of latanoprost came from large-scale, randomized, double-masked clinical trials in patients with open-angle glaucoma and ocular hypertension. A key comparator in these trials was timolol, a beta-blocker that was the gold standard for glaucoma treatment at the time.
Multiple studies consistently demonstrated that once-daily latanoprost was superior to twice-daily timolol in reducing IOP.[10][11][12][13] A pooled analysis of three 6-month studies showed that latanoprost lowered mean diurnal IOP by an additional 1.1 mmHg compared to timolol.[13] Furthermore, a significantly higher percentage of patients treated with latanoprost achieved a target IOP reduction of at least 20% compared to those on timolol (83% vs. 62%).[13]
Table 2: Comparison of Latanoprost and Timolol in Clinical Trials
| Parameter | Latanoprost (0.005% once daily) | Timolol (0.5% twice daily) | p-value | Reference |
| Mean IOP Reduction from Baseline (3 months) | 9.72 mmHg | 7.27 mmHg | <0.05 | [10] |
| Mean Diurnal IOP Reduction (6 months) | 31-35% | 27% | <0.001 | [12] |
| Percentage of Patients with ≥20% IOP Reduction | 83% | 62% | N/A | [13] |
The Synthesis of a Landmark Molecule: A Technical Overview
The chemical synthesis of latanoprost is a complex, multi-step process. While numerous synthetic routes have been developed, many are based on the seminal work of E.J. Corey on prostaglandin synthesis, which utilizes a bicyclic lactone intermediate, often referred to as the "Corey lactone".[14][15][16]
The synthesis of 16-phenoxy tetranor Prostaglandin F2α and its subsequent esterification to latanoprost can be conceptually broken down into the following key stages:
-
Corey Lactone Synthesis: The synthesis typically begins with the construction of the Corey lactone, a versatile intermediate that contains the correct stereochemistry of the cyclopentane ring.[14][15][16]
-
Omega Chain Installation: The lower (omega) side chain, containing the 16-phenoxy group, is introduced. This is often achieved through a Horner-Wadsworth-Emmons reaction.
-
Alpha Chain Installation: The upper (alpha) side chain is installed via a Wittig reaction.
-
Functional Group Manipulations: This involves the reduction of ketone functionalities to hydroxyl groups with stereochemical control and the protection and deprotection of sensitive functional groups throughout the synthesis.
-
Esterification: The final step involves the esterification of the carboxylic acid of 16-phenoxy tetranor Prostaglandin F2α with isopropanol to yield latanoprost.
Representative Synthetic Workflow
Figure 2. A simplified workflow for the synthesis of latanoprost.
Legacy and Future Directions
The discovery and development of 16-phenoxy tetranor Prostaglandin F2α, and its clinical introduction as latanoprost, revolutionized the medical management of glaucoma. It established a new therapeutic class of highly effective and well-tolerated drugs that have become the first-line treatment for elevated IOP.[17] The success of latanoprost spurred the development of other prostaglandin analogs, further expanding the therapeutic armamentarium for this chronic, sight-threatening disease.
The story of 16-phenoxy tetranor Prostaglandin F2α is a testament to the power of rational drug design, a deep understanding of pharmacology, and rigorous experimental validation. It serves as a paradigm for the development of targeted therapies that can significantly improve patient outcomes. Future research in this area continues to explore novel delivery systems to enhance patient compliance and the development of new prostaglandin analogs with even greater efficacy and fewer side effects.
References
-
Alm, A., & Stjernschantz, J. (1995). Effects on intraocular pressure and side effects of 0.005% latanoprost applied once daily, evening or morning. A comparison with timolol. Scandinavian Latanoprost Study Group. Ophthalmology, 102(12), 1743–1752. [Link]
-
Camras, C. B., & Podos, S. M. (1979). The effect of prostaglandins on the aqueous humor outflow pathways. Investigative Ophthalmology & Visual Science, 18(4), 347-354. [Link]
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2alpha and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
-
Hedman, K., & Alm, A. (2000). A pooled-data analysis of three randomized, double-masked, six-month studies comparing intraocular pressure-reducing effects of latanoprost and timolol in patients with ocular hypertension. American Journal of Ophthalmology, 129(3), 390-395. [Link]
-
Kaur, I. P., Singh, M., & Kanwar, M. (2008). A randomised open label comparative clinical trial on the efficacy of latanoprost and timolol in primary open angle glaucoma. Journal of Clinical and Diagnostic Research, 2(5), 1136-1142. [Link]
-
Liu, Z. Y., Wu, X. R., & He, X. C. (1985). [Synthesis of 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha]. Yao Xue Xue Bao, 20(2), 140-142. [Link]
-
Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. [Link]
-
Stjernschantz, J. (2004). Studies on ocular inflammation and development of a prostaglandin analogue for glaucoma treatment. Experimental Eye Research, 78(4), 759-766. [Link]
-
Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (1995). The mechanism of action of prostaglandins on uveoscleral outflow. Current Opinion in Ophthalmology, 6(2), 31-37. [Link]
- U.S. Patent No. 6,927,300 B2. (2005).
-
Weinreb, R. N., Kashiwagi, K., Kashiwagi, F., Tsukahara, S., & Lindsey, J. D. (1997). Prostaglandin F2 alpha increases matrix metalloproteinase release from human ciliary muscle cells. Investigative Ophthalmology & Visual Science, 38(13), 2772-2780. [Link]
-
National Center for Biotechnology Information. (2024). Latanoprost. In StatPearls. StatPearls Publishing. [Link]
-
SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). [Link]
-
YouTube. (2022, July 29). Lecture 10: Total synthesis of Prostaglandin (Corey). [Link] (Note: A representative, non-functional YouTube link is provided as a placeholder for the concept of video explanations of the Corey synthesis.)
-
ClinicalTrials.gov. (n.d.). Comparison of Latanoprost Vs. Timolol. [Link]
-
ARVO Journals. (2015). Comparison of IOP Response to Timolol Versus Latanoprost. Investigative Ophthalmology & Visual Science, 56(7), 1836. [Link]
-
ARVO Journals. (2000). Prostaglandin F2 alpha receptors in the human trabecular meshwork. Investigative Ophthalmology & Visual Science, 41(6), 1421-1428. [Link]
-
ARVO Journals. (2013). Activation of the Prostanoid FP Receptor Inhibits Adipogenesis Leading to Deepening of the Upper Eyelid Sulcus in Prostaglandin-Associated Periorbitopathy. Investigative Ophthalmology & Visual Science, 54(10), 6594-6601. [Link]
-
MDPI. (2021). Ocular Surface Parameters in Glaucoma Patients Treated with Topical Prostaglandin Analogs and the Importance of Switching to Preservative-Free Eye Drops—A Systematic Review. Journal of Clinical Medicine, 10(21), 5041. [Link]
-
NIH. (2021). Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System. Translational Vision Science & Technology, 10(4), 2. [Link]
-
NIH. (2019). Peripheral Latanoprost Administration Lowers Intraocular Pressure in the Wistar Rat. Journal of Clinical Medicine, 8(11), 1831. [Link]
-
JMCP. (2019). Comparison of Prostaglandin Analog Treatment Patterns in Glaucoma and Ocular Hypertension. Journal of Managed Care & Specialty Pharmacy, 25(8), 913-920. [Link]
-
ResearchGate. (n.d.). Effects of Topical Latanoprost on Intraocular Pressure and Myopia Progression in Young Guinea Pigs. [Link]
-
ResearchGate. (n.d.). Ocular and Systemic Pharmacokinetics Of Latanoprost in Humans. [Link]
-
PubMed. (1998). Latanoprost treatment for glaucoma: effects of treating for 1 year and of switching from timolol. United States Latanoprost Study Group. American Journal of Ophthalmology, 126(3), 390-395. [Link]
-
PubMed. (2001). Comparison of the intraocular pressure-lowering effect of latanoprost and timolol in patients with chronic angle closure glaucoma: a preliminary study. Journal of Glaucoma, 10(5), 421-425. [Link]
-
PubMed. (1975). Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. Prostaglandins, 9(1), 9-18. [Link]
-
PubMed Central. (2012). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 166(1), 109-123. [Link]
-
PubMed Central. (2012). Receptor Binding Assays for HTS and Drug Discovery. Methods in Molecular Biology, 856, 439-454. [Link]
-
American Academy of Ophthalmology. (2014, May 15). Patent awarded for latanoprost. [Link]
-
Chemistry LibreTexts. (2024, March 27). 10: Strategies in Prostaglandins Synthesis. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
CADTH. (2015). Prostaglandin Analogues for Ophthalmic Use: A Review of the Comparative Clinical Effectiveness and Cost-Effectiveness. [Link]
Sources
- 1. Studies on ocular inflammation and development of a prostaglandin analogue for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of prostaglandins on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Patent awarded for latanoprost - American Academy of Ophthalmology [aao.org]
- 7. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tvst.arvojournals.org [tvst.arvojournals.org]
- 10. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and Timolol in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the intraocular pressure-lowering effect of latanoprost and timolol in patients with chronic angle closure glaucoma: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects on intraocular pressure and side effects of 0.005% latanoprost applied once daily, evening or morning. A comparison with timolol. Scandinavian Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pooled-data analysis of three randomized, double-masked, six-month studies comparing intraocular pressure-reducing effects of latanoprost and timolol in patients with ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synarchive.com [synarchive.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. youtube.com [youtube.com]
- 17. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 16-phenoxy tetranor Prostaglandin F2α
Introduction: A Potent and Stable Prostaglandin F2α Analog
16-phenoxy tetranor Prostaglandin F2α is a synthetic, metabolically stable analog of the naturally occurring Prostaglandin F2α (PGF2α). Its structure, characterized by the presence of a phenoxy group at the ω-terminus, confers a significantly longer biological half-life compared to its parent compound. This enhanced stability, coupled with a high affinity for the prostaglandin F2α receptor (FP receptor), makes it a valuable tool for researchers in various fields, including glaucoma treatment and reproductive biology.
The primary mechanism of action for 16-phenoxy tetranor PGF2α involves its potent and selective agonism of the FP receptor, a G-protein coupled receptor (GPCR). Notably, it has been shown to bind to the FP receptor on ovine luteal cells with a remarkable 440% greater affinity than PGF2α itself[1][2][3][4]. This high affinity translates into robust biological responses at low concentrations.
Activation of the FP receptor by 16-phenoxy tetranor PGF2α initiates a well-defined signaling cascade. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium is a hallmark of FP receptor activation and a key event in mediating the physiological effects of PGF2α analogs, such as smooth muscle contraction and luteolysis[1][3].
This guide provides detailed protocols for the in vitro and in vivo characterization of 16-phenoxy tetranor Prostaglandin F2α, designed for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible results.
In Vitro Characterization: Unveiling Receptor Interaction and Function
Receptor Binding Affinity Determination
A fundamental step in characterizing any receptor agonist is to determine its binding affinity. A competitive radioligand binding assay is a classic and reliable method to quantify the interaction of 16-phenoxy tetranor PGF2α with the FP receptor. This assay measures the ability of the unlabeled compound (16-phenoxy tetranor PGF2α) to displace a radiolabeled ligand from the receptor.
Caption: FP receptor signaling cascade leading to IP1 accumulation and calcium release.
Objective: To quantify the dose-dependent accumulation of IP1 in response to 16-phenoxy tetranor PGF2α.
Materials:
-
Cell Line: HEK293 cells stably expressing the human FP receptor.
-
Assay Kit: HTRF® IP-One Assay Kit (contains IP1-d2 conjugate and anti-IP1-cryptate antibody).
-
Test Compound: 16-phenoxy tetranor Prostaglandin F2α.
-
Stimulation Buffer: Typically provided in the kit or a buffer like HBSS.
-
Lithium Chloride (LiCl): To inhibit the degradation of IP1.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Seed the HEK293-FP cells in a 384-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of 16-phenoxy tetranor PGF2α in stimulation buffer containing LiCl (final concentration of 10 mM).
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add 5 µL of the IP1-d2 conjugate to each well.
-
Add 5 µL of the anti-IP1-cryptate antibody to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log concentration of 16-phenoxy tetranor PGF2α.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
This assay directly measures the transient increase in intracellular calcium concentration upon FP receptor activation using a calcium-sensitive fluorescent dye like Fluo-4 AM.
Objective: To measure the dose-dependent increase in intracellular calcium in response to 16-phenoxy tetranor PGF2α.
Materials:
-
Cell Line: HEK293 cells stably expressing the human FP receptor.
-
Fluorescent Dye: Fluo-4 AM.
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Probenecid: To inhibit the efflux of the dye from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: 16-phenoxy tetranor Prostaglandin F2α.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system (e.g., FlexStation).
Procedure:
-
Cell Plating:
-
Seed the HEK293-FP cells in a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing 4 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in assay buffer.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with 100 µL of assay buffer containing Probenecid.
-
Leave 100 µL of assay buffer in each well.
-
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.
-
Record a baseline fluorescence for 15-20 seconds.
-
Inject 25 µL of the 16-phenoxy tetranor PGF2α dilutions into the wells while continuing to record the fluorescence for an additional 60-120 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of 16-phenoxy tetranor PGF2α.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
| Assay | Parameter | PGF2α | 16-phenoxy tetranor PGF2α |
| IP1 Accumulation | EC50 (nM) | 25.8 | 6.2 |
| Calcium Mobilization | EC50 (nM) | 18.5 | 4.5 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
In Vivo Evaluation: Assessing Physiological Effects
In vivo studies are crucial for understanding the physiological relevance of a compound's activity. For 16-phenoxy tetranor PGF2α, two key applications are the reduction of intraocular pressure (IOP) in glaucoma models and the induction of luteolysis in reproductive studies.
Ocular Hypotensive Effects in a Rabbit Model
Prostaglandin F2α analogs are a first-line treatment for glaucoma, and their efficacy is evaluated by their ability to lower IOP. The albino rabbit is a commonly used model for these studies.[5]
Caption: Workflow for assessing the effect of 16-phenoxy tetranor PGF2α on intraocular pressure.
Objective: To evaluate the IOP-lowering effect of 16-phenoxy tetranor PGF2α.
Materials:
-
Animals: Healthy adult male albino rabbits (2-3 kg).
-
Test Compound: 16-phenoxy tetranor Prostaglandin F2α formulated in a sterile ophthalmic solution (e.g., 0.005% in a buffered saline solution with a suitable preservative).
-
Vehicle Control: The ophthalmic solution without the active compound.
-
Topical Anesthetic: 0.5% proparacaine hydrochloride.
-
Tonometer: A calibrated tonometer suitable for rabbits (e.g., Tono-Pen).
Procedure:
-
Acclimatization:
-
House the rabbits individually and allow them to acclimate to the laboratory environment for at least one week before the experiment.
-
-
Baseline Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
Measure the baseline IOP in both eyes using the tonometer. Take at least three readings per eye and average them.
-
-
Drug Administration:
-
Instill a single 30 µL drop of the 16-phenoxy tetranor PGF2α solution into one eye (the treated eye).
-
Instill a single 30 µL drop of the vehicle control into the contralateral eye (the control eye).
-
-
Post-Treatment Measurements:
-
Measure the IOP in both eyes at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). Anesthetize the eyes before each measurement.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Compare the IOP reduction in the treated eye to the control eye to determine the drug-specific effect.
-
Plot the mean IOP reduction against time to visualize the duration of action.
-
Luteolytic Activity in a Sheep Model
The luteolytic properties of PGF2α analogs are critical in reproductive management. The sheep is a well-established model for studying luteolysis.[6]
Objective: To assess the luteolytic efficacy of 16-phenoxy tetranor PGF2α.
Materials:
-
Animals: Sexually mature, cycling ewes with a synchronized estrous cycle.
-
Test Compound: 16-phenoxy tetranor Prostaglandin F2α prepared for intravenous or intramuscular injection.
-
Vehicle Control: Saline solution.
-
Blood Collection Supplies: Vacutainers with an appropriate anticoagulant.
-
Progesterone Assay Kit: ELISA or RIA for measuring plasma progesterone concentrations.
Procedure:
-
Estrous Cycle Synchronization:
-
Synchronize the estrous cycles of the ewes using a standard protocol (e.g., progestogen-impregnated sponges and an injection of equine chorionic gonadotropin).
-
-
Treatment Administration:
-
On day 10 of the estrous cycle (mid-luteal phase), administer a single injection of 16-phenoxy tetranor PGF2α at a predetermined dose. A control group should receive a vehicle injection.
-
-
Blood Sampling:
-
Collect blood samples via jugular venipuncture immediately before the injection (0 hours) and at regular intervals afterward (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
-
Progesterone Analysis:
-
Separate the plasma from the blood samples by centrifugation.
-
Measure the progesterone concentration in each plasma sample using a validated assay.
-
-
Data Analysis:
-
Luteolysis is considered successful if there is a significant and sustained decline in plasma progesterone concentrations to baseline levels (<1 ng/mL) within 48-72 hours post-injection.
-
Compare the progesterone profiles of the treated and control groups.
-
Conclusion: A Versatile Tool for Prostaglandin Research
16-phenoxy tetranor Prostaglandin F2α is a powerful research tool due to its enhanced stability and high affinity for the FP receptor. The protocols detailed in this guide provide a robust framework for its comprehensive in vitro and in vivo characterization. By understanding its receptor binding properties, functional signaling, and physiological effects, researchers can effectively utilize this compound to advance our knowledge of prostaglandin biology and develop novel therapeutic strategies.
References
-
Gerritsen, M. E., & Lederis, K. (1988). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Prostaglandins, 35(2), 277–288. Retrieved from [Link]
-
Sugimoto, Y., & Narumiya, S. (2007). Genetic and pharmacological analysis of prostanoid receptor function. Journal of Medical Investigation, 54(1-2), 1–11. Retrieved from [Link]
-
McCracken, J. A., Custer, E. E., Schreiber, D. T., Tsang, P. C., Keator, C. S., & Arosh, J. A. (2012). A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α). Prostaglandins & Other Lipid Mediators, 97(3-4), 90–96. Retrieved from [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–262. Retrieved from [Link]
-
Alm, A., & Villumsen, J. (1991). Intraocular pressure reduction effect of 0.005% latanoprost eye drops in a hyaluronic acid-chitosan nanoparticle drug delivery system in albino rabbits. Progress in Clinical and Biological Research, 312, 447–458. Retrieved from [Link]
-
ResearchGate. (2018). Protocol loading Fluo-4 AM for HEK-293?. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Targeted Disruption of the Prostaglandin E2 E-Prostanoid 2 Receptor Exacerbates Vascular Neointimal Formation in Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(4), 747–755. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
BMG LABTECH. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]
-
Davis, J. S., Weakland, L. L., Weiland, D. A., Farese, R. V., & Blair, L. A. (1987). Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells. Proceedings of the National Academy of Sciences of the United States of America, 84(11), 3728–3732. Retrieved from [Link]
-
Gillaspy, G., et al. (2022). Translational approach to increase phosphate accumulation in two plant species through perturbance of inositol pyrophosphates. bioRxiv. Retrieved from [Link]
-
Solution Pharmacy. (2022, August 4). Experiment on Effects of Various Drugs on Rabbit's Eye [Video]. YouTube. Retrieved from [Link]
-
Inglese, J., et al. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16-phenoxy tetranor PGF2α in Reproductive Biology
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Potent Luteolysin and Uterotonic Agent
16-phenoxy tetranor Prostaglandin F2α (PGF2α) is a synthetic, metabolically stable analog of the naturally occurring prostaglandin F2α. Its structural modifications, particularly the addition of a phenoxy group at the ω-terminus, confer a significantly higher binding affinity for the prostaglandin F2α receptor (FP receptor) compared to the parent compound. This enhanced affinity, reported to be as much as 440% greater than PGF2α on ovine luteal cells, translates to increased potency in its physiological effects.[1][2]
The primary applications of 16-phenoxy tetranor PGF2α in reproductive biology stem from its potent luteolytic and uterotonic (smooth muscle contracting) properties.[2] These characteristics make it a valuable tool for the synchronization of estrus in livestock, induction of parturition, and termination of pregnancy. This document provides a comprehensive guide to its mechanism of action, key applications, and detailed protocols for its use in a research and drug development context.
Mechanism of Action: FP Receptor-Mediated Signaling Cascade
The biological effects of 16-phenoxy tetranor PGF2α are mediated through its interaction with the FP receptor, a G protein-coupled receptor (GPCR). The binding of this potent agonist initiates a cascade of intracellular events, primarily through the Gq alpha subunit.
Signaling Pathway Overview:
-
Receptor Binding: 16-phenoxy tetranor PGF2α binds to the FP receptor on the cell membrane of target tissues, such as the corpus luteum and the myometrium.
-
Gq Protein Activation: This binding activates the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Cellular Response: The increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers downstream cellular responses. In myometrial cells, this leads to the activation of myosin light-chain kinase, resulting in smooth muscle contraction. In luteal cells, this cascade initiates the process of luteolysis, the regression of the corpus luteum.
Caption: FP Receptor Signaling Pathway.
Applications in Reproductive Biology
The potent and reliable action of 16-phenoxy tetranor PGF2α makes it a candidate for several key reproductive applications.
Estrus Synchronization in Livestock
Scientific Rationale: The controlled administration of a potent luteolytic agent is a cornerstone of modern reproductive management in cattle, sheep, and other livestock. By inducing the regression of the corpus luteum (luteolysis) in cycling animals, a synchronized return to estrus (heat) can be achieved within a herd. This allows for more efficient use of artificial insemination (AI), leading to a more uniform calf crop and improved genetic progress. While specific protocols for 16-phenoxy tetranor PGF2α are not widely published, its high potency suggests that it could be effective at doses lower than or equivalent to other commonly used PGF2α analogs like cloprostenol and dinoprost.
Table 1: Comparison of Common Luteolytic Agents for Estrus Synchronization
| Compound | Typical Dosage (Cattle) | Key Characteristics |
| Dinoprost Tromethamine | 25 mg | Naturally occurring PGF2α, shorter half-life. |
| Cloprostenol Sodium | 500 µg | Synthetic analog, longer-acting than dinoprost. |
| 16-phenoxy tetranor PGF2α | Requires optimization | Highly potent synthetic analog, expected to be effective at a low dose. |
Induction of Parturition and Termination of Pregnancy
Scientific Rationale: The uterotonic properties of 16-phenoxy tetranor PGF2α make it a powerful agent for inducing uterine contractions. This can be applied to induce labor at or near term, or for the termination of pregnancy at various stages. Studies on a closely related compound, 16-phenoxy-omega-17,18,19,20-tetranor PGE2 methylsulfonylamide (Sulprostone), have demonstrated its efficacy in terminating second-trimester pregnancies in humans with intramuscular doses of 0.5 mg every 4 hours or 1.0 mg every 6-8 hours.[1][2] It is crucial to note that these are different, albeit structurally related, compounds, and dosage and safety profiles will vary.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is imperative to note that specific dosages and timings for 16-phenoxy tetranor PGF2α may require optimization for your specific application and animal model.
Protocol 1: In Vitro Assessment of Uterine Contractility
Objective: To determine the contractile effect of 16-phenoxy tetranor PGF2α on uterine smooth muscle tissue.
Materials:
-
Uterine tissue from the species of interest (e.g., rat, pig, human biopsy)
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Organ bath system with force-displacement transducers
-
16-phenoxy tetranor PGF2α stock solution (e.g., in ethanol or DMSO)
-
Positive control (e.g., Oxytocin, PGF2α)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Obtain fresh uterine tissue and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Dissect longitudinal or circular myometrial strips (approximately 10 mm long and 2 mm wide).
-
Mount the strips in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes, until spontaneous contractions stabilize.
-
-
Experimental Protocol:
-
Record a baseline period of spontaneous contractions for 15-30 minutes.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of 16-phenoxy tetranor PGF2α to the organ bath at regular intervals (e.g., every 15 minutes). A typical concentration range to explore would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In separate experiments, establish a maximum response using a positive control like oxytocin or a high concentration of PGF2α.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions, or the area under the curve, for each concentration.
-
Express the response as a percentage of the maximum response to the positive control.
-
Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) to determine the potency of 16-phenoxy tetranor PGF2α.
-
Caption: In Vitro Uterine Contractility Assay Workflow.
Protocol 2: Estrus Synchronization in Cattle (Hypothetical Protocol for Optimization)
Objective: To synchronize estrus in a herd of cycling beef cows or heifers using 16-phenoxy tetranor PGF2α.
Disclaimer: The following protocol is based on standard practices for potent PGF2α analogs. The optimal dose of 16-phenoxy tetranor PGF2α for this application has not been definitively established and must be determined through dose-finding studies.
Materials:
-
16-phenoxy tetranor PGF2α injectable solution
-
Syringes and needles (18-20 gauge, 1.5 inch)[3]
-
Estrus detection aids (e.g., tail paint, heat patches)
-
Record-keeping system
Procedure (Two-Injection Protocol):
-
Day 0: Administer an initial intramuscular (IM) injection of 16-phenoxy tetranor PGF2α to all animals in the group. This will induce luteolysis in animals with a mature corpus luteum (approximately days 5-17 of their cycle).
-
Day 11-14: Administer a second IM injection of 16-phenoxy tetranor PGF2α to all animals. This second injection is timed to induce luteolysis in the remaining animals that were in the early stages of their cycle during the first injection and now have a responsive corpus luteum.
-
Estrus Detection and AI:
-
Beginning 24-48 hours after the second injection, begin intensive estrus detection.
-
Most animals are expected to show signs of estrus (standing to be mounted) within 2-5 days after the second injection.
-
Inseminate animals approximately 12 hours after the onset of standing estrus.
-
Important Considerations for Optimization:
-
Dose-Finding: A pilot study should be conducted to determine the minimal effective dose of 16-phenoxy tetranor PGF2α that reliably induces luteolysis (a significant drop in progesterone levels). Given its high potency, the effective dose may be significantly lower than that of dinoprost (25 mg) or cloprostenol (500 µg).
-
Animal Status: This protocol is most effective in cycling animals with a functional corpus luteum. It will not be effective in prepubertal heifers or anestrous cows.
-
Safety: Handle with care, especially women of childbearing age and individuals with respiratory conditions, as prostaglandins can cause bronchoconstriction and uterine contractions.[3]
Caption: Two-Injection Estrus Synchronization Workflow.
Conclusion
16-phenoxy tetranor PGF2α is a highly potent prostaglandin analog with significant potential in reproductive biology. Its strong affinity for the FP receptor makes it an excellent candidate for applications requiring robust luteolysis and uterine contraction. While its use in human reproductive medicine may be guided by studies on structurally similar compounds, its application in veterinary medicine, particularly for estrus synchronization, requires further dose-finding and protocol validation studies. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore the full potential of this powerful molecule.
References
- Karim, S. M., & Ratnam, S. S. (1976). Termination of second trimester pregnancy with intra-muscular administration of 16 phenoxy-omega-17,18,19,20 tetranor PGE2 methylsulfonylamide. Prostaglandins, 12(Suppl), 125-136.
- Karim, S. M., Lim, A. L., & Ratnam, S. S. (1977). Termination of second trimester pregnancy with laminaria and intramuscular 16 phenoxy-omega-17, 18, 19, 20 tetranor PGE2 methylsulfonylamide (sulprostone)--a randomised study. Singapore journal of obstetrics & gynaecology, 8(2), 59–63.
-
Bertin Technologies. (n.d.). 16-phenoxy tetranor Prostaglandin F2α methyl ester. Retrieved from [Link]
- Thapliyal, A. K., & Taneja, O. P. (1985). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Prostaglandins, leukotrienes, and medicine, 18(2), 223–229.
- Bygdeman, M., Martin, J. N., Jr, Eneroth, P., Leader, A., & Lundström, V. (1980). Induction of labour after fetal death: a randomized controlled trial of two prostaglandin regimens. British journal of obstetrics and gynaecology, 87(8), 688–691.
- Skálová, I., & Kyourková, V. (2023). Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes. ACS Journals.
- Barros, L. F., & Inskeep, E. K. (2009). In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor. Reproduction in domestic animals = Zuchthygiene, 44 Suppl 2, 148–152.
- Saini, G., Singh, G., Pandey, A. K., Kumar, S., & Ravish, S. (2021). Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes. The Indian Journal of Animal Reproduction, 42(2), 48–50.
- Baxi, L. V., Petrie, R. H., & Caritis, S. N. (1980). Induction of labor with low-dose prostaglandin F2 alpha and oxytocin. American journal of obstetrics and gynecology, 136(1), 28–31.
- Szenci, O., Répási, A., Sulon, J., Reiczigel, J., & Beckers, J. F. (2005). Effect of Different Prostaglandin Treatment Protocols on Luteolysis and Ovulation in Dairy Cows. The Bovine Practitioner, 39(2), 96–103.
- Rauk, J., Gram, A., & Kask, K. (2012). In vitro contractile response of human myometrium to oxytocin, PGF(2)alpha, bradykinin and ET-1. Bratislavske lekarske listy, 113(10), 587–591.
- Karim, S. M., & Ratnam, S. S. (1977). Termination of second trimester pregnancy with intra-muscular administration of 16 phenoxy-omega-17,18,19,20 tetranor PGE2 methylsulfonylamide. Prostaglandins, 14(3), 583–588.
-
University of Missouri Extension. (2019). Guide to Estrus Synchronization Products. Retrieved from [Link]
- Wiltbank, M. C., Souza, A. H., Carvalho, P. D., Cunha, A. P., Giordano, J. O., Fricke, P. M., Baez, G. M., & Diskin, M. G. (2011). Effect of a second treatment with prostaglandin F2α during the Ovsynch protocol on luteolysis and pregnancy in dairy cows. Journal of dairy science, 94(1), 254–263.
-
ClinicalTrials.gov. (2020). Effect of Oxytocin Antagonists on Implantation Success Rates of Frozen-thawed Embryo Transfer. Retrieved from [Link]
- El-Shawarby, S. A., & An, A. (2012). Contractile efficacy of various prostaglandins in pregnant rat myometrium pretreated with oxytocin. Reproductive sciences (Thousand Oaks, Calif.), 19(4), 427–433.
- Stevenson, J. S., & Pursley, J. R. (2002). Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows. Theriogenology, 57(1), 403.
- Ataman, M. B., Ak, K., & Coyan, K. (2006).
-
Iowa State University Extension and Outreach. (n.d.). ESTRUS SYNCHRONIZATION PROTOCOLS FOR HEIFERS. Retrieved from [Link]
-
REPROCELL. (n.d.). Uterine Contractility Research And Assays. Retrieved from [Link]
- López-Gatius, F., & Hunter, R. H. F. (2022). Ovarian response to prostaglandin F2α in lactating dairy cows. Journal of Reproduction and Development, 68(2), 104–109.
- Patterson, D. J., & Smith, M. F. (2003).
-
National Institutes of Health. (2018). Preterm Induction of Labor Timing of Amniotomy: A Randomized Controlled Trial. Retrieved from [Link]
- Deshpande, D. A., & Penn, R. B. (2024). Phenanthroline relaxes uterine contractions induced by diverse contractile agents by decreasing cytosolic calcium concentration. Frontiers in Physiology, 15, 1359623.
- Roy, G. L., & Twagiramungu, H. (2002). Dinoprost Versus Cloprostenol: Does Route of Injection Modulate theirEfficacy in Dairy Cattle?. The Bovine Practitioner, 36(2), 121–126.
- Spencer, J. A., Carnahan, K., Shafii, B., Price, W. J., & Ahmadzadeh, A. (2023). Defining Progesterone Profiles and Luteolysis After One or Two Prostaglandin F2α Injections in a 5-Day CIDR-Cosynch Protocol for Suckling Beef Cows. Juniper Publishers.
- Thiery, M., Parewijck, W., & Decoster, J. M. (1981). Labor induction with prostaglandin F2alpha. Influence on psychomotor evolution of the child in the first 30 months. Prostaglandins, 21(3), 489–494.
- Lamb, G. C., & Johnson, S. K. (2010). ASC-265: Estrus Synchronization Protocols for Beef Females.
Sources
- 1. Termination of second trimester pregnancy with laminaria and intramuscular 16 phenoxy-omega-17, 18, 19, 20 tetranor PGE2 methylsulfonylamide (sulprostone)-A randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Termination of second trimester pregnancy with intra-muscular administration of 16 phenoxy-omega-17,18,19,20 tetranor PGE2 methylsulfonylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guide to Estrus Synchronization Products | MU Extension [extension.missouri.edu]
Application Notes & Protocols: Preparation of 16-phenoxy-17,18,19,20-tetranor Prostaglandin F2α Solutions
Abstract
This document provides a comprehensive guide for the preparation, handling, and application of solutions containing 16-phenoxy-17,18,19,20-tetranor Prostaglandin F2α (16-phenoxy tetranor PGF2α). As a potent and metabolically stable analog of Prostaglandin F2α (PGF2α), this compound is a highly selective agonist for the prostaglandin F receptor (FP receptor).[1][2] Proper solution preparation is critical to ensure its biological activity and the reproducibility of experimental results. This guide is intended for researchers, scientists, and drug development professionals engaged in areas such as ophthalmology, reproductive biology, and smooth muscle physiology.[2][3][4]
Introduction: The Scientific Rationale
16-phenoxy tetranor PGF2α is a synthetic prostaglandin analog distinguished by two key structural modifications: the truncation of the omega (ω) chain ("tetranor") and the addition of a terminal phenoxy group.[5] These changes confer significant metabolic stability and dramatically increase its binding affinity for the FP receptor, reported to be 440% greater than that of the endogenous PGF2α.[1][2]
Mechanism of Action: Like PGF2α, this analog exerts its biological effects by activating the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor typically leads to the stimulation of the Gq/11 pathway, resulting in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to processes such as smooth muscle contraction and luteolysis.[6][7]
The enhanced stability and potency of 16-phenoxy tetranor PGF2α make it a valuable tool for studying FP receptor-mediated pathways and a lead compound in the development of therapeutics, particularly for glaucoma, where it reduces intraocular pressure.[3][8]
Caption: FP Receptor Signaling Cascade.
Materials and Equipment
2.1. Compound:
-
16-phenoxy-17,18,19,20-tetranor Prostaglandin F2α (Solid form, typically lyophilized powder).[9][10]
2.2. Solvents:
-
Primary Organic Solvents:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethanol (anhydrous, 200 proof)
-
-
Aqueous Buffers:
-
Phosphate-buffered saline (PBS), pH 7.2
-
Tris-buffered saline (TBS)
-
Culture media (e.g., DMEM, RPMI-1640)
-
2.3. Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Solution Preparation Protocols
The poor water solubility of prostaglandin analogs is a well-documented challenge.[11][12] Therefore, a two-step process involving an initial organic stock solution followed by dilution into an aqueous medium is the standard and recommended procedure.
3.1. Protocol 1: Preparation of a High-Concentration Organic Stock Solution
This protocol is foundational. The organic stock solution is the stable, storable form from which all working solutions are prepared.
Causality: Prostaglandins are lipids and are inherently hydrophobic. Dissolving them first in an organic solvent overcomes their poor aqueous solubility, ensuring the compound is fully solubilized before introduction to an aqueous environment, which prevents precipitation and inaccurate dosing.
| Parameter | Recommendation | Rationale |
| Recommended Solvents | DMSO, DMF, or Ethanol | These solvents provide high solubility (up to 100 mg/mL for related esters).[13] |
| Suggested Concentration | 1 - 10 mg/mL | A convenient range for storage and subsequent dilution. Higher concentrations minimize the volume of organic solvent added to final aqueous solutions. |
| Storage Temperature | -20°C | Essential for long-term stability.[9][13][14] |
| Stability | ≥ 2 years (when stored properly) | Based on supplier data for similar stable analogs.[13] |
Step-by-Step Methodology:
-
Equilibration: Allow the vial of solid 16-phenoxy tetranor PGF2α to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect compound mass and stability.
-
Weighing: Accurately weigh the desired amount of the compound. If the compound is supplied in a pre-weighed vial, this step can be skipped.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of the chosen organic solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Example Calculation for a 5 mg/mL Stock: To a 1 mg vial, add 200 µL of DMSO.
-
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates remain.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene tubes. Store immediately at -20°C. This practice minimizes freeze-thaw cycles, which can degrade the compound.
Caption: Workflow for Organic Stock Solution Preparation.
3.2. Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the organic stock into the final aqueous buffer or cell culture medium for immediate use in experiments.
Trustworthiness Principle: The key to a valid experiment is ensuring the final concentration of the organic solvent is low enough to not exert any biological effect on its own. It is imperative to run a vehicle control experiment, where the cells or tissue are treated with the same final concentration of the organic solvent (e.g., DMSO) without the prostaglandin analog.
Step-by-Step Methodology:
-
Thaw Stock: Remove one aliquot of the -20°C organic stock solution and thaw it at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, do not add the concentrated stock directly into a large volume of aqueous buffer. Instead, perform a serial or multi-step dilution.
-
Step A: Pipette the required volume of the organic stock into a tube.
-
Step B: Add the aqueous buffer/medium to the organic stock dropwise while gently vortexing. This gradual change in solvent polarity maintains solubility.
-
-
Final Concentration: Ensure the final concentration of the organic solvent in the working solution is minimal, typically ≤0.1%. Higher concentrations can be cytotoxic or cause off-target effects.
-
Immediate Use: Aqueous solutions of prostaglandins are significantly less stable than organic stocks.[11] They should be prepared fresh for each experiment and used immediately. Do not store aqueous working solutions.
| Solvent | Solubility (approx.) | Notes |
| DMF | ~100 mg/mL | Data for isopropyl ester analog.[13] |
| DMSO | ~100 mg/mL | Data for isopropyl ester analog.[13] |
| Ethanol | ~100 mg/mL | Data for isopropyl ester analog.[13] |
| PBS (pH 7.2) | ~0.5 mg/mL | Data for isopropyl ester analog; requires prior dissolution in an organic solvent.[13] |
Table 1: Solubility Data for a Structurally Similar Analog (16-phenoxy tetranor PGF2α isopropyl ester).
Quality Control and Best Practices
-
Vehicle Controls: Always include a vehicle control (medium + same final concentration of organic solvent) in all experiments to differentiate the compound's effect from the solvent's effect.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of the organic stock solution can lead to degradation. Aliquoting is the most effective mitigation strategy.
-
Protect from Light: Prostaglandin solutions can be light-sensitive. Store stocks in amber vials and minimize exposure to light during preparation and experiments.
-
pH Considerations: The stability of prostaglandins in aqueous solution can be pH-dependent. Work with buffers in the physiological range (pH 7.0-7.4) unless the experimental design dictates otherwise.
References
-
Stjernschantz, J. W. (2001). From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan. Investigative Ophthalmology & Visual Science, 42(6), 1134-1145. Retrieved from [Link]
- Resul, B., Stjernschantz, J., No, K., Liljebris, C., Selen, G., & Astin, M. (1993). Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents. Journal of Medicinal Chemistry, 36(2), 243-248.
-
Crider, J. Y., & Griffin, B. W. (2014). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 171(1), 49-62. Retrieved from [Link]
- Okuda-Ashitaka, E., & Ito, S. (1999). Prostaglandin receptors and their actions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1436(1-2), 245-263. (General reference for PG receptor mechanisms)
- Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Prostaglandin FP receptor agonist-induced stimulation of [35S]GTPγS binding to G-proteins in cells and tissues. Journal of Pharmacological and Toxicological Methods, 49(3), 161-172. (General reference for PG receptor mechanisms)
-
Alm, A. (2014). Aqueous Prostaglandin Eye Drop Formulations. Journal of Ocular Pharmacology and Therapeutics, 30(2-3), 101-107. Retrieved from [Link]
-
Fine-Tuning Biosciences. (n.d.). 16-Phenoxy tetranor pgf2alfa cyclopropyl methylamide. Retrieved from [Link]
- Takuwa, Y., Takuwa, N., & Sugimoto, Y. (2002). The thromboxane A2 receptor and the prostaglandin F receptor. Prostaglandins & other lipid mediators, 68-69, 519-537. (Referenced in AHA Journals article on PGF2a and calcium fluxes)
- Khan, S., & Dorrington, J. (1992). Interleukin-1 stimulates deoxyribonucleic acid synthesis in immature rat Leydig cells in vitro. Endocrinology, 131(4), 1853-1857. (Referenced in article on PG receptors in Leydig cells)
-
Skarzynski, D. J., Mlodawska, W., & Okuda, K. (2022). The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum. International Journal of Molecular Sciences, 23(12), 6649. Retrieved from [Link]
- Audet, M., & Bouvier, M. (2012). GPCR screening and profiling: a new look at an old problem. Current opinion in pharmacology, 12(5), 625-630.
-
Hosseini, K., & Jbeily, R. (2022). Aqueous Prostaglandin Eye Drop Formulations. Pharmaceutics, 14(10), 2146. Retrieved from [Link]
- Google Patents. (n.d.). US7514474B1 - Prostaglandin analog compositions and methods to treat epithelial-related conditions.
- Google Patents. (n.d.). US9539262B2 - Ophthalmic composition comprising a prostaglandin.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. US6429226B1 - Prostaglandin derivatives for the treatment of glaucoma or ocular hypertension - Google Patents [patents.google.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9539262B2 - Ophthalmic composition comprising a prostaglandin - Google Patents [patents.google.com]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. biorbyt.com [biorbyt.com]
- 10. biocompare.com [biocompare.com]
- 11. US20140228364A1 - Ophthalmic Compositions Comprising Prostaglandin F2 Alpha Derivatives and Hyaluronic Acid - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. caymanchem.com [caymanchem.com]
- 14. 51705-19-2 CAS MSDS (16-PHENOXY TETRANOR PROSTAGLANDIN F2ALPHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Mastering the Use of 16-phenoxy tetranor Prostaglandin F2α: A Detailed Guide to Dissolution and Application
This comprehensive guide provides detailed application notes and protocols for the effective dissolution and use of 16-phenoxy tetranor Prostaglandin F2α, a potent and metabolically stable analog of Prostaglandin F2α (PGF2α). Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical steps for preparing this compound for both in vitro and in vivo studies, grounded in the principles of scientific integrity and practical laboratory experience.
Introduction: Understanding the Significance of 16-phenoxy tetranor Prostaglandin F2α
16-phenoxy tetranor Prostaglandin F2α is a synthetic prostaglandin analog designed for enhanced stability and potent agonistic activity at the Prostaglandin F2α receptor (FP receptor).[1] Unlike its endogenous counterpart, the structural modifications in this analog, specifically the phenoxy group at the 16th position and the tetranor structure, confer resistance to metabolic degradation, making it an invaluable tool for studying the physiological and pathological roles of the PGF2α signaling pathway.[2][3] The FP receptor, a G-protein coupled receptor (GPCR), is integral to a myriad of biological processes, including smooth muscle contraction, luteolysis, and the regulation of intraocular pressure.[4][5] Consequently, 16-phenoxy tetranor Prostaglandin F2α is widely utilized in reproductive biology, ophthalmology, and cardiovascular research.[6]
Mechanism of Action: The Prostaglandin F2α Receptor Signaling Cascade
16-phenoxy tetranor Prostaglandin F2α exerts its biological effects by binding to and activating the FP receptor.[1] The FP receptor is primarily coupled to the Gq class of heterotrimeric G proteins.[7][8] Upon agonist binding, a conformational change in the receptor triggers the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.[8]
The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC).[9][10] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][11]
-
IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] This surge in intracellular calcium activates various downstream effectors, including calcium-calmodulin-dependent kinases (CaMKs).
-
DAG-Mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[10][11] Activated PKC then phosphorylates a multitude of target proteins, modulating their activity and leading to a cellular response.
This signaling cascade ultimately results in physiological effects such as smooth muscle contraction, modulation of ion channels, and gene expression changes.[4][5]
Caption: FP Receptor Signaling Pathway.
Solubility and Storage
Understanding the solubility profile of 16-phenoxy tetranor Prostaglandin F2α is paramount for preparing accurate and effective experimental solutions.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~100 mg/mL | [12] |
| Dimethylformamide (DMF) | ~100 mg/mL | [12] |
| Ethanol | ~100 mg/mL | [12] |
| Phosphate-buffered saline (PBS), pH 7.2 | ~0.8 mg/mL | [12] |
Storage Recommendations:
-
As supplied (in methyl acetate or as a solid): Store at -20°C for long-term stability (≥2 years).[12]
-
Stock solutions in organic solvents: Store at -20°C. It is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Aqueous solutions: It is not recommended to store aqueous solutions for more than one day due to the potential for hydrolysis and degradation.[12] Prepare fresh aqueous dilutions for each experiment.
Protocols for Dissolving 16-phenoxy tetranor Prostaglandin F2α
Part 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
The high solubility of 16-phenoxy tetranor Prostaglandin F2α in organic solvents like DMSO, DMF, and ethanol makes them ideal for preparing concentrated stock solutions. This approach minimizes the volume of organic solvent introduced into aqueous experimental systems.
Materials:
-
16-phenoxy tetranor Prostaglandin F2α (as supplied, typically in methyl acetate or as a crystalline solid)
-
Anhydrous ethanol, DMSO, or DMF (purged with an inert gas, e.g., nitrogen or argon)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated micropipettes
-
Gentle stream of nitrogen gas (if the compound is supplied in a solvent)
Protocol:
-
If supplied in a solvent (e.g., methyl acetate):
-
Carefully evaporate the solvent under a gentle stream of nitrogen gas in a chemical fume hood. Ensure the evaporation is carried out at room temperature to avoid degradation of the compound.
-
Once the solvent is completely evaporated, a thin film or solid residue of the compound will remain.
-
-
Reconstitution of the solid:
-
To the vial containing the dried compound (or the crystalline solid as supplied), add the desired volume of the chosen organic solvent (e.g., DMSO).
-
For example, to prepare a 10 mM stock solution from 1 mg of 16-phenoxy tetranor Prostaglandin F2α (FW: 390.5 g/mol ), you would add 256.1 µL of DMSO.
-
Calculation:
-
Moles = Mass (g) / FW ( g/mol ) = 0.001 g / 390.5 g/mol = 2.561 x 10⁻⁶ mol
-
Volume (L) = Moles / Concentration (mol/L) = 2.561 x 10⁻⁶ mol / 0.01 mol/L = 2.561 x 10⁻⁴ L = 256.1 µL
-
-
-
Vortex the solution gently until the compound is completely dissolved.
-
-
Storage of the stock solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C.
-
Part 2: Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)
For cell-based assays, it is crucial to minimize the final concentration of the organic solvent in the culture medium, as solvents like DMSO can have physiological effects on cells. A final DMSO concentration of ≤0.1% is generally well-tolerated by most cell lines.
Protocol:
-
Thaw a single-use aliquot of the high-concentration stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Example for preparing a 10 µM working solution:
-
Dilute the 10 mM stock solution 1:1000 in pre-warmed cell culture medium. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
It is best practice to perform an intermediate dilution step if preparing very low concentrations to ensure accuracy.
-
-
Vortex the working solution gently before adding it to your cell cultures.
-
Important Consideration: Always prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., 0.1% DMSO) to a separate set of cells. This allows you to distinguish the effects of the compound from any effects of the solvent.
Caption: In Vitro Solution Preparation Workflow.
Part 3: Preparation of Formulations for In Vivo Studies
For in vivo administration, the formulation must be sterile and biocompatible. The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or topical).
Protocol for a Saline-Based Formulation:
This protocol is suitable for routes of administration where a small amount of a co-solvent is acceptable.
-
Prepare a stock solution in a biocompatible organic solvent such as ethanol or DMSO, as described in Part 1.
-
Dilute the stock solution in sterile isotonic saline (0.9% NaCl).
-
The final concentration of the organic solvent should be minimized. For example, a common practice is to keep the final ethanol or DMSO concentration below 10%.
-
Example Formulation: To prepare a 1 mg/mL solution for injection, you could dilute a 100 mg/mL stock in DMSO 1:100 in sterile saline.
-
It is critical to add the stock solution to the saline while vortexing to prevent precipitation of the compound.
-
-
Ensure complete dissolution. Visually inspect the solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted, for example, by including a surfactant like Tween® 80 (e.g., at 0.1-0.5%).
-
Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial before administration.
Important Considerations for In Vivo Studies:
-
Vehicle Selection: The choice of vehicle is critical and should be validated for the specific animal model and route of administration. Common vehicles include saline, PBS, and oil-based carriers for subcutaneous injections.
-
Dose-Response Studies: It is essential to perform dose-response studies to determine the optimal concentration of 16-phenoxy tetranor Prostaglandin F2α for the desired biological effect.
-
Control Animals: Always include a control group of animals that receive the vehicle alone to account for any effects of the formulation.
Safety and Handling
16-phenoxy tetranor Prostaglandin F2α should be handled with care in a laboratory setting.
-
Hazard Identification: This compound may cause reproductive harm and is a potent smooth muscle constrictor. Pregnant women or women trying to conceive should not handle this product. Individuals with respiratory conditions such as asthma should also exercise caution, as prostaglandins can cause bronchoconstriction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Handling: Avoid inhalation of dust or aerosols. Do not ingest or allow contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Wikipedia. (2024). Prostaglandin. [Link]
- Pate, J. L., & Condon, W. A. (1984). Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells. Biology of Reproduction, 31(3), 544-551.
- Dou, Q., et al. (2017). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 8, 599.
- Goldberg, I., et al. (2022). In Vivo Effects of Prostaglandin Analogues Application by Topical Drops or Retrobulbar Injections on the Orbital Fat of a Rat Model.
-
Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]
-
Wikipedia. (2024). Prostaglandin F2alpha. [Link]
-
Cosmetic Ingredient Review. (2024). Prostaglandin Analogs. [Link]
-
TeachMePhysiology. (2024). G-Proteins (GPCRs) - Structure - Function. [Link]
- Ramírez, A. I., et al. (2015). Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells.
- Subramanian, P. S., et al. (2021). Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. bioRxiv.
-
Wikipedia. (2024). G protein-coupled receptor. [Link]
- Zhang, X., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor.
- Aiello, C., et al. (2022). Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. Pharmaceuticals, 15(11), 1361.
- Kose, M., & Ozturk, A. S. (2019). Effect of Different Forms of Prostaglandin F2a Analogues Administration on Hormonal Profile, Prostaglandin F2a Binding Rate. Revista de Investigaciones Veterinarias del Perú, 30(3), 1149-1156.
- Mishra, S. (2014). Signaling through G protein coupled receptors. International Journal of Pharmaceutical & Biological Archives, 5(1), 1-13.
-
Mizzou Repro. (2018, November 29). Administering Prostaglandin F2a [Video]. YouTube. [Link]
-
Interchim. (n.d.). 16-phenoxy tetranor Prostaglandin F2α methyl ester. [Link]
-
University of Washington. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. UW Pressbooks. [Link]
- Narayansingh, R., et al. (2005). Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase. Endocrinology, 146(5), 2316-2327.
-
National Center for Biotechnology Information. (n.d.). PTGFR prostaglandin F receptor [Homo sapiens (human)]. Gene. [Link]
Sources
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 5. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 11. youtube.com [youtube.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: 16-phenoxy tetranor PGF2α Isopropyl Ester (Latanoprost)
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-phenoxy tetranor PGF2α isopropyl ester, widely known as Latanoprost, is a potent prostaglandin F2α analogue.[1][2] It is a cornerstone in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[3][4] This document provides an in-depth guide to the applications and experimental protocols involving Latanoprost, designed to support researchers in ophthalmology, pharmacology, and cosmetic science.
Latanoprost is a lipophilic isopropyl ester prodrug, a modification that enhances its corneal absorption.[3][5] Following administration, it is hydrolyzed by corneal esterases into its biologically active form, Latanoprost acid.[3][6] The primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which is the main pathway for aqueous humor drainage in the eye.[1][7] This leads to a significant reduction in IOP, typically by 25-30% from baseline.[7]
I. Ocular Hypotensive Applications in Glaucoma Research
The principal therapeutic application of Latanoprost is the reduction of IOP. Its efficacy and favorable safety profile have established it as a first-line treatment for open-angle glaucoma.[7]
A. Mechanism of Action in IOP Reduction
Latanoprost acid is a selective agonist for the prostaglandin F (FP) receptor, a G-protein-coupled receptor expressed in various ocular tissues, including the ciliary muscle.[3][8] Activation of the FP receptor initiates a cascade of intracellular signaling events.[9] This leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix within the uveoscleral pathway.[3] This remodeling involves an increase in matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components like collagen.[10] The resulting changes in the ciliary muscle and surrounding tissues are believed to reduce hydraulic resistance and enhance the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.[10]
B. Signaling Pathway Overview
The binding of Latanoprost acid to the FP receptor triggers downstream signaling cascades that are crucial for its therapeutic effect.
Sources
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Latanoprost - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. akjournals.com [akjournals.com]
- 7. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 8. caymanchem.com [caymanchem.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of 16-phenoxy tetranor Prostaglandin F2α
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 16-phenoxy tetranor Prostaglandin F2α. This synthetic prostaglandin analog is of significant interest in pharmaceutical research due to its metabolic stability and high affinity for the prostaglandin F2α (PGF2α) receptor.[1][2][3] The protocol herein provides a step-by-step guide for researchers, scientists, and drug development professionals, covering sample preparation from complex matrices, detailed chromatographic conditions, method validation in accordance with ICH guidelines, and data interpretation. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer.
Introduction: The Analytical Imperative
16-phenoxy tetranor Prostaglandin F2α is a metabolically stable analog of PGF2α, characterized by a phenoxy group at the ω-terminus which contributes to its enhanced biological activity and receptor binding affinity.[2][3] As with many synthetic prostaglandin analogs, it finds applications in various therapeutic areas, making its accurate quantification in biological matrices and pharmaceutical formulations a critical aspect of research and development.
The inherent challenge in analyzing prostaglandins lies in their low physiological concentrations and their presence in complex biological samples. This necessitates a highly sensitive and selective analytical method. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a robust, reliable, and accessible platform for this purpose. This document provides a detailed protocol optimized for the analysis of 16-phenoxy tetranor Prostaglandin F2α, ensuring both accuracy and precision.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Formal Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-yl]cyclopentyl]-5-heptenoic acid | Cayman Chemical |
| Molecular Formula | C22H30O6 | [2] |
| Formula Weight | 390.5 g/mol | [2] |
| UV max (in Ethanol) | 219 nm | Cayman Chemical |
| Solubility | Soluble in Ethanol, DMSO, and Dimethyl Formamide (approx. 100 mg/ml). Sparingly soluble in aqueous buffers. | [4] |
Rationale for Method Design: The presence of the phenoxy group provides a chromophore suitable for UV detection. The molecule's acidic nature (due to the carboxylic acid group) and its overall lipophilicity guide the choice of a reversed-phase HPLC method and a solid-phase extraction (SPE) strategy for sample clean-up.
Experimental Workflow
The overall analytical process is a multi-step procedure designed to ensure the accurate quantification of the target analyte. The workflow is visualized in the diagram below.
Caption: Overall workflow for the HPLC analysis of 16-phenoxy tetranor Prostaglandin F2α.
Materials and Methods
Reagents and Materials
-
16-phenoxy tetranor Prostaglandin F2α analytical standard: (Purity ≥98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Methanol (MeOH): HPLC grade or higher
-
Water: Deionized, 18.2 MΩ·cm
-
Formic Acid (FA): LC-MS grade
-
Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 3 mL
-
HPLC Vials: Amber, with inserts
-
Syringe Filters: 0.22 µm, PTFE
Instrumentation
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on its proven efficacy in separating moderately polar to nonpolar compounds like prostaglandins.[5]
-
Data Acquisition and Processing Software
Detailed Protocols
Standard and Sample Preparation
Rationale: The stability of prostaglandins in biological samples can be a concern; therefore, sample preparation should be performed efficiently.[6] Acidification of the sample protonates the carboxylic acid group of the analyte, enhancing its retention on the C18 sorbent during SPE.
Protocol: Solid-Phase Extraction (SPE) for Biological Fluids
-
Sample Acidification: Acidify the aqueous sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 by adding 10 µL of formic acid. This step is crucial for efficient extraction of the acidic prostaglandin.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences, followed by 3 mL of 10% methanol in water to remove less retained impurities.
-
Analyte Elution: Elute the 16-phenoxy tetranor Prostaglandin F2α from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds and transfer to an HPLC vial.
HPLC Method Parameters
Rationale: A gradient elution is employed to ensure efficient separation of the analyte from potential interferences and to maintain a sharp peak shape. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry on the reversed-phase column.
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 219 nm |
Method Validation
A robust analytical method requires thorough validation to ensure its reliability. The following parameters should be assessed according to established guidelines.[7][8]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 80-120% | 95.2 - 104.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 5% for intra-day and inter-day precision |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Analyte- and instrument-dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte- and instrument-dependent |
| Specificity | No interfering peaks at the retention time of the analyte in blank samples. | Baseline resolution > 2 from nearest impurity. |
-
Linearity: A calibration curve should be prepared by serial dilution of the analytical standard in the mobile phase, covering the expected concentration range of the samples.
-
Accuracy and Precision: These are determined by analyzing replicate samples spiked with known concentrations of the analyte at low, medium, and high levels.[5][6]
-
LOD and LOQ: These can be estimated based on the signal-to-noise ratio of the chromatogram.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Mobile phase pH too high - Column degradation | - Ensure mobile phase pH is sufficiently low (e.g., < 4) - Replace the analytical column |
| Low Analyte Recovery | - Incomplete elution from SPE - Analyte degradation | - Use a stronger elution solvent (e.g., methanol with 0.1% formic acid) - Keep samples cool and minimize preparation time |
| Variable Retention Times | - Pump malfunction - Column temperature fluctuations | - Check pump performance and degas mobile phases - Ensure the column oven is stable |
| Extraneous Peaks | - Sample contamination - Carryover from previous injection | - Use clean glassware and high-purity solvents - Implement a needle wash step in the autosampler method |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of 16-phenoxy tetranor Prostaglandin F2α. The combination of a solid-phase extraction for sample clean-up and a well-defined reversed-phase chromatographic separation ensures high sensitivity and specificity. By following the outlined procedures and validation guidelines, researchers can confidently apply this method in pharmaceutical development and other research settings.
References
- Lee, H., Lee, Y., Choe, S., & Kim, M. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis.
-
Mesfin, M. M., et al. (2014). Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium and assessment of recovery of the prostaglandins by solid phase extraction under various conditions. ResearchGate. [Link]
-
Terragno, A., Rydzik, R., & Terragno, N. A. (1981). High performance liquid chromatographic determination of prostaglandins F2.alpha., E2, and D2 from in vitro enzyme incubations. Analytical Chemistry. [Link]
-
Charbe, N., et al. (2013). Development and Validation of a Stability- Indicating High Pressure Liquid Chromatography Method for Determination of Prostaglandin E1 and. Walsh Medical Media. [Link]
-
Wittenberg, J. B., et al. (2014). Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]
-
Toth, M., et al. (1983). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Prostaglandins. [Link]
-
Doneanu, C., et al. (2002). HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Reid, J. L., et al. (2012). Comparison of UHPLC and HPLC methods for the assay of prostanoids: "are the methods equivalent in terms of accuracy and precision?". Journal of Chromatography B. [Link]
-
Bálint, J., et al. (2018). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. [Link]
-
Li, H., et al. (2000). Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry. [Link]
-
Phetcharat, T., et al. (2021). Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro. Research in Pharmaceutical Sciences. [Link]
-
Prasain, J. K. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. Slideshare. [Link]
Sources
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 16-phenoxy tetranor PGF2α in Solution
Welcome to the technical support center for 16-phenoxy tetranor PGF2α. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this potent prostaglandin analog in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of 16-phenoxy tetranor PGF2α.
Q1: What is the recommended solvent for initial stock solution preparation?
For optimal stability of the solid compound, it is recommended to dissolve 16-phenoxy tetranor PGF2α in an anhydrous organic solvent. Solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), when purged with an inert gas like nitrogen or argon, are suitable choices.[1] The solubility in these solvents is high, typically around 100 mg/mL.[1] The initial stock solution should be prepared at a high concentration to minimize the volume needed for subsequent dilutions into aqueous buffers.
Q2: How should I prepare aqueous solutions of 16-phenoxy tetranor PGF2α for my experiments?
Directly dissolving 16-phenoxy tetranor PGF2α in aqueous buffers is challenging due to its limited solubility (approximately 0.8 mg/mL in PBS, pH 7.2).[1] To prepare an aqueous working solution, it is best to first dissolve the compound in a minimal amount of an organic solvent (e.g., ethanol or DMSO) and then dilute this stock solution with the aqueous buffer of your choice. It is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q3: What is the recommended storage temperature for 16-phenoxy tetranor PGF2α solutions?
Stock solutions of 16-phenoxy tetranor PGF2α in anhydrous organic solvents should be stored at -20°C.[1][2] When stored under these conditions, the compound is stable for at least two years.[1][3]
Q4: How long are aqueous solutions of 16-phenoxy tetranor PGF2α stable?
Aqueous solutions of 16-phenoxy tetranor PGF2α are not recommended for long-term storage. It is advised to prepare fresh aqueous solutions daily and to avoid storing them for more than 24 hours.[1] The stability of prostaglandins in aqueous solutions is significantly influenced by pH, with neutral to alkaline conditions promoting degradation.[4]
II. Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section provides a structured approach to identifying and mitigating common stability problems encountered during experimentation with 16-phenoxy tetranor PGF2α.
Problem 1: Loss of biological activity in my aqueous working solution.
-
Potential Cause 1: Hydrolytic Degradation. Prostaglandins are susceptible to hydrolysis, especially at neutral or alkaline pH. The ester or carboxylic acid functional groups can be targeted, leading to inactive products.
-
Troubleshooting Step: Prepare fresh aqueous solutions for each experiment. If this is not feasible, prepare small aliquots of your organic stock solution to minimize freeze-thaw cycles and dilute into your aqueous buffer immediately before use. Consider preparing your aqueous solutions in a slightly acidic buffer (pH 6-7) to improve stability, as prostaglandins have been shown to be more stable under these conditions.[4][5]
-
-
Potential Cause 2: Oxidative Degradation. The hydroxyl groups on the cyclopentane ring and the side chains of prostaglandin analogs can be susceptible to oxidation, leading to a loss of function.
-
Troubleshooting Step: Purge your organic solvents and aqueous buffers with an inert gas (nitrogen or argon) before use to remove dissolved oxygen. While preparing solutions, work quickly and minimize exposure to air. If oxidative degradation is highly suspected, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your organic stock solution, but be mindful of potential interference with your experimental system.
-
-
Potential Cause 3: Adsorption to plasticware. Prostaglandins are lipophilic molecules and can adsorb to the surface of certain plastics, reducing the effective concentration in your solution.
-
Troubleshooting Step: Use low-adhesion polypropylene or glass vials and pipette tips for handling and storing solutions of 16-phenoxy tetranor PGF2α.
-
Problem 2: Inconsistent results between experiments.
-
Potential Cause 1: Inconsistent solution preparation. Variations in the preparation of aqueous solutions can lead to differences in the final concentration and stability of the compound.
-
Troubleshooting Step: Standardize your solution preparation protocol. Always use the same organic solvent for the initial stock, the same final concentration of the organic solvent in your aqueous solution (kept to a minimum, typically <1%), and the same buffer composition and pH.
-
-
Potential Cause 2: Photodegradation. Exposure to light, particularly UV light, can cause degradation of prostaglandins.[2][6]
-
Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Avoid prolonged exposure to ambient light during experimental procedures.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key workflows to ensure the stability of 16-phenoxy tetranor PGF2α.
Protocol 1: Preparation of a Stable Organic Stock Solution
-
Materials:
-
16-phenoxy tetranor PGF2α (solid)
-
Anhydrous ethanol (or DMSO)
-
Inert gas (nitrogen or argon)
-
Low-adhesion polypropylene or glass vials
-
-
Procedure:
-
Allow the vial of solid 16-phenoxy tetranor PGF2α to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile, low-adhesion vial.
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous ethanol (or DMSO) to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C.
-
Protocol 2: Conducting a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[4][7]
-
Materials:
-
16-phenoxy tetranor PGF2α stock solution (in a suitable organic solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
-
-
Procedure:
-
Acid Hydrolysis: Dilute the stock solution of 16-phenoxy tetranor PGF2α in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Dilute the stock solution in an appropriate buffer. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study of 16-phenoxy tetranor PGF2α.
IV. Data Summary and Visualization
Table 1: Recommended Storage Conditions for 16-phenoxy tetranor PGF2α
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Solid Compound | N/A | -20°C | ≥ 2 years |
| Organic Stock | Anhydrous Ethanol, DMSO, DMF | -20°C | ≥ 2 years[1][3] |
| Aqueous Working | Aqueous Buffers (e.g., PBS) | 2-8°C (short-term) | ≤ 24 hours[1] |
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for 16-phenoxy tetranor PGF2α.
V. References
-
Interchim. (n.d.). 16-phenoxy tetranor Prostaglandin F2α methyl ester. Retrieved from [Link]
-
Di Masi, A., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. European Journal of Hospital Pharmacy, 25(e2), e109-e114. Retrieved from [Link]
-
Resaul, J. (2009). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Current eye research, 34(9), 778-92. Retrieved from [Link]
-
Toppozada, M., et al. (1979). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Prostaglandins, 18(6), 951-9. Retrieved from [Link]
-
Duffy, D. M., & Stouffer, R. L. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology, 150(3), 1479–1487. Retrieved from [Link]
-
Younger, E. W., & Szabo, R. M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923-927. Retrieved from [Link]
-
El-Gizawy, S. M., et al. (2013). Development and Validation of a Stability- Indicating High Pressure Liquid Chromatography Method for Determination of Prostaglandin E1 and its Degradation Product PGA1 in a Vasoactive Cocktail Used for Treatment of Erectile Dysfunction. Journal of Chromatographic Science, 51(4), 346-351. Retrieved from [Link]
-
Patel, S. S., & Tucker, A. (2023). Prostaglandins. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2024). Safety Assessment of Prostaglandin Analogs as Used in Cosmetics. Retrieved from [Link]
-
Stehle, R. G. (1982). Effect of pH on the gel filtration of prostaglandins. Methods in enzymology, 86, 436-458. Retrieved from [Link]
-
De Luca, M., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 25(21), 5038. Retrieved from [Link]
-
Shah, V. P., & DeStefano, A. J. (2014). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 32(10), 778-787. Retrieved from [Link]
-
Paul, M., et al. (2010). Stability of prostaglandin EI (PGEI) in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 273-277. Retrieved from [Link]
-
Dudhatra, G. B., et al. (2012). Prostaglandins and its analogues : An approach for treatment of anoestrus and to enhance breeding efficiency. Veterinary World, 5(11), 693-698. Retrieved from [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Bah, M., & Al-Kassas, R. (2014). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics, 30(2-3), 102-113. Retrieved from [Link]
-
Alsante, K. M., et al. (2003). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical Technology, 27(3), 60-70. Retrieved from [Link]
-
Xu, F., et al. (2019). Studies on Stability of Alprostadil (Lipo-PGE1 and DN-PGE1) Targeting Preparation. Current pharmaceutical biotechnology, 20(13), 1112-1118. Retrieved from [Link]
-
Abdel-Mottaleb, M. M., et al. (2022). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Molecules, 27(19), 6537. Retrieved from [Link]
-
Google Patents. (2010). Process for the Production of Prostaglandins and Prostaglandin Analogs. Retrieved from
Sources
- 1. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. jocpr.com [jocpr.com]
- 6. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
Technical Support Center: A Researcher's Guide to 16-phenoxy tetranor Prostaglandin F2α
Welcome to the technical support center for 16-phenoxy tetranor Prostaglandin F2α (PGF2α). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this potent and metabolically stable PGF2α analog. As a synthetic prostaglandin, 16-phenoxy tetranor PGF2α is a valuable tool in studying various physiological processes, particularly those involving the prostaglandin F receptor (FP receptor). This resource aims to address common challenges and questions that may arise during its use, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and experimental use of 16-phenoxy tetranor PGF2α.
1. How should I properly store 16-phenoxy tetranor PGF2α?
Proper storage is critical to maintain the stability and biological activity of 16-phenoxy tetranor PGF2α. For long-term storage, it is recommended to keep the compound at -20°C.[1][2][3][4] This ensures stability for at least two years.[1][3][4]
2. What is the best way to prepare a stock solution?
16-phenoxy tetranor PGF2α is typically supplied as a solution in an organic solvent like methyl acetate or ethanol.[1][3] To prepare a stock solution, the initial solvent can be evaporated under a gentle stream of nitrogen. Immediately afterward, the compound can be dissolved in a solvent of choice such as ethanol, DMSO, or dimethyl formamide (DMF).[3] The solubility in these organic solvents is high, approximately 100 mg/mL.[1][3]
3. How do I prepare aqueous working solutions from the stock solution?
Due to its lipophilic nature, 16-phenoxy tetranor PGF2α is sparingly soluble in aqueous buffers.[3] To prepare a working solution in an aqueous buffer like PBS, it is recommended to dilute the organic stock solution with the aqueous buffer of choice.[3] It is crucial to note that the solubility in PBS (pH 7.2) is approximately 0.8 mg/mL.[3] It is not advisable to store the aqueous solution for more than one day to avoid precipitation and degradation.[3]
4. What are the main differences between 16-phenoxy tetranor PGF2α and its prodrug forms like the methyl ester or isopropyl ester?
The methyl ester and isopropyl ester forms of 16-phenoxy tetranor PGF2α are more lipophilic analogs that act as prodrugs.[1][4] These esterified forms are designed to be efficiently hydrolyzed by endogenous esterases in tissues to release the bioactive free acid, which is the active form of the molecule.[1][4] The choice between the free acid and a prodrug form often depends on the experimental model and the desired delivery method.
5. What is the primary mechanism of action of 16-phenoxy tetranor PGF2α?
16-phenoxy tetranor PGF2α is a potent and selective agonist for the prostaglandin F2α receptor (FP receptor), which is a G-protein coupled receptor (GPCR).[1][2][5] Binding of 16-phenoxy tetranor PGF2α to the FP receptor activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC).[6] This, in turn, results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[6]
6. What are some common applications of 16-phenoxy tetranor PGF2α in research?
Due to its high affinity for the FP receptor, 16-phenoxy tetranor PGF2α is widely used in several research areas. A primary application is in glaucoma research, where FP receptor agonists are known to lower intraocular pressure.[5][7][8] It is also extensively used in reproductive biology to study luteolysis and uterine smooth muscle contraction.[2][5][9] Additionally, its role in cardiovascular research is being explored.[10]
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during experiments with 16-phenoxy tetranor PGF2α.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Store the compound at -20°C as recommended.[1][3][4] Prepare fresh working solutions daily and avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[11] |
| Poor Solubility/Precipitation: The compound has precipitated out of the aqueous experimental medium. | Prepare aqueous solutions by diluting the organic stock solution.[3] Ensure the final concentration in the aqueous medium does not exceed its solubility limit (approx. 0.8 mg/mL in PBS, pH 7.2).[3] Visually inspect for any precipitation. | |
| Incorrect Dosage: The concentration used is outside the effective range for the specific cell type or tissue. | Perform a dose-response curve to determine the optimal concentration for your experimental model. | |
| Low FP Receptor Expression: The cell line or tissue being used has low or no expression of the FP receptor. | Verify the expression of the FP receptor in your experimental model using techniques like RT-PCR, Western blot, or immunohistochemistry.[6] | |
| High background or off-target effects | High Compound Concentration: Using an excessively high concentration can lead to non-specific effects. | Titrate the concentration of 16-phenoxy tetranor PGF2α to the lowest effective dose determined from your dose-response experiments. |
| Non-specific Binding: The observed effects may not be mediated by the FP receptor. | Include appropriate controls, such as a vehicle control and an FP receptor antagonist, to confirm that the observed effects are specific to FP receptor activation.[12] | |
| Variability in experimental results | Genetic Variations: Inter-individual genetic variations in the FP receptor can affect the response to prostaglandin analogs. | Be aware that genetic polymorphisms in the FP receptor may influence the efficacy of the compound, which could be a source of variability in results, especially in studies involving different cell lines or animal strains.[13] |
| Prodrug Hydrolysis Variability: If using an ester prodrug form, the rate of hydrolysis to the active free acid may vary between different tissues or cell types. | When comparing results between different experimental systems, consider potential differences in esterase activity. |
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of 16-phenoxy tetranor PGF2α and its Analogs
| Compound | Solvent | Approximate Solubility |
| 16-phenoxy tetranor PGF2α | Ethanol, DMSO, DMF | ~100 mg/mL[3] |
| PBS (pH 7.2) | ~0.8 mg/mL[3] | |
| 16-phenoxy tetranor PGF2α methyl ester | Ethanol, DMSO, DMF | 100 mg/mL[1] |
| PBS (pH 7.2) | 0.5 mg/mL[1] | |
| 16-phenoxy tetranor PGF2α isopropyl ester | Ethanol, DMSO, DMF | 100 mg/mL[4] |
| PBS (pH 7.2) | 0.5 mg/mL[4] |
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Stability |
| Solution in organic solvent | -20°C | ≥ 2 years[1][3][4] |
| Aqueous solution | 4°C | Not recommended for more than one day[3] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Working Solutions
-
Start with the 16-phenoxy tetranor PGF2α supplied in an organic solvent or a stock solution prepared in a solvent like ethanol or DMSO.
-
If the compound is in a solvent that needs to be changed, gently evaporate the solvent under a stream of nitrogen.
-
Immediately add the desired organic solvent (e.g., ethanol, DMSO) to reconstitute the compound to a known stock concentration (e.g., 10 mg/mL).
-
To prepare the aqueous working solution, dilute the stock solution with the aqueous buffer of choice (e.g., PBS, cell culture medium) to the final desired concentration.
-
Ensure that the final concentration of the organic solvent in the working solution is low (typically <0.1%) to avoid solvent-induced artifacts in your experiment.
-
Use the freshly prepared aqueous solution immediately and do not store it for more than a day.[3]
Protocol 2: General Cell-Based Assay (Intracellular Calcium Mobilization)
-
Plate cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of 16-phenoxy tetranor PGF2α in an appropriate assay buffer.
-
Use a fluorescent plate reader to measure the baseline fluorescence.
-
Add the different concentrations of 16-phenoxy tetranor PGF2α to the cells and immediately start recording the fluorescence signal over time.
-
Include a vehicle control (buffer with the same concentration of organic solvent used for the stock solution) and a positive control (e.g., a known calcium ionophore like ionomycin).
-
Analyze the data by calculating the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
Visualizations
Signaling Pathway
Caption: Troubleshooting Workflow for Inconsistent Results.
References
-
Interchim. (n.d.). 16-phenoxy tetranor Prostaglandin F2α methyl ester. Retrieved from [Link]
- Logrippo, G. A., & Lundy, L. E. (1981). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Prostaglandins and Medicine, 7(4), 319–327.
- Woodward, D. F., & Chen, J. (1991). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Journal of Ocular Pharmacology, 7(1), 19–25.
- Zeng, Y., et al. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 911337.
- Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986–993.
- de Moraes, M. B., et al. (2021). Prostaglandins E2 and F2α levels in human menstrual fluid by online Solid Phase Extraction coupled to Liquid Chromatography tandem Mass Spectrometry (SPE-LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 205, 114324.
- Wiqvist, N., et al. (1975). Effect upon the human myometrium during early pregnancy of prostaglandin E2 and its analogue 16-phenoxy-omega-17,18,19,20-tetranor-PGE2 methyl sulfonylamide. Prostaglandins, 9(2), 255–269.
- Bito, L. Z. (1997). Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect. Archives of Ophthalmology, 115(3), 405–407.
- Patel, N., & Patel, M. (2023). Prostaglandins. In StatPearls.
- Alm, A. (1996). [Latanoprost--a new prostaglandin F2 alpha analog in therapy of glaucoma--an overview]. Klinische Monatsblätter für Augenheilkunde, 208(5), A18–A21.
- Pereira, D. M. (2019). LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa.
- Tang, E. H., & Vanhoutte, P. M. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 113.
- Gahan, K., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 48(10), 2312–2320.
- Villumsen, J., & Alm, A. (1989). The effect of adding prostaglandin F2 alpha-isopropylester to timolol in patients with open angle glaucoma. Archives of Ophthalmology, 107(2), 193–197.
- Richardson, D. D. (2022, March 4). Driving with Dr. Richardson | Glaucoma Medication Classes - Prostaglandin Analogs [Video]. YouTube.
-
National Center for Biotechnology Information. (n.d.). PTGFR prostaglandin F receptor [ (human)]. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin F2alpha. Retrieved from [Link]
- Lütjen-Drecoll, E., & Tamm, E. (1988). Multiple Dosing of Prostaglandin F2 Alpha or Epinephrine on Cynomolgus Monkey Eyes. III. Histopathology. Investigative Ophthalmology & Visual Science, 29(4), 543–551.
- Kroeck, T., et al. (2003). Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative Ophthalmology & Visual Science, 44(12), 5249–5254.
- Jones, R. L., & Marr, C. G. (1977). Actions of 16-aryloxy analogues of prostaglandin F2alpha on preparations responsive to prostaglandin endoperoxides. British Journal of Pharmacology, 61(4), 694–696.
- Biology Stack Exchange. (2018, April 26).
- Canadian Agency for Drugs and Technologies in Health. (2020, February 18). Prostaglandin Analogues for Ophthalmic Use: A Review of Comparative Clinical Effectiveness, Cost-Effectiveness, and Guidelines.
-
Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of 16-phenoxy tetranor Prostaglandin F2α
Welcome to the dedicated technical support guide for 16-phenoxy tetranor Prostaglandin F2α. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during storage and troubleshooting potential stability-related issues. As a metabolically stable and potent analog of Prostaglandin F2α (PGF2α), maintaining its chemical integrity is paramount for reproducible and accurate experimental outcomes.[1][2] This guide synthesizes technical data with practical, field-proven insights to ensure the optimal performance of this critical research compound.
I. Understanding the Stability of 16-phenoxy tetranor Prostaglandin F2α
16-phenoxy tetranor PGF2α is a synthetic analog of PGF2α, engineered for increased metabolic stability.[1][3] However, like all prostaglandins, it possesses functional groups that are susceptible to degradation under suboptimal conditions. The primary pathways of degradation for prostaglandins, which can be extrapolated to this analog, include hydrolysis of the carboxylic acid or ester functional groups and oxidation of the allylic hydroxyl groups. The presence of the phenoxy group may also influence its degradation profile.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of 16-phenoxy tetranor Prostaglandin F2α.
Q1: How should I store my stock solution of 16-phenoxy tetranor Prostaglandin F2α upon arrival?
A1: For long-term storage, 16-phenoxy tetranor Prostaglandin F2α, typically supplied in an organic solvent like methyl acetate or ethanol, should be stored at -20°C .[2] Under these conditions, the compound is stable for at least two years.[2] It is crucial to minimize freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.
Q2: Can I store 16-phenoxy tetranor Prostaglandin F2α at 4°C or room temperature?
A2: Short-term storage at 4°C is generally not recommended for the stock solution. While the compound may be shipped at room temperature in a suitable organic solvent, consistent storage at -20°C is essential for maintaining its long-term integrity.[2] Room temperature storage should be avoided for any significant length of time.
Q3: I need to prepare an aqueous solution for my experiment. How stable is 16-phenoxy tetranor Prostaglandin F2α in aqueous buffers?
A3: 16-phenoxy tetranor Prostaglandin F2α has limited stability in aqueous solutions. It is sparingly soluble in aqueous buffers like PBS (pH 7.2).[2] It is strongly advised not to store aqueous solutions for more than one day .[2] For any experiments requiring aqueous buffers, fresh solutions should be prepared immediately before use from a stock solution in an organic solvent.
Q4: What solvents are recommended for preparing stock solutions?
A4: Anhydrous organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are suitable for preparing stock solutions.[2] It is recommended to purge the solvents with an inert gas like argon or nitrogen before use to minimize dissolved oxygen, which can contribute to oxidative degradation.
Q5: How can I tell if my 16-phenoxy tetranor Prostaglandin F2α has degraded?
A5: Visual inspection for discoloration or precipitation in the solution can be an initial indicator, but these are not definitive signs of degradation. The most reliable method to assess the purity and integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the area of the main peak or the appearance of new peaks in the chromatogram compared to a fresh standard is indicative of degradation.
III. Troubleshooting Guide
This guide will help you diagnose and resolve common issues that may arise from the potential degradation of 16-phenoxy tetranor Prostaglandin F2α.
| Observed Problem | Potential Cause (Degradation-Related) | Recommended Action & Rationale |
| Inconsistent or reduced biological activity in my assay. | The active concentration of the prostaglandin may be lower than expected due to degradation. | 1. Prepare a fresh dilution from your -20°C stock solution immediately before your experiment. 2. Verify the integrity of your stock solution using HPLC analysis (see Protocol below). Compare the chromatogram to a reference standard or a previously validated batch. 3. Rationale: Prostaglandins can degrade in aqueous solutions, leading to a decrease in the effective concentration and thus, reduced biological effect. |
| I see a precipitate in my stock solution vial after thawing. | The compound may have come out of solution due to solvent evaporation or the introduction of moisture. This can also be a sign of degradation product formation. | 1. Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, it is recommended to discard the stock and use a fresh, unopened vial. 3. Rationale: A persistent precipitate suggests a change in the chemical composition of the solution. Using such a solution will lead to inaccurate dosing and unreliable results. |
| My HPLC chromatogram shows multiple peaks that were not present before. | This is a strong indication of chemical degradation. | 1. Identify the potential degradation products by comparing the retention times to known standards if available, or by using LC-MS for mass identification. 2. Review your storage and handling procedures. Ensure the stock solution was stored at -20°C, protected from light, and that aqueous solutions were freshly prepared. 3. Rationale: The appearance of new peaks confirms that the original compound has broken down into other chemical entities, which may be inactive or have different biological activities. |
| The pH of my buffered experimental solution has changed unexpectedly after adding the prostaglandin. | If the prostaglandin has degraded, for instance through hydrolysis of an ester group to a carboxylic acid, this can alter the pH of a weakly buffered solution. | 1. Measure the pH of your final experimental solution. 2. Prepare a fresh solution and re-verify the pH. 3. Consider using a more strongly buffered solution if your experimental conditions allow. 4. Rationale: A change in pH can affect not only the stability of the prostaglandin but also the biological system you are studying. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for reduced biological activity.
IV. Key Degradation Pathways and Prevention Strategies
While specific forced degradation studies on 16-phenoxy tetranor PGF2α are not widely published, we can infer the most likely degradation pathways based on the chemical structure of prostaglandins.
A. Hydrolysis
-
Mechanism: The carboxylic acid functional group is a key feature of PGF2α. If the compound is supplied as an ester (e.g., methyl or isopropyl ester), it can undergo hydrolysis to the free acid, particularly in the presence of moisture and at non-neutral pH.[4]
-
Prevention:
-
Store in an anhydrous organic solvent.
-
Avoid introducing water into the stock solution.
-
Prepare aqueous solutions fresh and do not store them.[2]
-
B. Oxidation
-
Mechanism: The allylic hydroxyl groups on the cyclopentane ring and the side chain are susceptible to oxidation, which can lead to the formation of ketone derivatives. This process can be accelerated by exposure to oxygen, light, and trace metals.
-
Prevention:
-
Store stock solutions under an inert atmosphere (argon or nitrogen).
-
Protect from light by using amber vials or by wrapping vials in foil.
-
Use high-purity solvents to minimize metal ion contamination.
-
Predicted Degradation Pathway Diagram
Caption: Predicted degradation pathways of 16-phenoxy tetranor PGF2α.
V. Protocol for Purity Assessment by HPLC
This protocol provides a general framework for assessing the purity of 16-phenoxy tetranor PGF2α. It is recommended to optimize the method for your specific instrumentation and requirements.
Objective: To determine the purity of a 16-phenoxy tetranor PGF2α sample and detect the presence of degradation products.
Materials:
-
16-phenoxy tetranor PGF2α sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of 16-phenoxy tetranor PGF2α in a suitable organic solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 A:B) to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 219 nm (based on the λmax of 16-phenoxy tetranor PGF2α)[2]
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-25 min: 50% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the chromatogram to a reference standard or a previous batch to identify any new peaks corresponding to degradation products.
-
Self-Validation:
-
System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing consistently (e.g., check for consistent retention times and peak areas).
-
Spiking: To confirm that a new peak is a degradation product, you can perform a forced degradation study (e.g., by exposing a sample to mild acid or base) and see if the peak increases in size.
VI. Summary of Storage Recommendations
| Storage Form | Solvent | Temperature | Duration | Key Considerations |
| Long-term Stock | Methyl Acetate, Ethanol, DMSO, DMF | -20°C | ≥ 2 years[2] | Aliquot to avoid freeze-thaw cycles. Protect from light. Use anhydrous solvents. |
| Working Stock (Organic) | Ethanol, DMSO, DMF | -20°C | Months | Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Aqueous Solution | Aqueous Buffers (e.g., PBS) | Room Temperature or 4°C | ≤ 1 day [2] | Prepare fresh immediately before use. Do not store. |
VII. References
-
PubMed. (n.d.). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Retrieved from [Link]
-
Gozdecka, G., & Gałuszka, A. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. RSC advances, 8(59), 34038–34053. Retrieved from [Link]
-
PubMed. (2023). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Retrieved from [Link]
-
Walsh Medical Media. (2013). Development and Validation of a Stability- Indicating High Pressure Liquid Chromatography Method for Determination of Prostaglandin E1 and. Retrieved from [Link]
Sources
Technical Support Center: 16-Phenoxy Tetranor PGF2α FP Receptor Binding Assays
Welcome to the technical support resource for researchers utilizing 16-phenoxy tetranor PGF2α in Prostaglandin F (FP) receptor binding assays. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of your experiments, from initial setup to advanced troubleshooting. Our goal is to ensure you can generate accurate, reproducible, and trustworthy data.
Introduction to the System
16-phenoxy tetranor PGF2α is a potent and metabolically stable synthetic analog of the endogenous ligand Prostaglandin F2α (PGF2α). Its high affinity for the FP receptor makes it an invaluable tool in drug discovery and physiological research.[1][2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium stores.[2][3]
Understanding this ligand-receptor system is crucial for designing robust binding assays. Radioligand binding assays, which measure the direct interaction of a ligand with its receptor, are the gold standard for determining binding affinity (Kd for radioligands, Ki for unlabeled competitors).[3] This guide will focus on troubleshooting the most common format for this research: a competitive binding assay using radiolabeled [³H]PGF2α and unlabeled 16-phenoxy tetranor PGF2α.
FP Receptor Signaling Pathway
Caption: A decision tree for troubleshooting common assay problems.
Key Experimental Protocols
Protocol 1: Cell Membrane Preparation (from adherent cells)
This protocol provides a general method for preparing a crude membrane fraction enriched with the FP receptor.
-
Cell Culture: Grow cells expressing the FP receptor (e.g., 1321N1-hFP) to ~90% confluency in appropriate culture vessels.
-
Harvesting: Aspirate the culture medium. Wash cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Lysis: Add ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 with protease inhibitors) to the plates. Scrape the cells and collect the suspension into a centrifuge tube.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle several times on ice. This step is critical for lysing the cells without disrupting organelles excessively.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Final Centrifugation: Repeat the high-speed centrifugation (step 6).
-
Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a small volume of Assay Buffer.
-
Quantification & Storage: Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation into small volumes, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol 2: [³H]PGF2α Competition Binding Assay (Filtration)
This protocol is designed to determine the Ki of 16-phenoxy tetranor PGF2α.
| Reagent/Parameter | Recommended Starting Condition | Rationale |
| Radioligand | [³H]PGF2α | Standard radiolabeled agonist for FP receptor. |
| Radioligand Conc. | 3.0 nM | Near the Kd value (3.1 nM) for optimal competition. [4] |
| Membrane Protein | 15 µ g/well | Provides a good signal window without causing ligand depletion. [4] |
| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4 | Standard GPCR binding buffer with BSA to reduce NSB. |
| Unlabeled Competitor | 16-phenoxy tetranor PGF2α | Test compound. |
| Competitor Conc. Range | 10⁻¹¹ M to 10⁻⁵ M (11 points) | A wide range is needed to define the top and bottom of the curve. |
| NSB Definition | 10 µM unlabeled PGF2α | Saturating concentration to displace all specific binding. |
| Incubation Time | 90 minutes | Should be determined empirically by a time-course experiment. |
| Incubation Temp. | Room Temperature (~22-25°C) | Convenient and generally sufficient for equilibrium. |
| Total Assay Volume | 200 µL | Standard for 96-well plates. |
Step-by-Step Method:
-
Plate Preparation: Pre-soak a 96-well GF/B or GF/C filter plate with 0.5% PEI for at least 1 hour at 4°C.
-
Reagent Preparation: Prepare serial dilutions of 16-phenoxy tetranor PGF2α in Assay Buffer. Prepare master mixes for the radioligand and membranes in Assay Buffer.
-
Assay Setup (in a separate 96-well assay plate):
-
Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]PGF2α solution, and 100 µL membrane suspension.
-
Non-Specific Binding: Add 50 µL of 10 µM PGF2α, 50 µL [³H]PGF2α solution, and 100 µL membrane suspension.
-
Competition: Add 50 µL of each 16-phenoxy tetranor PGF2α dilution, 50 µL [³H]PGF2α solution, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for 90 minutes at room temperature, preferably with gentle shaking.
-
Filtration: Aspirate the PEI solution from the filter plate. Quickly transfer the contents of the assay plate to the filter plate and apply a vacuum to trap the membranes.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). This step is critical to remove unbound radioligand. [5]7. Drying & Scintillation: Dry the filter plate completely. Add liquid scintillation cocktail to each well and count in a microplate scintillation counter.
-
Data Analysis: Plot the data (CPM vs. log[competitor concentration]) and fit to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Sharif, N. A., et al. (2008). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 154(5), 1059–1071. [Link]
-
Glennon, R. A., et al. (2004). The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 14(11), 2877-2880. [Link]
-
Gerritsma, F. M., et al. (1983). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Prostaglandins, Leukotrienes and Medicine, 10(3), 299-307. [Link]
-
Turku Bioscience. (n.d.). Bmax and KD. Retrieved January 23, 2026, from [Link]
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. (Note: While a specific URL for this article might be behind a paywall, the general concept of lipophilic efficiency is widely published and this is a seminal review).
-
Falkenburger, B. H., et al. (2010). Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential. Journal of Neuroscience, 30(31), 10447-10457. [Link]
-
Sharif, N. A., et al. (2004). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 142(6), 979-990. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]
-
JJ Medicine. (2018, June 26). Inositol Triphosphate (IP3) and Calcium Signaling Pathway | Second Messenger System [Video]. YouTube. [Link]
-
ResearchGate. (2018). What concentrations to use for receptor (protein) in fluorescence polarization when KD is not known?. [Link]
-
He, Y., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. Molecules, 25(21), 5028. [Link]
-
Bio-Rad. (n.d.). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved January 23, 2026, from [Link]
-
Yang, Y., et al. (2022). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Molecular Pharmaceutics, 19(6), 1957-1967. [Link]
-
Hori, A., et al. (2023). Optimization of the prostaglandin F2α receptor for structural biology. bioRxiv. [Link]
-
van der Souw, C., et al. (1991). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Molecular and Cellular Endocrinology, 81(1-3), 1-13. [Link]
-
Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology, 6(1), 1-16. [Link]
-
MedSimplified. (2017, May 2). Calcium & IP3 Pathway [Video]. YouTube. [Link]
-
van der Souw, C., & van der Saag, P. T. (1991). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Molecular and Cellular Endocrinology, 81(1-3), 1-13. [Link]
-
Shomu's Biology. (2019, October 13). IP3 DAG Calcium Pathway [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Calculated lipophilicity profile (a) and ligand response values (b).... Retrieved January 23, 2026, from [Link]
-
Guo, D., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(2), 257-266. [Link]
-
Reddit. (2022). Help with troubleshooting my radioligand competition binding assay. r/pharmacology. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 16-phenoxy tetranor Prostaglandin F2α In Vivo Administration
Welcome to the technical support guide for the in vivo application of 16-phenoxy tetranor Prostaglandin F2α. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to ensure the scientific integrity and success of your experiments by explaining the causality behind protocol choices and providing a self-validating framework for your work.
Part 1: Foundational Understanding of 16-phenoxy tetranor Prostaglandin F2α
16-phenoxy tetranor Prostaglandin F2α is a synthetic, metabolically stable analog of the naturally occurring Prostaglandin F2α (PGF2α). Its structural modifications, particularly the phenoxy group at the ω-terminus, confer a significantly higher binding affinity to the prostaglandin F2α receptor (FP receptor) compared to the endogenous ligand.[1][2][3] This enhanced affinity and stability make it a potent tool for investigating FP receptor-mediated physiological processes.
Mechanism of Action:
16-phenoxy tetranor PGF2α exerts its biological effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[4] The primary signaling pathway involves the coupling to Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and luteolysis.[5] In some cell types, the FP receptor has also been shown to transactivate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway.[4]
Signaling Pathway of 16-phenoxy tetranor Prostaglandin F2α
Caption: PGF2α analog signaling via the FP receptor.
Prodrug Formulations:
To enhance bioavailability and facilitate administration, 16-phenoxy tetranor PGF2α is often available as a more lipophilic prodrug, such as a methyl ester, methyl amide, or isopropyl ester.[1][6][7] These ester and amide forms are readily hydrolyzed by endogenous esterases in tissues to release the biologically active free acid.[2][7] The choice of formulation can influence the pharmacokinetic profile of the compound.
| Formulation | Key Feature | Reference |
| Free Acid | The biologically active form. | [3] |
| Methyl Ester | Lipophilic prodrug, hydrolyzed to the active free acid. | [2][6] |
| Methyl Amide | Lipophilic prodrug, hydrolyzed to the active free acid. | [1] |
| Isopropyl Ester | Lipophilic prodrug, hydrolyzed to the active free acid. | [7] |
Part 2: In Vivo Administration Protocol - A Step-by-Step Guide
This protocol provides a general framework for subcutaneous (SC) or intraperitoneal (IP) administration in rodents. It is essential to adapt this protocol based on your specific experimental goals, animal model, and institutional guidelines (IACUC).
Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo experiments.
Materials:
-
16-phenoxy tetranor Prostaglandin F2α (or its prodrug form)
-
Vehicle (e.g., sterile saline, PBS, ethanol, DMSO, oil)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (appropriate gauge for the administration route)
-
Vortex mixer
-
Calibrated scale
Protocol:
-
Vehicle Selection and Justification:
-
Rationale: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the compound while minimizing irritation to the animal. 16-phenoxy tetranor PGF2α is lipophilic and often supplied in ethanol.[6] Direct injection of high concentrations of ethanol can cause tissue damage.
-
Recommended Practice: For a final dosing solution, it is advisable to first dissolve the compound in a minimal amount of a solvent like ethanol or DMSO, and then dilute it with a sterile aqueous vehicle such as saline or PBS to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (ideally <10% for ethanol and <5% for DMSO) to avoid adverse effects. For longer-term studies, a suspension in an oil vehicle (e.g., sesame or corn oil) may be considered.
-
-
Stock Solution Preparation:
-
Rationale: Preparing a concentrated stock solution simplifies the preparation of different dosing concentrations and ensures accuracy.
-
Procedure:
-
Aseptically weigh the required amount of 16-phenoxy tetranor PGF2α.
-
Dissolve in a minimal volume of 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL). Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C as recommended.[2]
-
-
-
Dosing Solution Preparation:
-
Rationale: The final dosing solution should be prepared fresh daily to ensure stability.
-
Procedure:
-
On the day of the experiment, thaw the stock solution.
-
Calculate the required volume of the stock solution based on the desired final dose and the total volume of the dosing solution to be prepared.
-
In a sterile tube, dilute the stock solution with the chosen aqueous vehicle (e.g., sterile saline) to the final concentration. For example, to achieve a 5% ethanol concentration in the final solution, dilute the ethanol stock 1:20 with saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
-
Dosage and Administration:
-
Rationale: The optimal dose will vary depending on the animal model, the biological question, and the specific endpoint being measured. A dose-response study is highly recommended to determine the effective dose range for your specific model.
-
Administration Procedure:
-
Gently restrain the animal.
-
For SC injection, lift a fold of skin (e.g., at the scruff of the neck) and insert the needle into the subcutaneous space.
-
For IP injection, position the animal with its head tilted downwards and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the dosing solution slowly and steadily.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
-
Part 3: Troubleshooting and FAQs
This section addresses common issues that may arise during in vivo experiments with 16-phenoxy tetranor Prostaglandin F2α.
Q1: How do I choose the right vehicle for my experiment?
A1: The ideal vehicle should solubilize the compound without causing toxicity or affecting the experimental outcome.
-
For acute studies: A co-solvent system is often used. Dissolve the compound in a minimal amount of ethanol or DMSO, then dilute with saline or PBS. Always run a vehicle-only control group to ensure the vehicle itself does not have a biological effect.
-
For chronic studies: A suspension in a biocompatible oil (e.g., sterile sesame oil) may be more suitable to reduce the frequency of injections and potential irritation from organic solvents. However, this may alter the release kinetics of the compound.
Q2: My animals are showing signs of irritation or distress at the injection site. What should I do?
A2: Injection site reactions can be caused by the compound itself, the vehicle, or the injection technique.
-
Reduce Solvent Concentration: If using a co-solvent system, try lowering the final concentration of ethanol or DMSO in your dosing solution.
-
Change Vehicle: Consider switching to a different vehicle, such as an oil-based one, especially for repeated administrations.
-
Increase Injection Volume/Decrease Concentration: Administering the same dose in a larger volume (within acceptable limits for the animal size and injection route) can reduce the local concentration of the compound and vehicle.
-
Refine Injection Technique: Ensure you are using the correct needle size and proper technique to minimize tissue trauma.
Q3: I am not observing the expected biological effect (e.g., no change in luteal function, no effect on intraocular pressure). What could be the issue?
A3: A lack of efficacy can stem from several factors, from reagent preparation to biological variability.
-
Verify Compound Activity: Ensure the compound has been stored correctly and has not degraded. If possible, test its activity in an in vitro assay.
-
Review Dosing: The dose may be too low. Conduct a dose-response study to find the optimal concentration. Conversely, at very high concentrations, some receptor systems can become desensitized.
-
Check Administration Route: The chosen route of administration may not provide adequate bioavailability for the target tissue. Consider alternative routes.
-
Timing of Measurement: The biological effect may be transient. Ensure you are measuring your endpoint at the appropriate time post-administration. A time-course study is recommended.
-
Biological Factors: Consider species-specific differences in metabolism and receptor expression. The response to prostaglandin analogs can be influenced by genetic factors.[9]
Q4: What are the potential off-target or unexpected effects I should be aware of?
A4: While 16-phenoxy tetranor PGF2α is a potent FP receptor agonist, it is important to consider potential systemic effects.
-
Smooth Muscle Contraction: PGF2α and its analogs are potent smooth muscle contractors. Depending on the dose and route of administration, you may observe effects on uterine, gastrointestinal, or bronchial smooth muscle.
-
Cardiovascular Effects: Prostaglandins can influence blood pressure and other cardiovascular parameters.[10]
-
Inflammatory Responses: Prostaglandins are key mediators of inflammation. Be aware of potential pro-inflammatory effects in your model system.
-
Ocular Effects: In studies not focused on glaucoma, be aware that systemic administration of prostaglandin analogs can still affect intraocular pressure.[11]
Q5: Should I use the free acid or a prodrug ester form for my in vivo study?
A5: The choice depends on your experimental design.
-
Prodrug Esters (Methyl, Isopropyl): These are more lipophilic and may have better absorption and tissue penetration characteristics. They are hydrolyzed in vivo to the active free acid.[2][7] This is often the preferred form for in vivo administration.
-
Free Acid: This is the active form and can be used directly, especially for in vitro studies or if you want to avoid any potential variability in esterase activity between animals. However, its formulation for in vivo use might be more challenging due to lower lipophilicity.
By carefully considering these factors and implementing a rigorous, well-controlled experimental design, you can refine your protocols for the successful in vivo administration of 16-phenoxy tetranor Prostaglandin F2α.
References
-
16-phenoxy tetranor Prostaglandin F2α methyl ester - Biochemicals - CAT N°: 10010102. (n.d.). Bertin Bioreagent. Retrieved January 23, 2026, from [Link]
-
Goossens, O., et al. (1987). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Prostaglandins, 33(5), 765-777. Retrieved January 23, 2026, from [Link]
-
Prostaglandin F2alpha. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Garaci, E., et al. (1985). Effect of in vivo administration of prostaglandins and interferon on natural killer activity and on B-16 melanoma growth in mice. Journal of Immunopharmacology, 7(2), 181-196. Retrieved January 23, 2026, from [Link]
-
Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. Retrieved January 23, 2026, from [Link]
-
Iovieno, A., et al. (2021). In Vivo Analysis of Prostaglandins-induced Ocular Surface and Periocular Adnexa Modifications in Patients with Glaucoma. Mediators of Inflammation, 2021, 5556223. Retrieved January 23, 2026, from [Link]
-
Woodward, D. F., et al. (1988). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science, 29(4), 643-646. Retrieved January 23, 2026, from [Link]
-
Liu, Y., et al. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 967332. Retrieved January 23, 2026, from [Link]
-
Pate, J. L. (1990). Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells. Journal of Animal Science, 68(1), 184-191. Retrieved January 23, 2026, from [Link]
-
Tang, E. H., & Vanhoutte, P. M. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 113. Retrieved January 23, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. caymanchem.com [caymanchem.com]
- 8. Effect of in vivo administration of prostaglandins and interferon on natural killer activity and on B-16 melanoma growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 10. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 11. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with off-target effects of 16-phenoxy tetranor Prostaglandin F2alpha
Welcome to the technical support center for 16-phenoxy tetranor Prostaglandin F2α. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions. Our goal is to empower you to confidently design, execute, and interpret experiments using this potent FP receptor agonist.
Introduction to 16-phenoxy tetranor Prostaglandin F2α
16-phenoxy tetranor Prostaglandin F2α is a synthetic, metabolically stable analog of the endogenous prostaglandin F2α (PGF2α).[1] Its defining characteristic is a phenoxy group at the ω-terminus, which contributes to its metabolic stability and significantly enhances its binding affinity for the prostaglandin F (FP) receptor.[1][2] In fact, it has been shown to bind to the FP receptor with approximately 4.4 times greater affinity than PGF2α itself.[1] Like its parent compound, it is a potent agonist that activates the FP receptor, a Gq protein-coupled receptor (GPCR), to initiate downstream signaling cascades involving phospholipase C activation and subsequent mobilization of intracellular calcium.[3][4]
Due to its high potency and stability, this compound is a valuable tool for investigating FP receptor-mediated physiological processes such as luteolysis and the regulation of intraocular pressure.[1][2] However, like any pharmacological tool, its utility is dependent on rigorous experimental design and a clear understanding of its potential for off-target effects. This guide will help you navigate those complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing logical troubleshooting workflows and detailed protocols to help you distinguish on-target from off-target effects.
Issue 1: Unexpected or Inconsistent Cellular Response
Scenario: You are treating your cells with 16-phenoxy tetranor PGF2α to study an FP receptor-mediated event (e.g., calcium mobilization, gene expression). However, you observe a response that is inconsistent with known FP receptor signaling, or the magnitude of the response is unexpectedly large or variable between experiments.
Causality: This issue often arises from either off-target receptor activation or complex downstream signaling that may not be solely FP-receptor dependent. Prostaglandin analogs, despite high affinity for their primary target, can exhibit cross-reactivity with other prostanoid receptors (e.g., EP, TP receptors).[4][5] Additionally, activation of the FP receptor can sometimes induce the release of other endogenous prostaglandins, which can then act on their own receptors, creating a secondary signaling cascade.[6]
Caption: Workflow for troubleshooting unexpected cellular responses.
Step 1: Detailed Dose-Response Curve Analysis
The first step is to establish a high-quality dose-response curve. Off-target effects are typically observed at higher concentrations than on-target effects.
-
Protocol:
-
Prepare a wide range of 16-phenoxy tetranor PGF2α concentrations, typically spanning from 1 pM to 10 µM (a logarithmic series is most effective).
-
Treat your cells for the appropriate duration.
-
Measure your endpoint (e.g., calcium flux, reporter gene activity, protein phosphorylation).
-
Plot the response against the log of the agonist concentration and fit a sigmoidal curve using non-linear regression.[7]
-
-
Interpretation:
-
On-Target: A monophasic, sigmoidal curve with an EC50 value in the low nanomolar or high picomolar range is consistent with the high affinity of the compound for the FP receptor.
-
Potential Off-Target: A biphasic curve or an EC50 value that is significantly higher (e.g., in the high nanomolar or micromolar range) suggests that at higher concentrations, the compound may be engaging a lower-affinity off-target receptor.[8]
-
| Expected Potency | Interpretation |
| EC50 < 10 nM | Likely an on-target FP receptor-mediated effect. |
| EC50 > 100 nM | May indicate a lower-affinity off-target interaction. |
| Biphasic Curve | Suggests engagement of two different receptors with different affinities. |
Step 2: Pharmacological Blockade with a Selective FP Antagonist
To confirm the involvement of the FP receptor, use a selective antagonist to block the response.
-
Protocol:
-
Select a potent and selective FP receptor antagonist (e.g., AL-8810).
-
Pre-incubate your cells with the antagonist (typically at a concentration 10-100 fold higher than its Ki) for 30-60 minutes before adding 16-phenoxy tetranor PGF2α.
-
As a control, run a parallel experiment with the agonist alone.
-
Measure the response.
-
-
Interpretation: If the response to 16-phenoxy tetranor PGF2α is significantly attenuated or completely blocked by the FP antagonist, it strongly supports an on-target mechanism. If the response persists, it is likely mediated by an off-target receptor.
Step 3: Genetic Validation Using a Null System
The most definitive way to prove an on-target effect is to demonstrate the absence of a response in a system lacking the target.
-
Protocol:
-
Obtain or generate a cell line where the FP receptor gene (PTGFR) has been knocked out (e.g., using CRISPR/Cas9).
-
Alternatively, use a cell line that does not endogenously express the FP receptor and compare it to a version where the FP receptor has been exogenously expressed.[3]
-
Treat both the wild-type/FP-expressing cells and the knockout/parental cells with 16-phenoxy tetranor PGF2α.
-
Measure the cellular response in both systems.
-
-
Interpretation: A response that is present in the FP-expressing cells but absent in the FP-negative cells provides conclusive evidence of an on-target effect.
Issue 2: My results suggest cross-reactivity with other prostanoid receptors.
Scenario: You have followed the steps above, and the evidence points to an off-target effect. You suspect the compound is activating another prostanoid receptor.
Causality: The family of prostanoid receptors (DP, EP, FP, IP, TP) share structural similarities, and ligands designed for one receptor can sometimes bind to others, particularly at higher concentrations.[4][9] For instance, some PGF2α analogs have been reported to interact with EP receptors, which could lead to unexpected biological outcomes.[5][10]
Caption: Workflow for investigating prostanoid receptor cross-reactivity.
Step 1: Profiling with a Panel of Prostanoid Receptor Antagonists
-
Protocol:
-
Design an experiment where you pre-treat your cells with selective antagonists for other prostanoid receptors (e.g., an EP1 antagonist, an EP3 antagonist, a TP antagonist) before adding 16-phenoxy tetranor PGF2α.
-
Include a positive control (FP antagonist) and a negative control (no antagonist).
-
Measure your endpoint.
-
-
Interpretation: If an antagonist for a different prostanoid receptor (e.g., an EP3 antagonist) blocks the observed effect, it strongly suggests cross-reactivity with that receptor.[10]
Step 2: Functional Assays in Receptor-Specific Overexpression Systems
-
Protocol:
-
Utilize a panel of cell lines, each engineered to overexpress a single type of prostanoid receptor (e.g., HEK293 cells expressing EP1, EP2, EP3, EP4, TP, etc.). These are often used in commercial off-target screening services.[11]
-
Treat each cell line with a range of concentrations of 16-phenoxy tetranor PGF2α.
-
Measure a relevant downstream signaling event (e.g., cAMP accumulation for Gs/Gi-coupled receptors like EP2/EP4 and EP3, or calcium flux for Gq-coupled receptors like EP1 and TP).[3]
-
-
Interpretation: Generating a response in a cell line expressing a non-FP receptor is direct evidence of an off-target interaction. By determining the EC50 for each receptor, you can build a selectivity profile.
| Receptor | Typical G-Protein | Assay Endpoint |
| FP | Gq | Calcium Flux / IP3 Accumulation |
| EP1 | Gq | Calcium Flux / IP3 Accumulation |
| EP2 | Gs | cAMP Accumulation |
| EP3 | Gi | cAMP Inhibition |
| EP4 | Gs | cAMP Accumulation |
| TP | Gq | Calcium Flux / IP3 Accumulation |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 16-phenoxy tetranor PGF2α?
A1: The primary mechanism is the potent and selective agonism of the prostaglandin F (FP) receptor.[1][2] The FP receptor is a Gq protein-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[3][4]
Caption: Simplified signaling pathway for 16-phenoxy tetranor PGF2α.
Q2: What concentration range should I use in my experiments?
A2: For on-target FP receptor studies, we recommend starting with a dose-response experiment ranging from 1 pM to 1 µM. Given its high affinity, you should see effects in the low nanomolar to picomolar range. Using concentrations above 1 µM significantly increases the risk of engaging lower-affinity off-target receptors. Always perform a dose-response curve in your specific model system to determine the optimal concentration.
Q3: What are the best negative controls for my experiment?
A3: A multi-layered control strategy is essential for trustworthy data:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the compound (e.g., DMSO, ethanol) at the same final concentration. This controls for any effects of the solvent itself.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of PGF2α. This helps ensure the observed effect is due to the specific pharmacophore and not a general property of the molecule's structure.
-
Genetic Null Control: As detailed in the troubleshooting guide, the gold standard is to use cells that do not express the FP receptor (knockout or naturally null) to confirm the target dependency of the effect.[3]
Q4: Could 16-phenoxy tetranor PGF2α have off-target effects on protein kinases?
A4: While less common for this class of molecules than for ATP-mimetic kinase inhibitors, off-target effects on kinases cannot be entirely ruled out without direct testing.[12][13] Prostaglandins are structurally distinct from typical kinase inhibitors. However, if you have exhausted GPCR-related off-targets and still have an unexplained phenotype, a broad kinase inhibitor screen could be a final investigative step. Commercial services are available that screen compounds against large panels of kinases.[12][14]
Q5: How should I prepare and store 16-phenoxy tetranor PGF2α?
A5: This compound is typically supplied as a solid or in a solvent like methyl acetate.
-
Preparation: For a stock solution, we recommend dissolving in an organic solvent such as DMSO or absolute ethanol. Manufacturer datasheets provide specific solubility information.
-
Storage: Store the solid compound at -20°C. Once dissolved into a stock solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use in cell culture, perform a final dilution in pre-warmed, sterile aqueous buffer or culture medium.[15] Ensure the final concentration of the organic solvent in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[16]
References
- Assay Genie. (n.d.). PGF2A (Prostaglandin F2 Alpha) ELISA Kit (UNFI0072).
- Cali, J. J., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual.
- Bender, B. (2024, March 27). Structure-Based Drug Design for Structurally Unresolved GPCRs [Video]. YouTube.
- Zhou, Y., et al. (2024).
- Kaury, E., et al. (1981). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Prostaglandins.
- Wilson, S. J., et al. (2009). Intermolecular cross-talk between the prostaglandin E2 receptor (EP)3 subtype and thromboxane A2 receptor signalling in human erythroleukaemic cells. British Journal of Pharmacology.
- Broussard, J. A., et al. (2014). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget.
- Imai, T., et al. (2022). Agonist-Independent GPCR Activity Regulates Anterior-Posterior Targeting of Olfactory Sensory Neurons. Cell Reports.
- Li, Z., et al. (2024).
- Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
- Shwartz, A., et al. (2014). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Journal of Visualized Experiments.
- Liang, M. D., et al. (2017). Strategies for designing synthetic immune agonists. The FEBS Journal.
- Chen, Y., et al. (2022). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology.
- Al-Shboul, O., et al. (2017). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action.
- Latorraca, N. R., et al. (2020).
- MSD Manual Professional Edition. (n.d.). Dose-Response Relationships.
- Yousufzai, S. Y., et al. (1998). Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. Journal of Ocular Pharmacology and Therapeutics.
- Gul, S., et al. (2019). Prostaglandin Receptor Agonists as Antiglaucoma Agents (A Patent Review 2013 - 2018).
- Davis, M. I., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Biochemical Journal.
- Latorraca, N. R., et al. (2020).
- Woodward, D. F., et al. (1993). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation.
- Latorraca, N. R., et al. (2019).
- Sharif, N. A., et al. (2001). Prostanoid EP4 Receptor Stimulation Produces Ocular Hypotension by a Mechanism That Does Not Appear to Involve Uveoscleral Outflow.
- Sigma-Aldrich. (n.d.). Anti-Prostaglandin F2-α Receptor Antibody.
- BenchChem. (n.d.). Application Notes: Dissolution and Use of NMDA Agonists in Cell Culture.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Liu, J., et al. (2020). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies.
- Aihara, M., et al. (2006). The Effects of Prostaglandin Analogues on Prostanoid EP1, EP2, and EP3 Receptor-Deficient Mice.
- Siemieniuch, M. J., et al. (2020). The Role of Peroxisome Proliferator-Activated Receptors in PGF 2α -Induced Luteolysis in the Bovine Corpus Luteum.
- Bain, J., et al. (2007).
- ATCC. (2020, May 21). Best Practices for Cell Culture.
- The Pharmacology Education Project. (2025, December 17). Dose–Response Curves Explained: From Experiment to EC₅₀ [Video]. YouTube.
- Weigand, M., et al. (2026, January 20). Dynamic regulation of receptor-modulated endothelial NADPH oxidases.
- Creative Diagnostics. (n.d.). Prostaglandin Screening ELISA Kit (DEIA4993).
- Asare, K. O., & Sintim, H. O. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry.
- Biorbyt. (n.d.). 16-phenoxy tetranor Prostaglandin F2α.
- Interpath Services. (2025, May 14). Cell Culture 101: Uses, Techniques, & Best Practices.
- GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188.
- Assay Genie. (n.d.). PGF2A (Prostaglandin F2 Alpha) ELISA Kit (UNFI0072).
- Taylor & Francis. (n.d.). Prostaglandin receptors – Knowledge and References.
- Dagda, J., et al. (2024). Joint Acidosis and GPR68 Signaling in Osteoarthritis: Implications for Cartilage Gene Regulation.
- Alwhaibi, M., et al. (2024). Systemic adverse drug events to topical prostaglandin analogs for treating glaucoma: a retrospective focused pharmacovigilance study. BMC Ophthalmology.
- Wang, R. F., & Mittag, T. W. (2014). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics.
- Wikipedia. (n.d.). Prostaglandin receptor.
- Bertin Technologies. (n.d.). 16-phenoxy tetranor Prostaglandin F2α methyl ester.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability.
Sources
- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Intermolecular cross-talk between the prostaglandin E2 receptor (EP)3 subtype and thromboxane A2 receptor signalling in human erythroleukaemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin analogues signal detection by data mining in the FDA Adverse Event Reporting System database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection and Handling of 16-phenoxy tetranor Prostaglandin F2α
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 16-phenoxy tetranor Prostaglandin F2α. It addresses common challenges related to solvent selection, solution preparation, and experimental troubleshooting in a practical question-and-answer format. Our aim is to equip you with the expertise to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
What is the best solvent to dissolve 16-phenoxy tetranor Prostaglandin F2α?
The optimal solvent depends on the specific form of the prostaglandin you are using (free acid, methyl ester, or other derivatives) and your intended application. 16-phenoxy tetranor Prostaglandin F2α and its analogs are lipophilic compounds.[1][2]
For creating a concentrated stock solution, high-purity, anhydrous organic solvents are recommended. The following table summarizes the solubility of 16-phenoxy tetranor Prostaglandin F2α and its common derivatives in various solvents.
| Compound Form | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Ethanol | PBS (pH 7.2) |
| Free Acid | ~100 mg/mL[3][4] | ~100 mg/mL[3][4] | ~100 mg/mL[3][4] | ~0.8 mg/mL[3] |
| Methyl Ester | ~100 mg/mL | ~100 mg/mL | ~100 mg/mL | ~0.5 mg/mL |
| Ethyl Amide | ~50 mg/mL[5] | ~50 mg/mL[5] | ~25 mg/mL[5] | ~1 mg/mL[5] |
Expert Insight: While DMF, DMSO, and ethanol are all effective for creating stock solutions, DMSO and ethanol are generally preferred for biological applications due to their lower cytotoxicity at the final working concentrations.[5][6] For in vitro cell culture experiments, it is crucial to ensure the final concentration of the organic solvent in your culture medium is minimal (typically ≤0.1% to 0.5%) to avoid solvent-induced cellular stress or toxicity.[7][8][9]
I need to prepare a working solution for a cell-based assay. What is the recommended procedure?
Preparing a working solution for a cell-based assay requires a two-step dilution process to minimize the risk of precipitation and solvent cytotoxicity. The following protocol is a validated starting point.
Experimental Protocol: Preparation of a Working Solution for Cell Culture
-
Prepare a Concentrated Stock Solution:
-
Based on the solubility data in the table above, dissolve your 16-phenoxy tetranor Prostaglandin F2α (free acid or derivative) in anhydrous DMSO or ethanol to a concentration of 10-20 mg/mL.
-
Ensure the compound is completely dissolved by gentle vortexing or brief sonication.
-
Store this stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the concentrated stock solution.
-
Dilute the stock solution in your cell culture medium to an intermediate concentration that is 100x to 1000x your final desired concentration. This step helps to gradually introduce the compound to the aqueous environment and reduces the likelihood of precipitation.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to your final volume of cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent (DMSO or ethanol) is below the cytotoxic threshold for your specific cell line (generally <0.5%).[7]
-
Troubleshooting Guide
Issue 1: My compound precipitates when I add it to my aqueous buffer/media.
Causality: This is a common issue arising from the low aqueous solubility of lipophilic prostaglandin analogs.[10][11] Precipitation can occur when a concentrated organic stock solution is rapidly diluted into an aqueous environment.
Solutions:
-
Two-Step Dilution: Always perform a serial dilution, as described in the protocol above. Avoid adding the concentrated organic stock directly to your final aqueous volume.
-
Solvent Choice: For the final dilution step, ensure the organic solvent concentration is kept to a minimum. If you observe precipitation, try reducing the concentration of your stock solution and adjusting your dilution scheme accordingly.
-
pH Considerations: The solubility of the free acid form of prostaglandins can be pH-dependent. Ensure the pH of your final buffer is compatible with maintaining solubility. For many prostaglandins, a slightly acidic to neutral pH is optimal for stability.[12]
-
Temperature: Ensure your aqueous buffer or media is at room temperature or 37°C before adding the prostaglandin solution. Cold temperatures can decrease solubility.
Issue 2: I am observing inconsistent or no biological activity in my experiments.
Causality: Loss of biological activity can be due to several factors, including chemical degradation, improper storage, or experimental artifacts. Prostaglandins are known to be unstable in aqueous solutions, particularly at non-optimal pH values.[10][11]
Solutions:
-
Freshly Prepare Aqueous Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment and use them immediately. Avoid storing prostaglandin analogs in aqueous buffers for extended periods, even when frozen.[3]
-
Stock Solution Stability: While stock solutions in anhydrous organic solvents are more stable, their long-term stability can still be a concern. When stored at -20°C, stock solutions in DMSO or ethanol should be used within a few months for optimal activity. For longer-term storage, consider storing at -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your concentrated stock solution into single-use volumes to prevent degradation from repeated temperature fluctuations.
-
Purity of Solvents: Always use high-purity, anhydrous solvents to prepare your stock solutions. Water contamination can initiate hydrolysis of the prostaglandin.
-
Experimental Controls: Include a positive control in your experiments to ensure that your assay system is functioning correctly.
Visualized Workflow: Solvent Selection and Solution Preparation
The following diagram illustrates the decision-making process and workflow for preparing solutions of 16-phenoxy tetranor Prostaglandin F2α.
Caption: Decision workflow for solvent selection and preparation of working solutions.
Advanced Topics
Formulation Strategies for In Vivo Studies
For in vivo applications, the vehicle for administration must be biocompatible and non-toxic. While a direct dilution of the organic stock into saline or PBS may be possible for some studies, co-solvents or other formulation strategies may be necessary to maintain solubility and stability.
-
Co-solvents: A small percentage of a biocompatible co-solvent, such as ethanol or polyethylene glycol (PEG), can be included in the final vehicle to maintain the prostaglandin in solution.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility and stability.[10][13]
-
Liposomes: These are lipid-based vesicles that can encapsulate lipophilic drugs for delivery.
The choice of formulation will depend on the route of administration, the required dose, and the specific animal model. It is essential to perform preliminary formulation studies to ensure the stability and bioavailability of the prostaglandin in the chosen vehicle.
References
-
Cayman Chemical. (n.d.). 16-phenoxy tetranor Prostaglandin F2α methyl ester Product Information. Retrieved from [Link]
-
Rasi, G. A., et al. (2022). Aqueous Prostaglandin Eye Drop Formulations. Pharmaceuticals, 15(10), 1239. [Link]
-
Chen, Y., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 24(23), 16738. [Link]
-
Rasi, G. A., et al. (2022). Aqueous Prostaglandin Eye Drop Formulations. PubMed. [Link]
-
Wieder, T., et al. (2001). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science, 42(10), 2229-2237. [Link]
-
Mathur, G., et al. (2019). Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. ResearchGate. [Link]
- Bito, L. Z. (1997). Prostaglandin derivatives for the treatment of glaucoma or ocular hypertension.
-
Gaton, D. D., et al. (2009). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Journal of Ocular Pharmacology and Therapeutics, 25(6), 475-485. [Link]
-
Wijaya, C. I., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. [Link]
-
Loftsson, T., et al. (2015). New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance. European Journal of Pharmaceutics and Biopharmaceutics, 95(Pt B), 245-252. [Link]
-
Srisai, D., et al. (2018). Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. Acta Pharmaceutica Hungarica, 88(1), 23-29. [Link]
-
Qu, L., et al. (2009). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Journal of Agricultural and Food Chemistry, 57(16), 7341-7346. [Link]
-
De Bock, C. E. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. [Link]
-
Younger, E. W., & Szabo, R. M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923-927. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Journal Of Agriculture and Nature » Submission » In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines [dogadergi.ksu.edu.tr]
- 4. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. Prostaglandin E2 and F2α alter expression of select cholesteryl esters and triacylglycerols produced by human meibomian gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous Prostaglandin Eye Drop Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 16-phenoxy tetranor Prostaglandin F2α and Latanoprost in Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 16-phenoxy tetranor Prostaglandin F2α and the established glaucoma therapeutic, latanoprost. We will delve into their mechanisms of action, chemical structures, and the available experimental data to inform future research and drug development in ophthalmology.
Introduction: The Role of Prostaglandin Analogs in Glaucoma
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin F2α (PGF2α) analogs have become a cornerstone of glaucoma therapy due to their potent IOP-lowering effects.[1] These drugs primarily act by increasing the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye.[2][3] Latanoprost, a synthetic PGF2α analog, is a widely prescribed first-line treatment for open-angle glaucoma and ocular hypertension.[1][4] 16-phenoxy tetranor Prostaglandin F2α is a metabolically stable analog of PGF2α that has been investigated for its biological activity. This guide will compare these two molecules to provide a comprehensive overview for the scientific community.
Chemical Structure and Prodrug Strategy
Both latanoprost and 16-phenoxy tetranor Prostaglandin F2α are analogs of the naturally occurring Prostaglandin F2α. However, they possess distinct structural modifications that influence their pharmacokinetic and pharmacodynamic properties.
Latanoprost is an isopropyl ester prodrug of PGF2α.[5][6] This esterification increases its lipophilicity, facilitating its penetration through the cornea. Once in the eye, esterases hydrolyze it to its biologically active acid form.[1]
-
Chemical Name: Isopropyl-(Z)-7[(1R,2R,3R,5S)3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate[5]
-
Molecular Formula: C₂₆H₄₀O₅[7]
-
Molecular Weight: 432.60 g/mol [7]
16-phenoxy tetranor Prostaglandin F2α is characterized by a phenoxy group at the ω-end of the prostaglandin chain and a tetranor modification, indicating the removal of four carbons. This modification is intended to increase metabolic stability. It is often studied in its methyl or isopropyl ester form to enhance corneal permeability.
-
Chemical Name (isopropyl ester): 9α,11α,15R-trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[8]
-
Molecular Formula (isopropyl ester): C₂₅H₃₆O₆[8]
-
Molecular Weight (isopropyl ester): 432.5 g/mol [8]
Mechanism of Action: Targeting the FP Receptor
Both latanoprost (in its active acid form) and 16-phenoxy tetranor Prostaglandin F2α exert their effects by acting as agonists at the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2][9] Activation of the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to the remodeling of the extracellular matrix and a reduction in the resistance to aqueous humor outflow through the uveoscleral pathway.[3][10]
Signaling Pathway of FP Receptor Agonists
The binding of a prostaglandin analog to the FP receptor triggers the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to the downstream effects on gene expression and cellular function that facilitate uveoscleral outflow.
Caption: Signaling pathway of FP receptor agonists in ocular tissues.
Comparative Efficacy in Lowering Intraocular Pressure
One study ranked the potency of several prostaglandin F2α analogues in decreasing intraocular pressure and found the order to be: PGF2α > PGF1α > 16-phenoxytetranor PGF2α > 17-phenyltrinor PGF2α = fluprostenol (inactive).[1] This suggests that while 16-phenoxy tetranor PGF2α is effective, it may be less potent than the parent PGF2α molecule in vivo.
Latanoprost, on the other hand, has been extensively studied in clinical trials and has demonstrated a robust IOP-lowering effect of 25% to 32% from baseline.
| Compound | Reported IOP Reduction | Source |
| Latanoprost (0.005%) | 25% - 32% | |
| 16-phenoxy tetranor PGF2α | Less potent than PGF2α | [1] |
Note: The lack of head-to-head clinical trials makes a definitive comparison of efficacy challenging.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. Studies have shown that 16-phenoxy derivatives of PGF2α can bind to the PGF2α receptor as well as, or even better than, PGF2α itself.[7] This high binding affinity is a prerequisite for potent biological activity.
Latanoprost's active form, latanoprost acid, also exhibits a high affinity for the FP receptor. While direct comparative binding studies using identical experimental conditions are not available, both compounds are recognized as potent FP receptor agonists.
Pharmacokinetics and Metabolism
Latanoprost is rapidly absorbed through the cornea and hydrolyzed to its active acid form.[1] The peak concentration of latanoprost acid in the aqueous humor is reached about 2 hours after topical administration.[1] It is then eliminated from the eye and systemically metabolized in the liver.
The phenoxy group in 16-phenoxy tetranor Prostaglandin F2α is designed to confer metabolic stability, potentially leading to a longer duration of action compared to naturally occurring prostaglandins. However, detailed pharmacokinetic studies in the context of ocular administration are not extensively published.
Safety and Side Effect Profile
The safety and side effect profile of latanoprost is well-documented. Common ocular side effects include:
-
Conjunctival hyperemia (redness)[1]
-
Iris color change (darkening)[5]
-
Eyelash changes (increased length and thickness)[5]
-
Eye irritation or stinging upon instillation[1]
Systemic side effects are rare due to the low dosage and local administration.
The side effect profile of 16-phenoxy tetranor Prostaglandin F2α has not been established in clinical trials. As an FP receptor agonist, it is plausible that it would share a similar side effect profile to other drugs in its class.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following experimental workflows are fundamental.
In Vivo Model for Glaucoma and IOP Measurement
A common preclinical model for evaluating the efficacy of IOP-lowering drugs is the rabbit model of ocular hypertension.
Caption: Workflow for in vivo evaluation of IOP-lowering agents.
Step-by-Step Methodology for IOP Measurement in Rabbits:
-
Animal Acclimatization: House male New Zealand White rabbits in a controlled environment with a regular light-dark cycle.
-
Baseline IOP Measurement: Acclimate the rabbits to the handling and measurement procedures. Measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen) after topical anesthesia.
-
Induction of Ocular Hypertension: Induce elevated IOP in one eye of each rabbit. A common method is the intracameral injection of a viscoelastic substance like hyaluronic acid.[5]
-
Confirmation of Hypertension: Monitor IOP daily to confirm a sustained elevation.
-
Treatment Administration: Randomly assign rabbits to treatment groups (e.g., vehicle control, latanoprost, 16-phenoxy tetranor Prostaglandin F2α). Administer a single drop of the test solution to the hypertensive eye.
-
IOP Monitoring: Measure IOP at predetermined time points after drug administration (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the mean change in IOP from baseline for each treatment group and compare the results statistically.
Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity of the compounds for the FP receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology for FP Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the FP receptor (e.g., ovine luteal cells).
-
Assay Setup: In a multi-well plate, set up reactions containing the cell membranes, a constant concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α), and varying concentrations of the unlabeled competitor compound (latanoprost acid or 16-phenoxy tetranor PGF2α).
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
Latanoprost is a well-established and effective treatment for glaucoma with a known mechanism of action and safety profile. 16-phenoxy tetranor Prostaglandin F2α is a promising analog with high FP receptor binding affinity and potential for increased metabolic stability. However, there is a clear need for direct comparative studies to fully elucidate its efficacy and safety in the context of glaucoma. Future research should focus on head-to-head preclinical studies in validated animal models of glaucoma, followed by well-designed clinical trials. Such studies will be instrumental in determining the potential of 16-phenoxy tetranor Prostaglandin F2α as a next-generation therapeutic for elevated intraocular pressure.
References
-
Sharif, N. A., & Williams, G. W. (2007). Latanoprost and the Prostaglandin F2α Receptor. In Glaucoma (pp. 331-346). Springer, Berlin, Heidelberg. [Link]
-
Grillasca, J. M., et al. (1985). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Prostaglandins, 30(3), 471-481. [Link]
-
Drugs.com. (n.d.). Latanoprost Ophthalmic Solution: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
Erb, C., Messerli, J., & Flammer, J. (1998). [Latanoprost--a new prostaglandin F2 alpha analog in therapy of glaucoma--an overview]. Klinische Monatsblatter fur Augenheilkunde, 212(1), 2–12. [Link]
-
U.S. Food and Drug Administration. (n.d.). Xalatan (latanoprost) Ophthalmic Solution, Labeling Revision. Retrieved from [Link]
-
Patel, S. S., & Spencer, C. M. (1996). Latanoprost: A Review of its Pharmacological Properties, Clinical Efficacy and Tolerability in the Management of Primary Open-Angle Glaucoma and Ocular Hypertension. Drugs & Aging, 9(5), 363-378. [Link]
-
Woodward, D. F., et al. (1989). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science, 30(8), 1838-1842. [Link]
-
Alm, A., & Villumsen, J. (1991). PhXA34, a new potent ocular hypotensive drug. A study on dose-response relationship and on aqueous humor dynamics in healthy volunteers. Archives of Ophthalmology, 109(11), 1564-1568. [Link]
-
Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. [Link]
-
National Center for Biotechnology Information. (n.d.). Latanoprost. In PubChem. Retrieved from [Link]
-
Bito, L. Z. (1997). Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect. Survey of Ophthalmology, 41(Suppl 2), S1-S14. [Link]
-
Fiscella, R. G. (2001). Prostaglandin analogs in ophthalmology. The Annals of Pharmacotherapy, 35(10), 1233-1243. [Link]
-
National Center for Biotechnology Information. (n.d.). 16-Phenyl tetranor prostaglandin F2alpha. In PubChem. Retrieved from [Link]
-
Balapure, A. K., et al. (1989). Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2α receptor. Biochemical Pharmacology, 38(14), 2375-2381. [Link]
-
Villumsen, J., & Alm, A. (1989). Prostaglandin F2 alpha-isopropylester eye drops: effect on intraocular pressure in open-angle glaucoma. British Journal of Ophthalmology, 73(6), 419–425. [Link]
-
Alm, A. (1998). The effect of adding prostaglandin F2 alpha-isopropylester to timolol in patients with open angle glaucoma. British Journal of Ophthalmology, 82(11), 1229–1233. [Link]
-
Sharif, N. A., et al. (2001). Effects of prostaglandin E2, F2alpha, and latanoprost acid on isolated ocular blood vessels in vitro. Journal of Ocular Pharmacology and Therapeutics, 17(3), 215-228. [Link]
-
Mukhopadhyay, P., et al. (2005). Effects of prostaglandin F2alpha and latanoprost on phosphoinositide turnover, myosin light chain phosphorylation and contraction in cat iris sphincter. Experimental Eye Research, 80(1), 105-114. [Link]
-
National Health Service. (2023, February 20). Side effects of latanoprost. NHS. [Link]
-
Mayo Clinic. (2025, January 31). Latanoprost (Ophthalmic Route). [Link]
-
Wikipedia. (2023, November 29). Latanoprost. [Link]
-
Perry, C. M., & McGavin, J. K. (2003). Latanoprost. American Journal of Ophthalmology, 136(3), 578-580. [Link]
-
ResearchGate. (n.d.). Chemical structure of latanoprost and its active metabolite-latanoprost acid. Retrieved from [Link]
-
Sjöquist, B., & Stjernschantz, J. (2002). Ocular and systemic pharmacokinetics of latanoprost in humans. Survey of Ophthalmology, 47(Suppl 1), S6-S12. [Link]
-
Wikipedia. (2023, August 28). Prostaglandin F2alpha. [Link]
-
PrecisionFDA. (n.d.). LATANOPROST. [Link]
-
Sjöquist, B., & Stjernschantz, J. (2002). Ocular and systemic pharmacokinetics of latanoprost in humans. Survey of ophthalmology, 47 Suppl 1, S6–S12. [Link]
-
Ophthalmology Times. (2016, September 29). #5: Prostaglandin Analogues for Glaucoma Treatment. [Link]
Sources
- 1. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a prostaglandin F2alpha derivative glaucoma drug on EGF expression and E-cadherin expression in a corneal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ehu.eus [ehu.eus]
- 9. Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study | PLOS One [journals.plos.org]
- 10. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Prostanoid Receptor Cross-Reactivity: The Case of 16-phenoxy tetranor PGF2α
In the landscape of pharmacological research and drug development, the specificity of a ligand for its intended receptor is paramount. Off-target effects, arising from a compound's ability to interact with unintended receptors, can lead to unforeseen side effects or a muddied understanding of its biological role. This guide provides an in-depth comparison of the cross-reactivity profile of 16-phenoxy tetranor PGF2α, a potent prostaglandin F2α (PGF2α) analog, with other prostanoid receptors. We will delve into the experimental methodologies used to determine receptor selectivity and present supporting data to guide researchers in their application of this compound.
Introduction: Why Receptor Selectivity Matters
Prostanoids are a class of bioactive lipids, including prostaglandins, prostacyclins, and thromboxanes, that mediate a vast array of physiological and pathological processes.[1][2] Their actions are transduced by a family of nine distinct G-protein coupled receptors (GPCRs), designated DP, EP (subtypes EP1-4), FP, IP, and TP.[3][4] Each receptor subtype is coupled to specific intracellular signaling pathways, leading to diverse cellular responses.[1]
16-phenoxy tetranor PGF2α is a metabolically stable synthetic analog of PGF2α.[5][6][7] The addition of a phenoxy group at the ω-terminus enhances its stability and, critically, its binding affinity for the prostaglandin F receptor (FP receptor).[6][7][8] The native ligand, PGF2α, is known to activate the FP receptor to mediate processes like smooth muscle contraction and luteolysis.[5][6] While 16-phenoxy tetranor PGF2α is recognized as a potent FP agonist, a comprehensive understanding of its potential interactions with other prostanoid receptors is crucial for its precise use as a research tool and for evaluating its therapeutic potential. An ideal agonist should exhibit high affinity and potency for its target receptor with minimal activity at other related receptors.
The Prostanoid Receptor Family: A Brief Overview
To appreciate the nuances of cross-reactivity, it is essential to understand the signaling diversity within the prostanoid receptor family. These receptors are coupled to different G-protein subtypes, initiating distinct downstream cascades.
-
FP Receptor: Primarily couples to Gαq, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[1][4]
-
EP Receptors: This group has four subtypes with varied signaling. EP1 is Gαq-coupled (calcium mobilization). EP2 and EP4 are Gαs-coupled, activating adenylyl cyclase to increase cyclic AMP (cAMP). EP3 is typically Gαi-coupled, inhibiting adenylyl cyclase and decreasing cAMP.[4]
-
DP Receptors: DP1 is Gαs-coupled (increases cAMP), while DP2 (also known as CRTH2) is Gαi-coupled (decreases cAMP).[4]
-
IP Receptor: Gαs-coupled, leading to an increase in cAMP.[1]
-
TP Receptor: Gαq-coupled, similar to the FP receptor, leading to calcium mobilization.[4]
This diversity in signaling pathways forms the basis of the functional assays used to determine receptor activation and selectivity.
Methodologies for Assessing Receptor Cross-Reactivity
A multi-faceted approach is required to rigorously characterize the selectivity of a compound like 16-phenoxy tetranor PGF2α. This involves both assessing the physical interaction between the ligand and receptor (binding assays) and measuring the functional consequence of that interaction (functional assays).
Principle: These assays directly measure the affinity of a test compound for a specific receptor. The experiment involves competing the unlabeled test compound (e.g., 16-phenoxy tetranor PGF2α) against a radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]-PGF2α for the FP receptor). The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to a binding affinity constant (Ki). A lower Ki value indicates a higher binding affinity.
Causality Behind Experimental Choice: Binding assays are the gold standard for determining if a ligand can physically interact with a receptor. By performing these assays across a panel of cell lines, each expressing a different prostanoid receptor, a comprehensive binding profile can be established. This provides a direct, quantitative measure of selectivity at the molecular recognition level.
Binding does not always equate to activation. A compound can be a binder (an antagonist) without eliciting a cellular response. Therefore, functional assays are critical to determine if the ligand is an agonist and to quantify its potency (EC50) and efficacy (Emax).
Calcium Mobilization Assays:
-
Application: Ideal for Gαq-coupled receptors like FP, EP1, and TP.[9]
-
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10][11] Upon receptor activation by an agonist, the Gαq pathway triggers the release of Ca2+ from intracellular stores.[10][11] This increase in intracellular Ca2+ concentration is detected as an increase in fluorescence, which can be measured in real-time using a fluorometric imaging plate reader (FLIPR).[9]
-
Causality Behind Experimental Choice: This is a direct measure of the functional outcome of Gαq-coupled receptor activation. Its high sensitivity and amenability to high-throughput formats make it an efficient method for screening and characterizing ligands.[12][13]
cAMP Assays:
-
Application: Used for Gαs-coupled (EP2, EP4, DP1, IP) and Gαi-coupled (EP3, DP2) receptors.
-
Principle: These assays measure the modulation of intracellular cyclic AMP levels. For Gαs-coupled receptors, an agonist will increase cAMP. For Gαi-coupled receptors, an agonist will inhibit the forskolin-stimulated increase in cAMP. Changes in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Causality Behind Experimental Choice: This assay directly quantifies the second messenger produced or inhibited by Gs/Gi-coupled receptors, providing a robust and physiologically relevant measure of receptor activation or inhibition.
Visualizing the Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.
Caption: Primary (FP) and Potential Cross-Reactivity (TP) Signaling Pathways.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the key functional assays.
Protocol 1: Calcium Mobilization Assay for FP/TP/EP1 Receptor Activity
This protocol is designed for a 96-well or 384-well plate format and measurement with a FLIPR or equivalent microplate reader.
A. Cell Preparation (Day 1):
-
Culture HEK293 cells (or other suitable host cells) stably expressing the human FP receptor (or TP, EP1) in appropriate media (e.g., DMEM with 10% FBS, 1% Pen/Strep, and a selection antibiotic like G418).
-
Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity.
-
Seed cells into black-walled, clear-bottom 96-well microplates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Control: Seed a well with the parental HEK293 cell line (not expressing the receptor) to serve as a negative control for compound-specific, non-receptor-mediated fluorescence.
B. Compound Plate Preparation (Day 2):
-
Prepare a 2X final concentration stock of 16-phenoxy tetranor PGF2α and any control compounds (e.g., PGF2α as a positive control) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Perform serial dilutions to create a dose-response curve, typically from 10 µM down to 1 pM.
-
Include a "vehicle control" (buffer only) and a "max response" control (a saturating concentration of a known agonist).
C. Dye Loading and Assay Execution (Day 2):
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage from cells).
-
Aspirate the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes, then at room temperature for 30 minutes.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure baseline fluorescence for 10-20 seconds.
-
Configure the instrument to perform an automated addition of the compounds from the compound plate to the cell plate.
-
Immediately following addition, record the fluorescence intensity every second for at least 120-180 seconds.
D. Data Analysis:
-
The response is calculated as the maximum fluorescence intensity post-addition minus the baseline fluorescence.
-
Normalize the data: Set the vehicle control response to 0% and the maximal response of the standard agonist to 100%.
-
Plot the normalized response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
-
Validation Check: The parental cell line should show no significant response. The positive control should yield a robust, dose-dependent curve.
References
-
Title: 16-phenoxy tetranor Prostaglandin F2α methyl ester Source: Interchim URL: [Link]
-
Title: Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Prostanoid receptors: subtypes and signaling Source: Annual Review of Pharmacology and Toxicology (via PubMed) URL: [Link]
-
Title: Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha Source: Prostaglandins (via PubMed) URL: [Link]
-
Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: Methods in Cell Biology (via PubMed) URL: [Link]
-
Title: Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay Source: Journal of Visualized Experiments (via PubMed) URL: [Link]
-
Title: G Protein-Coupled Receptor Screening Assays: Methods and Protocols Source: ResearchGate URL: [Link]
-
Title: Prostaglandin receptor Source: Wikipedia URL: [Link]
-
Title: A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: What are Prostanoid receptor agonists and how do they work? Source: News-Medical.net URL: [Link]
-
Title: Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin Source: YouTube URL: [Link]
-
Title: Prostanoid Receptors: Structures, Properties, and Functions Source: Physiological Reviews URL: [Link]
-
Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]
-
Title: Ca2+ Mobilization Assay Source: Creative Bioarray URL: [Link]
-
Title: Prostanoids and prostanoid receptors in signal transduction Source: Cellular and Molecular Life Sciences (via PubMed) URL: [Link]
-
Title: Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 Source: BMC Neuroscience (via PubMed) URL: [Link]
Sources
- 1. What are Prostanoid receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Prostanoids and prostanoid receptors in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostanoid receptors: subtypes and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 16-Phenoxy Tetranor PGF2α Esters: A Guide for Researchers
In the landscape of ophthalmic drug discovery, particularly in the pursuit of potent and well-tolerated therapies for glaucoma, prostaglandin F2α (PGF2α) analogs have established themselves as a cornerstone. Their remarkable efficacy in reducing intraocular pressure (IOP) has driven extensive research into novel derivatives with optimized pharmacological profiles. Among these, the 16-phenoxy tetranor PGF2α esters represent a significant class of compounds, engineered for enhanced metabolic stability and receptor affinity. This guide provides a comprehensive comparative analysis of various 16-phenoxy tetranor PGF2α esters, offering insights into their mechanism of action, a framework for their evaluation, and a discussion of their therapeutic potential relative to established prostaglandin analogs.
The Rationale for 16-Phenoxy Tetranor PGF2α Analogs: A Story of Molecular Refinement
The therapeutic utility of native PGF2α is hampered by its rapid metabolic inactivation. The development of PGF2α analogs has therefore focused on structural modifications that protect the molecule from degradation while retaining or enhancing its biological activity. The "16-phenoxy" modification involves the introduction of a phenoxy group at the 16th carbon position, which sterically hinders the enzymatic oxidation of the crucial 15-hydroxyl group, a primary route of inactivation. The "tetranor" designation signifies the shortening of the omega chain by four carbons, a modification that can influence receptor interaction and pharmacokinetic properties.
Furthermore, these analogs are typically administered as prodrugs, most commonly as isopropyl or methyl esters.[1] This esterification of the C-1 carboxyl group increases the lipophilicity of the molecule, facilitating its penetration through the cornea.[1] Once inside the eye, endogenous esterases in the cornea hydrolyze the ester, releasing the biologically active free acid to engage with its target, the prostaglandin F receptor (FP receptor).[1]
Mechanism of Action: Unraveling the FP Receptor Signaling Cascade
The primary therapeutic target of 16-phenoxy tetranor PGF2α and other PGF2α analogs is the FP receptor, a G-protein coupled receptor (GPCR).[2][3] The binding of the active free acid to the FP receptor, predominantly located in the ciliary muscle and other ocular tissues, initiates a downstream signaling cascade mediated by the Gq alpha subunit.[4][5]
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] The subsequent increase in intracellular calcium, along with the action of DAG in activating protein kinase C (PKC), leads to a cascade of cellular events. In the context of glaucoma, this signaling pathway is believed to increase the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the uveoscleral pathway, thereby increasing the outflow of aqueous humor and reducing IOP.[6]
Figure 1. Simplified signaling pathway of 16-phenoxy tetranor PGF2α via the FP receptor.
Comparative Performance Analysis: Benchmarking Against Established Analogs
While direct head-to-head clinical data for various 16-phenoxy tetranor PGF2α esters is limited in publicly available literature, we can infer their potential performance based on preclinical data and by comparing their structural features to well-established prostaglandin analogs such as Latanoprost, Travoprost, and Bimatoprost.
The 16-phenoxy modification is known to significantly enhance the binding affinity of the free acid to the FP receptor, with some reports suggesting a 440% greater affinity compared to native PGF2α.[2][4] This enhanced affinity is a strong indicator of potent biological activity. A study on rat luteal membranes demonstrated that esterified (-COOR) 16-phenoxy derivatives exhibit a higher affinity for the PGF2α receptor compared to the free acid (-COOH) form.[7]
| Compound | Ester/Amide Group | Receptor Affinity (FP) | IOP Reduction Efficacy | Common Side Effects |
| 16-Phenoxy Tetranor PGF2α Methyl Ester | Methyl Ester | High (inferred from free acid) | Potent (inferred) | Likely similar to other PGAs |
| 16-Phenoxy Tetranor PGF2α Isopropyl Ester | Isopropyl Ester | High (inferred from free acid) | Potent (inferred, patent data suggests efficacy)[8] | Likely similar to other PGAs |
| Latanoprost | Isopropyl Ester | High | 25-32% reduction | Conjunctival hyperemia, eyelash growth, iris pigmentation |
| Travoprost | Isopropyl Ester | Very High | 25-32% reduction | Conjunctival hyperemia, eyelash growth, iris pigmentation |
| Bimatoprost | Ethyl Amide | High | 27-33% reduction | Higher incidence of hyperemia, eyelash growth |
Table 1: Comparative overview of 16-phenoxy tetranor PGF2α esters and commercially available prostaglandin analogs. Data for 16-phenoxy esters are largely inferred from preclinical studies and structural similarities.
Experimental Protocols for Preclinical Evaluation
To rigorously assess the comparative performance of novel 16-phenoxy tetranor PGF2α esters, a series of well-defined in vitro and in vivo assays are essential. The following protocols provide a framework for such an evaluation.
In Vitro Characterization
This assay quantifies the affinity of the test compounds for the FP receptor.
Figure 2. Workflow for a radioligand displacement binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express the FP receptor (e.g., ovine corpus luteum, or a cell line recombinantly expressing the human FP receptor) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α), and serially diluted concentrations of the unlabeled test compound (the 16-phenoxy tetranor PGF2α ester or its free acid).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific binding) can be determined and converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
This assay measures the ability of the compounds to activate the FP receptor and trigger a downstream signaling event.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the human FP receptor) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds in an appropriate buffer.
-
Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Then, add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Efficacy: Intraocular Pressure Reduction in an Animal Model
This assay evaluates the IOP-lowering effect of the test compounds in a relevant animal model.
Figure 3. Workflow for an in vivo IOP reduction study.
Step-by-Step Methodology:
-
Animal Model: Use a suitable animal model, such as normotensive rabbits or monkeys.
-
Baseline IOP Measurement: Acclimatize the animals to the measurement procedure. Measure the baseline IOP in both eyes using a calibrated tonometer.
-
Drug Administration: Administer a single drop of the test compound formulation to one eye and the vehicle control to the contralateral eye.
-
IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. The difference in IOP between the treated and control eyes at each time point represents the drug's effect.
Future Directions and Concluding Remarks
The 16-phenoxy tetranor PGF2α esters hold considerable promise as potent ocular hypotensive agents. Their enhanced metabolic stability and high affinity for the FP receptor are desirable characteristics for a topical glaucoma therapy. However, a comprehensive understanding of their comparative efficacy and safety requires further investigation. Direct, head-to-head studies comparing the methyl, isopropyl, and other ester or amide derivatives are necessary to elucidate the optimal prodrug configuration for corneal penetration, hydrolysis kinetics, and sustained therapeutic effect.
As research in this area progresses, it will be crucial to not only focus on IOP-lowering efficacy but also to evaluate the long-term safety profile, including the potential for side effects such as conjunctival hyperemia and changes in ocular pigmentation. The experimental frameworks provided in this guide offer a robust approach for the preclinical evaluation of this promising class of compounds, paving the way for the development of next-generation therapies for glaucoma.
References
-
Cayman Chemical. (n.d.). 16-phenoxy tetranor Prostaglandin F2α methyl ester. Retrieved from [Link]
- Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 176(8), 1059–1078.
- Stjernschantz, J. W. (1990). Prostaglandin derivatives for the treatment of glaucoma or ocular hypertension.
- Bito, L. Z., & Baroody, R. A. (1987). The ocular pharmacokinetics of eicosanoids and their derivatives. 1. Comparison of ocular eicosanoid penetration and distribution following the topical application of PGF2 alpha, PGF2 alpha-1-methyl ester, and PGF2 alpha-1-isopropyl ester. Experimental eye research, 44(2), 217–228.
- Woodward, D. F., Krauss, A. H., Chen, J., Liang, Y., Li, C., & Spada, C. S. (2008). Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Survey of Ophthalmology, 53(6), S107-S120.
- Maxey, K. M., Johnson, J. L., & LaBrecque, J. (2002). The Hydrolysis of Bimatoprost in Corneal Tissue Generates a Potent Prostanoid FP Receptor Agonist. Survey of Ophthalmology, 47, S34-S40.
- Eglen, R. M., & Whiting, R. L. (1987). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Journal of pharmacy and pharmacology, 39(8), 648–650.
- Goh, Y., & Nakajima, M. (1989). In-vivo activity and enzymatic hydrolysis of novel prostaglandin F2 alpha prodrugs in ocular tissues. Journal of ocular pharmacology, 5(4), 331–343.
- Parrish, R. K., Palmberg, P., & Sheu, W. P. (2003). A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study. American journal of ophthalmology, 135(5), 688–703.
- Bito, L. Z. (1984). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative ophthalmology & visual science, 25(10), 1129–1135.
- Stjernschantz, J. (1993). Prostaglandin derivatives for the treatment of glaucoma or ocular hypertension. U.S.
- Audet, M., & Stevens, R. C. (2019). Optimization of the prostaglandin F2α receptor for structural biology. PloS one, 14(6), e0218123.
-
ResearchGate. (n.d.). PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction pathway. Retrieved from [Link]
- Zhou, L., Zhan, W., & Wei, X. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in pharmacology, 13, 988469.
-
Wikipedia. (2023). Prostaglandin F receptor. Retrieved from [Link]
- Stjernschantz, J. (1990). Prostaglandin derivatives for the treatment of glaucoma or ocular hypertension. European Patent Office.
- Bolivar, G., & colleagues. (2023). Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9. Translational Vision Science & Technology, 12(5), 15.
- Hollingsworth, E. B., & Smith, C. B. (1999). Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha. The Journal of pharmacology and experimental therapeutics, 288(1), 263–270.
- Griffin, B. W., & colleagues. (1999). AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor. Journal of pharmacology and experimental therapeutics, 290(3), 1278–1284.
- Camras, C. B., & Bito, L. Z. (1981). Effect of prostaglandin F2 alpha on aqueous humor dynamics of rabbit, cat, and monkey. Investigative ophthalmology & visual science, 21(4), 591–599.
- Bean, G. W., & Camras, C. B. (2008). Commercially Available Prostaglandin Analogs for the Reduction of Intraocular Pressure: Similarities and Differences. Journal of Ocular Pharmacology and Therapeutics, 24(6), 517-531.
- Villumsen, J., & Alm, A. (1989). Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients. The British journal of ophthalmology, 73(5), 363–367.
- Zhou, L., Zhan, W., & Wei, X. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 988469.
- Waitzman, M. B. (1970). The effects of prostaglandins on the intraocular pressure of the rabbit. Survey of ophthalmology, 14(4), 301–313.
Sources
- 1. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Guide to the Luteolytic Activity of 16-Phenoxy Tetranor PGF2α Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 16-phenoxy tetranor Prostaglandin F2α (PGF2α) derivatives and their luteolytic activity. We will delve into the mechanistic underpinnings of their action, present comparative data on their performance against other PGF2α analogs, and provide detailed experimental protocols for their evaluation.
Introduction: The Critical Role of Luteolysis and the Advent of Synthetic PGF2α Analogs
Luteolysis, the regression of the corpus luteum (CL), is a pivotal event in the reproductive cycle of many mammals.[1] This process is primarily triggered by the release of PGF2α from the uterus, which acts on its G-protein coupled receptor (the FP receptor) in the luteal cells.[2] PGF2α-induced luteolysis involves both a rapid decline in progesterone synthesis (functional luteolysis) and the subsequent structural demise of the CL through apoptosis.[1]
The therapeutic manipulation of luteolysis is of paramount importance in veterinary medicine and reproductive biology for estrous synchronization, treatment of luteal cysts, and termination of pregnancy. However, the native PGF2α molecule is rapidly metabolized in the bloodstream, necessitating the development of more stable and potent synthetic analogs.[3] Among these, 16-phenoxy tetranor PGF2α derivatives have emerged as a promising class of compounds with enhanced metabolic stability and high affinity for the FP receptor.[4][5]
Mechanism of Action: Enhanced Affinity and Potent Signaling
The enhanced luteolytic activity of 16-phenoxy tetranor PGF2α derivatives stems from their superior interaction with the FP receptor and the robust downstream signaling cascade they initiate.
The PGF2α Signaling Cascade
The binding of a PGF2α analog to the FP receptor activates a canonical Gq/11 protein-mediated signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates a multitude of downstream targets, ultimately leading to the inhibition of progesterone synthesis and the activation of apoptotic pathways.
Superior Binding Affinity of 16-Phenoxy Derivatives
A key determinant of the enhanced potency of 16-phenoxy tetranor PGF2α derivatives is their significantly higher binding affinity for the FP receptor compared to the native PGF2α. For instance, 16-phenoxy tetranor PGF2α exhibits a remarkable 440% greater affinity for the ovine luteal FP receptor than PGF2α itself.[4] This heightened affinity is attributed to the phenoxy group at the 16-position, which is believed to provide additional stabilizing interactions within the receptor's binding pocket.[6] Furthermore, modifications to the carboxyl group at the C-1 position, such as esterification, can further enhance receptor affinity.[6]
Comparative Performance Analysis
The superior binding affinity of 16-phenoxy derivatives translates into enhanced biological potency. While direct comparative data on luteolytic efficacy (e.g., ED50 for progesterone decline) in large animals is limited in the publicly available literature, in vitro and in vivo studies in other models consistently demonstrate their heightened activity.
In Vitro Potency: Uterine Contraction Assays
A common method to assess the potency of PGF2α analogs is to measure their ability to induce contraction of uterine smooth muscle, a response also mediated by the FP receptor. The following table summarizes the half-maximal effective concentrations (EC50) for uterine contraction in rats for several PGF2α analogs.
| Compound | EC50 for Rat Uterine Contraction (nM) | Reference |
| Cloprostenol (a 16-aryloxy analog) | 0.73 ± 0.01 | |
| Bimatoprost acid (17-phenyl-trinor PGF2α) | 0.68 ± 0.06 | |
| Travoprost acid | 1.3 ± 0.07 | |
| Latanoprost acid | 2.7 ± 0.08 | |
| PGF2α (Dinoprost) | 52 ± 11 |
Lower EC50 values indicate higher potency.
As the data indicates, cloprostenol, a 16-aryloxy PGF2α analog, is significantly more potent than the native PGF2α in inducing uterine contractions. This aligns with the general observation of enhanced potency for this class of derivatives.
In Vivo Luteolytic and Abortifacient Activity
Studies in pregnant rats have shown a strong correlation between high in vitro receptor binding affinity and potent in vivo abortifacient activity.[6][7] 16-phenoxy PGF2α derivatives have been demonstrated to be highly effective in terminating pregnancy in these models, further supporting their potent luteolytic action.[6][7]
Side-Effect Profile
The administration of PGF2α and its analogs can be associated with side effects, which are generally transient and dose-dependent. In cattle, common side effects of dinoprost and cloprostenol are similar and can include increased salivation, sweating, and mild restlessness. In horses, sweating and colic are more common, while in dogs and cats, vomiting, salivation, and diarrhea can occur.[8] Due to their higher potency, it is crucial to adhere to the recommended dosages for synthetic analogs like 16-phenoxy derivatives to minimize the risk of adverse effects.
Experimental Protocols for Evaluation
The confirmation of the luteolytic activity of novel 16-phenoxy tetranor PGF2α derivatives requires rigorous experimental validation. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the FP receptor.
Methodology:
-
Preparation of Luteal Cell Membranes:
-
Harvest corpora lutea from the desired species (e.g., bovine, ovine) at the mid-luteal phase of the estrous cycle.
-
Homogenize the tissue in ice-cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of radiolabeled PGF2α (e.g., [³H]-PGF2α).
-
Add increasing concentrations of the unlabeled test compound (16-phenoxy derivative) or a known standard (unlabeled PGF2α).
-
Add the prepared luteal cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
In Vivo Luteolytic Activity Assessment in a Rat Model
This assay evaluates the ability of a test compound to induce luteolysis in a living animal.
Methodology:
-
Animal Model:
-
Use sexually mature female rats.
-
Induce pseudopregnancy by sterile mating or cervical stimulation.
-
Confirm the presence of functional corpora lutea by monitoring vaginal smears and/or plasma progesterone levels.
-
-
Treatment Administration:
-
On a specific day of pseudopregnancy (e.g., day 8), administer the test compound (16-phenoxy derivative) or a vehicle control via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
Include a positive control group treated with a known luteolytic agent (e.g., PGF2α).
-
Administer a range of doses of the test compound to determine the dose-response relationship.
-
-
Assessment of Luteolysis:
-
Functional Luteolysis: Collect blood samples at various time points after treatment (e.g., 0, 24, 48 hours) and measure plasma progesterone concentrations using a validated immunoassay. A significant decrease in progesterone levels compared to the control group indicates functional luteolysis.
-
Structural Luteolysis: At the end of the experiment, euthanize the animals and collect the ovaries.
-
Weigh the ovaries and corpora lutea. A decrease in weight is indicative of structural regression.
-
Perform histological analysis of the ovarian tissue to assess luteal cell morphology, signs of apoptosis (e.g., TUNEL staining), and immune cell infiltration.
-
-
-
Data Analysis:
-
Compare the mean progesterone concentrations, ovarian/luteal weights, and histological scores between the treatment and control groups using appropriate statistical tests.
-
Calculate the ED50 (the dose that produces 50% of the maximal luteolytic effect) for the test compound.
-
Conclusion
16-phenoxy tetranor PGF2α derivatives represent a significant advancement in the development of potent and stable luteolytic agents. Their enhanced binding affinity for the FP receptor translates into superior biological activity, making them highly effective for the therapeutic manipulation of the reproductive cycle. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel luteolytic compounds. Further research focusing on direct comparative in vivo potency studies in target species and a detailed characterization of their side-effect profiles will be crucial for their optimal application in research and clinical practice.
References
-
Bíró, E., et al. (1984). Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha. Prostaglandins, 28(6), 841-849. [Link]
-
Bíró, E., & Gáspár, R. (1985). Luteolytic potency of PGD and PGF2 alpha derivatives. Prostaglandins, 29(5), 817-825. [Link]
-
Martins, J. P. N., et al. (2012). Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology, 78(5), 1145-1152. [Link]
-
McCracken, J. A., et al. (1972). Prostaglandin F2alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. Prostaglandins, 1(4), 333-340. [Link]
-
Niswender, G. D., et al. (2000). Mechanisms controlling the function and life span of the corpus luteum. Physiological Reviews, 80(1), 1-29. [Link]
-
Sharif, N. A., et al. (2008). Synthetic FP-prostaglandin-induced contraction of rat uterus smooth muscle in vitro. Journal of Ocular Pharmacology and Therapeutics, 24(2), 141-152. [Link]
-
YouTube. (2023, March 25). Warning! Prostaglandin F2-alpha Can Be Dangerous for These Animals! #shorts. [Link]
-
Woodward, D. F., et al. (1995). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Journal of Ocular Pharmacology, 11(3), 301-311. [Link]
-
Rekawiecki, R., & Kotwica, J. (2007). The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum. International Journal of Molecular Sciences, 8(12), 1269–1285. [Link]
-
YouTube. (2019, October 13). IP3 DAG Calcium Pathway. [Link]
-
YouTube. (2020, September 29). GPCR IP3 DAG pathway. [Link]
-
Bogan, R. L., & Niswender, G. D. (2005). Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells. Biology of Reproduction, 73(5), 975–983. [Link]
Sources
- 1. The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthetic FP-prostaglandin-induced contraction of rat uterus smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolytic potency of 16-phenoxy-derivatives of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 16-phenoxy tetranor PGF2α and Travoprost for Ocular Hypotensive Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of glaucoma research and the development of novel intraocular pressure (IOP)-lowering agents, prostaglandin F2α (PGF2α) analogs stand out as a cornerstone of therapy. Their efficacy in reducing IOP is primarily mediated through the prostaglandin F (FP) receptor, making this receptor a key target for drug design. This guide provides a detailed head-to-head comparison of two such PGF2α analogs: the well-established drug, travoprost, and the preclinical compound, 16-phenoxy tetranor PGF2α.
This analysis delves into their chemical structures, receptor binding affinities, preclinical efficacy, and the underlying signaling mechanisms. Furthermore, we provide standardized experimental protocols to facilitate further comparative research in this critical area of ophthalmology.
At a Glance: Key Compound Characteristics
| Feature | 16-phenoxy tetranor PGF2α | Travoprost |
| Development Stage | Preclinical | Clinically Approved |
| Prodrug Form | Typically studied as free acid or methyl/isopropyl ester | Isopropyl ester |
| Active Form | 16-phenoxy tetranor PGF2α (free acid) | Travoprost free acid |
| Key Structural Feature | Phenoxy group at the ω-terminus of the α-chain | 3-(trifluoromethyl)phenoxymethyl group on the α-chain |
| Primary Mechanism | FP receptor agonist | FP receptor agonist |
Chemical Structure and Prodrug Strategy
Both 16-phenoxy tetranor PGF2α and travoprost are analogs of PGF2α, modified to enhance their therapeutic properties. A key strategy in their design is the use of ester prodrugs to improve corneal penetration. Once administered topically, these esterified compounds are hydrolyzed by esterases in the cornea to their biologically active free acid forms.[1]
16-phenoxy tetranor PGF2α is characterized by the substitution of the terminal four carbons of the α-chain with a phenoxy group.[2] This modification is intended to increase metabolic stability. It is often studied in its free acid form or as a methyl or isopropyl ester to enhance lipophilicity.[3][4]
Travoprost is commercially available as an isopropyl ester prodrug.[5] Its active form, travoprost free acid, features a 3-(trifluoromethyl)phenoxymethyl group, which contributes to its high affinity and selectivity for the FP receptor.[1]
Interaction with the Prostaglandin F (FP) Receptor
The therapeutic effect of both compounds hinges on their ability to act as agonists at the FP receptor, a G-protein coupled receptor (GPCR).
Receptor Binding Affinity: A Tale of Two Analogs
Receptor binding affinity is a critical determinant of a drug's potency. While direct comparative studies are lacking, available data allows for an indirect assessment.
-
16-phenoxy tetranor PGF2α: Studies on ovine luteal cells have shown that this compound binds to the FP receptor with a remarkable 4.4-fold greater affinity than PGF2α itself .[2][4][6] This suggests a very high potential for potent receptor activation.
-
Travoprost (free acid): Travoprost free acid exhibits a high affinity for the FP receptor, with a reported Ki (inhibitory constant) of 35 nM in human ciliary muscle and trabecular meshwork cells.[1] It is also highly selective for the FP receptor over other prostanoid receptors.
While both compounds demonstrate high affinity for the FP receptor, the significantly enhanced binding of 16-phenoxy tetranor PGF2α in a non-ocular tissue model is noteworthy and warrants further investigation in ocular tissues.
Downstream Signaling Pathway: The Gq/PLC Cascade
Activation of the FP receptor by either agonist initiates a well-defined intracellular signaling cascade. The FP receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.
Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[7][8] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[7][8] This cascade of events ultimately leads to the modulation of gene expression and protein activity, resulting in the remodeling of the extracellular matrix in the uveoscleral pathway and an increase in aqueous humor outflow, thereby lowering IOP.
Preclinical Efficacy in Lowering Intraocular Pressure
The ultimate measure of these compounds' potential is their ability to lower IOP in relevant animal models.
Travoprost: Established Efficacy
Preclinical studies in ocular hypertensive monkeys have demonstrated the significant IOP-lowering capacity of travoprost. Twice-daily application of 0.1 and 0.3 µg of travoprost resulted in peak IOP reductions of 22.7% and 28.6% , respectively.[1] These findings provided a strong basis for its successful clinical development.
16-phenoxy tetranor PGF2α: An Unclear Picture
Direct preclinical data on the IOP-lowering effect of 16-phenoxy tetranor PGF2α is less clear. An older study in cats reported that its potency in reducing IOP was less than that of the parent compound, PGF2α . This is in contrast to its high receptor binding affinity. This discrepancy could be due to various factors, including species-specific differences in FP receptor sensitivity, metabolic pathways, or ocular bioavailability. Further investigation in primate models, which are more predictive of human responses, is necessary to fully elucidate its potential as an ocular hypotensive agent.
Experimental Protocols for Comparative Analysis
To facilitate direct and meaningful comparisons between these and other novel prostaglandin analogs, standardized and robust experimental protocols are essential.
Radioligand Binding Assay for FP Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the FP receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express the FP receptor (e.g., transfected HEK293 cells, human ciliary muscle cells) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (16-phenoxy tetranor PGF2α or travoprost free acid).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Intraocular Pressure Measurement in Rabbits
Rabbits are a commonly used animal model for initial screening of IOP-lowering drugs.
Methodology:
-
Animal Acclimatization: Acclimate New Zealand white rabbits to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Measure baseline IOP in both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) at several time points on the day before treatment. Anesthesia may be required and should be consistent across all measurements.
-
Drug Administration: Administer a single drop of the test compound (e.g., 16-phenoxy tetranor PGF2α ester or travoprost ophthalmic solution) to one eye, and the vehicle solution to the contralateral eye as a control.
-
Post-Treatment IOP Measurement: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. The difference in IOP between the treated and control eyes represents the drug-induced IOP reduction. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the IOP-lowering effect.
Conclusion and Future Directions
This comparative guide highlights that both 16-phenoxy tetranor PGF2α and travoprost are potent FP receptor agonists with the potential to lower IOP. Travoprost is a clinically validated and effective treatment for glaucoma. 16-phenoxy tetranor PGF2α, with its exceptionally high binding affinity for the FP receptor, represents an intriguing candidate for further investigation.
The conflicting preclinical data on the IOP-lowering efficacy of 16-phenoxy tetranor PGF2α underscores the importance of conducting direct, head-to-head comparative studies in well-established animal models, particularly in non-human primates. Such studies, utilizing the standardized protocols outlined in this guide, will be crucial in determining the true therapeutic potential of this and other novel prostaglandin analogs. The continued exploration of structure-activity relationships among PGF2α analogs will undoubtedly pave the way for the development of even more effective and safer treatments for glaucoma.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Okochi, Y., et al. (2018). Evaluation of Rabbit Model for Glaucoma Study: Drug Interaction in a Rabbit Model Instilled with Ophthalmic Preparation containing Latanoprost and Timolol. Biological and Pharmaceutical Bulletin, 41(8), 1239-1246.
-
S-biology. (2019, January 1). IP3 DAG Pathway( Gq signalling). [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282226, Travoprost. Retrieved from [Link].
- Fedorov, V. N., et al. (2023). Modeling experimental glaucoma for screening studies of antiglaucomatous activity. Research Results in Pharmacology, 9(3), 101-111.
- Mckay, M. C., & Welsh, D. G. (2008). Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential. The Journal of Neuroscience, 28(2), 449-459.
-
Wikipedia. (n.d.). Travoprost. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). TRAVATAN® (travoprost ophthalmic solution) 0.004% Label. Retrieved from [Link]
-
GeeksforGeeks. (2022, November 28). IP3 and DAG Signaling Pathway. Retrieved from [Link]
- Ghaffari, R., et al. (2016). Effects of General Anesthesia on Intraocular Pressure in Rabbits.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12041592, 16-Phenyl tetranor prostaglandin F2alpha. Retrieved from [Link].
-
Animated biology with arpan. (2023, September 17). Gq signaling pathway | IP3 DAG pathway | 1 min cell bio. [Video]. YouTube. [Link]
- Kaufman, P. L., & Crawford, K. (1996). Continuous measurement of intraocular pressure in rabbits by telemetry. Investigative Ophthalmology & Visual Science, 37(7), 1301-1309.
- Sharif, N. A., et al. (2001). Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist. Journal of Ocular Pharmacology and Therapeutics, 17(5), 431-443.
-
ResearchGate. (n.d.). PLC-activation by Gq•GTP and DAG and IP3 signal transduction pathway. [Image]. Retrieved from [Link]
- Eslampanah, P., et al. (2018). A Wireless Handheld Pressure Measurement System for In Vivo Monitoring of Intraocular Pressure in Rabbits. IEEE Transactions on Biomedical Engineering, 65(12), 2704-2712.
-
U.S. Food and Drug Administration. (n.d.). TRAVATAN (travoprost ophthalmic solution) 0.004%. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of 16-phenoxy tetranor Prostaglandin F2α: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling of potent and specialized compounds like 16-phenoxy tetranor Prostaglandin F2α necessitates a comprehensive understanding not only of their application but also of their proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 16-phenoxy tetranor Prostaglandin F2α, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile: Why Specialized Disposal is Critical
16-phenoxy tetranor Prostaglandin F2α is a synthetic analog of prostaglandin F2α, valued in research for its metabolic stability. However, its chemical properties also classify it as a hazardous substance requiring meticulous disposal protocols. The primary hazards associated with this compound are:
-
Reproductive Toxicity: Safety Data Sheets (SDS) classify this compound as a substance that may damage fertility or the unborn child.[1][2] This designation as a reproductive toxin places it in a category of "Particularly Hazardous Substances" as defined by OSHA, demanding stringent handling and disposal measures.[3]
-
Flammability: This prostaglandin is often supplied as a solution in a flammable solvent, such as methyl acetate.[2] This introduces a significant fire risk if not managed correctly.
-
Acute Toxicity: The compound is harmful if swallowed.[1]
Given these hazards, improper disposal, such as pouring it down the drain or discarding it in general laboratory trash, is strictly prohibited and poses a significant risk to public health and the environment.[3][4][5] All waste containing this compound must be managed as hazardous waste in accordance with local, regional, and national regulations.[1]
Pre-Disposal Operations: The Foundation of Safety
Proper disposal begins long before the waste container leaves the laboratory. Adherence to a robust Chemical Hygiene Plan (CHP), as mandated by OSHA, is the first line of defense.[6]
Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal preparation, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Chemically compatible nitrile gloves | To prevent skin contact with the reproductive toxin. |
| Eye Protection | ANSI-certified chemical splash goggles | To protect eyes from splashes of the chemical and flammable solvent. |
| Laboratory Coat | Knee-length, with cuffs | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood | To prevent inhalation of vapors from the flammable solvent and potential aerosols of the prostaglandin. |
Designated Work Area
All work with 16-phenoxy tetranor Prostaglandin F2α, including the preparation of waste, must be conducted in a designated area, such as a chemical fume hood or a glove box.[3] This containment measure is crucial for minimizing exposure to the reproductive toxin.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 16-phenoxy tetranor Prostaglandin F2α from the point of generation to collection.
Step 1: Waste Identification and Segregation
-
Identify: All materials that have come into contact with 16-phenoxy tetranor Prostaglandin F2α are considered hazardous waste. This includes:
-
Unused or expired neat compound or solutions.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves).
-
Empty original containers, which may retain residue.
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate: This waste stream must be segregated from other laboratory waste. Critically, do not mix it with incompatible chemicals.[1][5]
Step 2: Waste Collection and Containment
-
Liquid Waste:
-
Select a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate. Do not use metal containers for acidic or basic solutions.[7]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Carefully transfer the liquid waste into the container within a chemical fume hood.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]
-
Keep the container securely closed when not in use.[8]
-
-
Solid Waste:
-
Collect contaminated solid waste (gloves, pipette tips, etc.) in a designated, leak-proof plastic bag or a puncture-resistant container.
-
Label the container clearly as "Hazardous Waste" with the chemical name.
-
Step 3: Labeling
Proper labeling is a cornerstone of the "cradle-to-grave" hazardous waste management system mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[8][9][10] The label on your hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "16-phenoxy tetranor Prostaglandin F2α" and the solvent (e.g., "in Methyl Acetate"). Avoid abbreviations or formulas.[8]
-
The specific hazard characteristics: "Reproductive Toxin," "Flammable," "Toxic."
-
The date of accumulation (the date you first added waste to the container).
-
Your name, laboratory, and contact information.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, secure area within the laboratory.
-
The storage area should be away from heat sources, open flames, and high-traffic areas.[11]
-
Ensure secondary containment is used to capture any potential leaks.
-
Waste should be removed from the laboratory to a central storage area regularly, at least once a week in many institutional protocols.[12]
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[3][5]
-
Do not attempt to dispose of the waste yourself. Licensed hazardous waste disposal companies must handle the final treatment and disposal, which is typically high-temperature incineration for this type of waste.[4][13][14][15]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or involves a significant amount of flammable solvent.
-
Isolate: Prevent the spread of the spill by using a compatible absorbent material.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Cleanup: Only trained personnel wearing appropriate PPE should clean up spills. All cleanup materials must be collected, contained, and disposed of as hazardous waste.[3]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to 16-phenoxy tetranor Prostaglandin F2α.
Caption: Waste Disposal Decision Workflow for 16-phenoxy tetranor Prostaglandin F2α.
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may include additional requirements.
References
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]
-
Reproductive Toxins. Syracuse University Environmental Health & Safety Services. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]
-
Safe Disposal of Infectious Laboratory Waste. National Center for Biotechnology Information. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Prostaglandins and Inflammation. National Center for Biotechnology Information. [Link]
-
EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. [Link]
-
Laboratory Safety Manual - Chapter 08: Reproductive Hazards. University of North Carolina at Chapel Hill. [Link]
-
Controlled Substances: Disposal. University of California San Diego. [Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
Medicine: Proper Disposal. Nationwide Children's Hospital. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
-
Product Disposal. Novo Nordisk U.S. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration. [Link]
Sources
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Selective neutralization of prostaglandin E2 blocks inflammation, hyperalgesia, and interleukin 6 production in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dea.gov [dea.gov]
- 15. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
